Technical Whitepaper: Synthesis, Characterization, and Application of Ethyl 2-hydroxy-3-methylbenzoate (CAS 55211-85-3)
Executive SummaryEthyl 2-hydroxy-3-methylbenzoate (CAS 55211-85-3) is a highly versatile phenolic ester that serves as a critical building block in organic synthesis and medicinal chemistry[1]. Structurally characterized...
Author: BenchChem Technical Support Team. Date: March 2026
Executive SummaryEthyl 2-hydroxy-3-methylbenzoate (CAS 55211-85-3) is a highly versatile phenolic ester that serves as a critical building block in organic synthesis and medicinal chemistry[1]. Structurally characterized by an ethyl ester group, a phenolic hydroxyl, and a methyl group on an aromatic ring, its unique functionalization allows for chemo- and regioselective derivatization[1]. This whitepaper provides an in-depth technical guide on its physicochemical properties, synthesis mechanics, and downstream applications in drug development, specifically focusing on the synthesis of bioactive heterocyclic compounds[2].
Physicochemical Profiling
Understanding the baseline properties of Ethyl 2-hydroxy-3-methylbenzoate is essential for optimizing reaction conditions, predicting solubility, and designing purification strategies.
The primary synthetic route for Ethyl 2-hydroxy-3-methylbenzoate is the Fischer-Speier esterification of 2-hydroxy-3-methylbenzoic acid (3-methylsalicylic acid) with ethanol[1].
Causality in Experimental Design:
While concentrated sulfuric acid (H₂SO₄) is a traditional catalyst for Fischer esterifications, the aromatic ring of 3-methylsalicylic acid is highly activated toward electrophilic aromatic substitution by the electron-donating phenolic hydroxyl (-OH) and methyl (-CH₃) groups[1]. Using harsh mineral acids can lead to undesired side reactions, such as sulfonation at the para-position. To mitigate this, benzenesulfonic acid is often employed as a milder, organic-soluble acid catalyst. It provides the necessary protons to activate the carbonyl oxygen without participating in destructive side reactions. Furthermore, absolute ethanol is used in large excess not just as a solvent, but to drive the equilibrium toward the product side via Le Chatelier's principle, compensating for the water generated during the reaction[1].
Workflow for the acid-catalyzed synthesis of Ethyl 2-hydroxy-3-methylbenzoate.
Derivatization in Drug Discovery
Ethyl 2-hydroxy-3-methylbenzoate is a privileged scaffold for synthesizing complex hybrid derivatives[1]. A prominent application in drug discovery is its conversion into 2-hydroxy-3-methylbenzohydrazide, which is subsequently cyclized into 1,3,4-oxadiazole derivatives[3]. These3[3]. The ester group acts as an excellent leaving group during the nucleophilic acyl substitution by hydrazine, while the phenolic hydroxyl remains intact to provide critical hydrogen-bonding capabilities essential for biological target binding[3].
Derivatization of the ester scaffold into bioactive 1,3,4-oxadiazole agents.
Self-Validating Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation steps to confirm reaction success at each stage.
Protocol A: Synthesis of Ethyl 2-hydroxy-3-methylbenzoate
Objective: Chemoselective esterification of the carboxylic acid moiety without O-alkylation of the phenolic hydroxyl.
Reaction Setup: Dissolve 2-hydroxy-3-methylbenzoic acid (0.1 mol) in 45 mL of absolute ethanol in a round-bottom flask. Add benzenesulfonic acid (0.1 mol) as the catalyst.
Causality: An equimolar amount of the organic catalyst ensures rapid and complete protonation of the carbonyl, while absolute ethanol prevents premature hydrolysis of the forming ester.
Reflux: Stir and heat the mixture under reflux (approx. 78 °C) for 4 hours.
Validation Check 1 (TLC): Monitor reaction progress using Thin Layer Chromatography (Silica gel, Hexane:Ethyl Acetate 4:1). The esterified product will show a distinctly higher Rf value than the highly polar starting acid.
Workup: Upon cooling, remove excess ethanol under reduced pressure. Extract the crude mixture with ethyl acetate (2 × 25 mL).
Purification: Wash the organic layer with saturated NaHCO₃ to neutralize and remove unreacted acid and catalyst, followed by a brine wash. Dry over anhydrous Na₂SO₄ and concentrate.
Validation Check 2 (IR Spectroscopy): Confirm synthesis success by the disappearance of the broad carboxylic O-H stretch (2500-3000 cm⁻¹) and the appearance of a sharp ester C=O stretch (~1680-1700 cm⁻¹).
Protocol B: Synthesis of 2-Hydroxy-3-Methylbenzohydrazide
Objective: Nucleophilic acyl substitution of the ester to form a hydrazide intermediate[3].
Reaction Setup: Dissolve Ethyl 2-hydroxy-3-methylbenzoate (50 mmol) in 50 mL of ethanol and heat to 60 ºC for 15 minutes[3].
Reagent Addition: Add an excess of hydrazine hydrate in small, controlled portions[3].
Causality: Slow addition controls the exothermic nature of the reaction and prevents the formation of di-acyl hydrazines (where one hydrazine molecule reacts with two ester molecules).
Reflux: Maintain the mixture under reflux for 18 hours to ensure complete conversion[3].
Isolation: Cool the mixture to precipitate the product. Filter, wash with cold water, and recrystallize from aqueous ethanol[3].
Validation Check 3 (Yield & Melting Point): The expected yield is ~86%, presenting as a white precipitate with a melting point of 191-193 °C[3].
Validation Check 4 (IR Spectroscopy): Confirm the appearance of N-H stretching bands at 3323, 3267, and 3136 cm⁻¹, and an amide C=O stretch at 1650 cm⁻¹[3].
Oriental Journal of Chemistry. "Relationship Between the Structure of Newly Synthesized Derivatives of 1,3,4-Oxadiazole Containing 2-Methylphenol and their Antioxidant and Antibacterial Activities".
An In-depth Technical Guide to the Physical Properties of Ethyl 2-hydroxy-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 2-hydroxy-3-methylbenzoate, a phenolic ester, serves as a valuable intermediate in organic synthesis.[1] Its utility stems from the react...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-hydroxy-3-methylbenzoate, a phenolic ester, serves as a valuable intermediate in organic synthesis.[1] Its utility stems from the reactivity of its constituent functional groups: a hydroxyl group, an ester, and a substituted aromatic ring.[1] Understanding the physical properties of this compound is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the key physical and spectroscopic properties of Ethyl 2-hydroxy-3-methylbenzoate, supported by detailed experimental protocols for their determination and interpretation.
Molecular Structure and Properties
The structural integrity of a molecule dictates its physical and chemical behavior. For Ethyl 2-hydroxy-3-methylbenzoate, the interplay between its aromatic ring, hydroxyl group, and ethyl ester functionality governs its properties.
Caption: Molecular structure of Ethyl 2-hydroxy-3-methylbenzoate.
Table 1: Core Physical Properties of Ethyl 2-hydroxy-3-methylbenzoate
Accurate determination of physical properties is crucial for compound identification and purity assessment. The following protocols outline standard laboratory procedures for key physical properties of liquid aromatic esters.
Protocol 1: Determination of Boiling Point
Given the relatively high boiling point of Ethyl 2-hydroxy-3-methylbenzoate, distillation under reduced pressure is often preferred to prevent potential decomposition at atmospheric pressure.
Objective: To determine the boiling point of Ethyl 2-hydroxy-3-methylbenzoate.
Materials:
Ethyl 2-hydroxy-3-methylbenzoate sample
Round-bottom flask
Distillation head with thermometer adapter
Condenser
Receiving flask
Heating mantle
Vacuum source and gauge
Boiling chips
Procedure:
Place a small volume of the sample (e.g., 5-10 mL) into a round-bottom flask, and add a few boiling chips.
Assemble the distillation apparatus, ensuring all joints are properly sealed.
Connect the apparatus to a vacuum source and a manometer.
Gradually reduce the pressure to the desired level.
Begin heating the sample gently with the heating mantle.
Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.
To estimate the normal boiling point (at 760 mmHg), a nomograph can be used.
Trustworthiness: This method is a standard and reliable technique for determining the boiling point of high-boiling liquids, minimizing the risk of thermal degradation.
Protocol 2: Determination of Solubility
The solubility profile of a compound provides insights into its polarity and potential applications as a solvent or in a particular reaction medium.
Objective: To determine the solubility of Ethyl 2-hydroxy-3-methylbenzoate in various solvents.
Add approximately 0.2 mL of Ethyl 2-hydroxy-3-methylbenzoate to a clean, dry test tube.
Add 3 mL of the solvent to be tested in small portions, shaking or vortexing after each addition.
Observe whether the sample dissolves completely to form a homogeneous solution.
Record the compound as "soluble" or "insoluble" for each solvent. For compounds insoluble in water, proceed to test their solubility in 5% NaOH and 5% HCl to assess for acidic or basic functional groups.[3][4]
Expected Outcome: Ethyl 2-hydroxy-3-methylbenzoate is expected to be soluble in common organic solvents like alcohol, ether, and chloroform, and insoluble in water.[1] Its solubility in aqueous base (NaOH) is anticipated due to the presence of the phenolic hydroxyl group.
Spectroscopic Analysis
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectrum Analysis:
The ¹H NMR spectrum of Ethyl 2-hydroxy-3-methylbenzoate will exhibit distinct signals corresponding to the different types of protons in the molecule.
Aromatic Protons: Three protons on the aromatic ring will appear as multiplets in the downfield region (typically δ 6.5-8.0 ppm).
Ethyl Group Protons: The ethyl group will show a characteristic quartet for the -CH₂- protons (around δ 4.4 ppm) and a triplet for the -CH₃ protons (around δ 1.4 ppm). The quartet arises from coupling to the three protons of the methyl group, and the triplet arises from coupling to the two protons of the methylene group.
Methyl Group on the Ring: The methyl group attached to the aromatic ring will appear as a singlet (around δ 2.2-2.5 ppm).
Hydroxyl Proton: The phenolic hydroxyl proton will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR Spectrum Analysis:
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Carbonyl Carbon: The ester carbonyl carbon will be observed as a singlet at a significantly downfield chemical shift (typically δ 165-175 ppm).
Aromatic Carbons: The six aromatic carbons will appear in the region of δ 110-160 ppm. The carbon bearing the hydroxyl group will be the most downfield among the ring carbons.
Ethyl Group Carbons: The -CH₂- carbon of the ethyl group will be found around δ 60-65 ppm, while the -CH₃ carbon will be further upfield, around δ 14-15 ppm.
Methyl Group on the Ring: The carbon of the methyl group attached to the ring will appear in the aliphatic region (around δ 15-20 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
FT-IR Spectrum Analysis:
O-H Stretch (Phenolic): A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group.[3]
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as a group of small peaks between 3100-3000 cm⁻¹. Aliphatic C-H stretching from the ethyl and methyl groups will be observed in the 2980-2850 cm⁻¹ region.[3]
C=O Stretch (Ester): A strong, sharp absorption band in the range of 1700-1680 cm⁻¹ is indicative of the C=O stretching vibration of the conjugated ester.[3]
C=C Stretch (Aromatic): Aromatic C=C stretching vibrations will give rise to absorptions in the 1600-1450 cm⁻¹ range.[3]
C-O Stretch: C-O stretching vibrations from the ester and phenol groups will be present in the fingerprint region (below 1300 cm⁻¹).
Synthesis of Ethyl 2-hydroxy-3-methylbenzoate
The most common method for the synthesis of Ethyl 2-hydroxy-3-methylbenzoate is the Fischer-Speier esterification of 2-hydroxy-3-methylbenzoic acid with ethanol in the presence of an acid catalyst.[1]
Protocol 3: Synthesis via Fischer-Speier Esterification
Objective: To synthesize Ethyl 2-hydroxy-3-methylbenzoate from 2-hydroxy-3-methylbenzoic acid and ethanol.
Materials:
2-hydroxy-3-methylbenzoic acid
Absolute ethanol
Concentrated sulfuric acid
Sodium bicarbonate (5% aqueous solution)
Anhydrous sodium sulfate
Round-bottom flask
Reflux condenser
Separatory funnel
Beakers and Erlenmeyer flasks
Heating mantle with magnetic stirring
Procedure:
In a round-bottom flask, dissolve 2-hydroxy-3-methylbenzoic acid in an excess of absolute ethanol.
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for a specified period (e.g., 2-3 hours) to allow the reaction to proceed towards completion.
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
Wash the organic layer sequentially with water and then with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.
Separate the organic layer and dry it over anhydrous sodium sulfate.
Filter to remove the drying agent, and remove the excess ethanol under reduced pressure to yield the crude Ethyl 2-hydroxy-3-methylbenzoate.
The product can be further purified by vacuum distillation.
Causality behind Experimental Choices:
Excess Ethanol: Using an excess of one of the reactants (in this case, the less expensive ethanol) drives the equilibrium of this reversible reaction towards the formation of the ester product, thereby increasing the yield.
Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.
Reflux: Heating the reaction mixture at its boiling point increases the rate of the reaction. The reflux condenser prevents the loss of volatile reactants and solvent.
Aqueous Workup: The washing steps are crucial for removing impurities. Water removes the acid catalyst and excess ethanol, while the sodium bicarbonate solution neutralizes any remaining acid.
Conclusion
This technical guide has provided a detailed overview of the key physical and spectroscopic properties of Ethyl 2-hydroxy-3-methylbenzoate. The presented experimental protocols offer a framework for the determination and verification of these properties in a laboratory setting. A thorough understanding of these characteristics is essential for the successful application of this compound in synthetic chemistry and drug development.
References
U.S. Environmental Protection Agency. (2025, October 15). Ethyl 2-{[(ethoxycarbonyl)(hydroxy)amino]methyl}benzoate Properties. Retrieved from [Link]
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Stenutz. (n.d.). ethyl 3-hydroxybenzoate. Retrieved from [Link]
PubChemLite. (n.d.). Ethyl 2-hydroxy-3-methylbenzoate (C10H12O3). Retrieved from [Link]
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OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
University of the West Indies. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
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ASEAN Journal for Science and Engineering in Materials. (2026, January 11). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
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Comprehensive Technical Guide on Ethyl 2-hydroxy-3-methylbenzoate: Molecular Weight, Physicochemical Properties, and Synthetic Applications
Executive Summary Ethyl 2-hydroxy-3-methylbenzoate (also known as Ethyl 3-methylsalicylate) is a highly versatile phenolic ester utilized extensively as a chemical intermediate and building block in organic synthesis and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 2-hydroxy-3-methylbenzoate (also known as Ethyl 3-methylsalicylate) is a highly versatile phenolic ester utilized extensively as a chemical intermediate and building block in organic synthesis and drug development[1]. Structurally, it is the ethyl ester of 3-methylsalicylic acid. Its unique arrangement of reactive functional groups—an ester, a phenolic hydroxyl, and an aromatic methyl group—makes it an ideal scaffold for synthesizing complex hybrid derivatives, including highly functionalized indoles and multi-ring systems[1]. This whitepaper provides an in-depth analysis of its molecular weight, structural elucidation, and field-proven synthetic protocols.
The exact molecular weight and mass characteristics of a compound dictate its analytical detection limits, volatility, and behavior in biological or lipid-rich environments. Ethyl 2-hydroxy-3-methylbenzoate has a molecular weight of 180.20 g/mol , which contributes to its presentation as a colorless, lipophilic liquid at room temperature[1].
The compound’s lipophilicity ensures excellent solubility in common organic solvents (e.g., ethanol, ether, chloroform) while remaining largely insoluble in water. This phase-partitioning behavior is critical for downstream liquid-liquid extraction workflows.
Quantitative Physicochemical Data
Table 1: Key physicochemical and mass spectrometry targets for Ethyl 2-hydroxy-3-methylbenzoate.
Validating the 180.20 g/mol molecular weight and structural integrity of synthesized batches requires orthogonal analytical techniques.
Mass Spectrometry (MS): In Electron Ionization (EI) MS, the molecular ion peak [M]⁺ is observed precisely at m/z 180. The fragmentation pathway is highly predictable: the molecule typically undergoes an initial loss of an ethoxy radical (-45 Da) to yield a stable acylium ion at m/z 135. Subsequent loss of carbon monoxide (-28 Da) yields a phenolic cation at m/z 107. High-Resolution Mass Spectrometry (HRMS) targeting the monoisotopic mass of 180.0786 Da is recommended to rule out isobaric impurities[3].
Nuclear Magnetic Resonance (NMR): Because the molecule is achiral, its ¹H NMR spectrum is highly diagnostic and free of complex diastereotopic splitting[1]. The ethyl ester group is definitively identified by a triplet at ~1.3 ppm (CH₃) and a quartet at ~4.3 ppm (CH₂). The aromatic protons appear as distinct multiplets in the downfield region (6.5–7.8 ppm) due to the deshielding effect of the benzene ring. The phenolic hydroxyl proton typically appears as a broad singlet, the chemical shift of which is highly dependent on solvent concentration and intramolecular hydrogen bonding with the adjacent carbonyl oxygen.
Synthetic Methodologies: The Fischer-Speier Esterification
The primary challenge in synthesizing Ethyl 2-hydroxy-3-methylbenzoate from 2-hydroxy-3-methylbenzoic acid is chemoselectivity [1]. The goal is to esterify the carboxylic acid without triggering the undesired O-alkylation of the more acidic phenolic hydroxyl group. The classical Fischer-Speier esterification is the most direct and field-proven approach.
Fischer-Speier Esterification Mechanism of 2-Hydroxy-3-methylbenzoic Acid.
Protocol 1: Direct Esterification Workflow
Causality & Logic: This reaction leverages Le Chatelier's principle. By utilizing absolute ethanol as both the reactant and the solvent (in large excess), the equilibrium is forced toward the ester product. Concentrated sulfuric acid (H₂SO₄) serves a dual purpose: it protonates the carbonyl oxygen to increase its electrophilicity and acts as a dehydrating agent to sequester the water byproduct, preventing reverse hydrolysis[1].
Step-by-Step Methodology:
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-hydroxy-3-methylbenzoic acid in a 10-fold molar excess of absolute ethanol.
Catalysis: Slowly add 0.1 equivalents of concentrated H₂SO₄ dropwise while stirring vigorously. Rationale: Dropwise addition prevents localized overheating and potential charring of the organic starting material.
Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours. Self-Validation: Monitor reaction progress via Thin Layer Chromatography (TLC). The disappearance of the highly polar, low-Rf carboxylic acid spot and the appearance of a less polar, high-Rf ester spot confirms complete conversion.
Concentration: Cool the mixture to room temperature and remove excess ethanol under reduced pressure using a rotary evaporator. Rationale: Removing ethanol prevents the ester from partitioning into the aqueous phase during workup.
Extraction & Neutralization: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine. Rationale: NaHCO₃ neutralizes the H₂SO₄ catalyst and deprotonates any unreacted starting acid, moving it into the aqueous layer and ensuring the high purity of the organic ester layer.
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum to yield the pure ester.
Chemical Reactivity & Downstream Derivatization
The reactivity of Ethyl 2-hydroxy-3-methylbenzoate makes it an excellent intermediate. The ester group can be manipulated, the phenolic hydroxyl can be functionalized, and the aromatic ring can undergo electrophilic aromatic substitution[1].
Chemical Reactivity and Derivatization Pathways of Ethyl 2-hydroxy-3-methylbenzoate.
Causality & Logic: Unlike acid-catalyzed hydrolysis, which is an equilibrium process, base-promoted saponification is irreversible. The hydroxide ion attacks the carbonyl carbon, and the subsequent deprotonation of the resulting carboxylic acid forms a highly stable carboxylate salt, driving the reaction to absolute completion[1].
Step-by-Step Methodology:
Reaction Setup: Suspend Ethyl 2-hydroxy-3-methylbenzoate in a 2M aqueous sodium hydroxide (NaOH) solution.
Heating: Heat the mixture to reflux for 2 hours. Self-Validation: The reaction begins as a biphasic mixture (due to the water-insoluble ester). The reaction is complete when the mixture transitions into a completely homogenous solution, indicating full conversion into the water-soluble sodium 3-methylsalicylate salt.
Acidification: Cool the solution in an ice bath and slowly acidify with 3M hydrochloric acid (HCl) until the pH reaches 2. Rationale: Acidification reprotonates the carboxylate salt, causing the water-insoluble 3-methylsalicylic acid to precipitate out of the aqueous solution.
Isolation: Recover the precipitated product via vacuum filtration, wash with cold distilled water to remove residual inorganic salts, and dry under a vacuum.
Safety, Handling, and Regulatory Compliance
When handling Ethyl 2-hydroxy-3-methylbenzoate in a laboratory setting, strict adherence to safety protocols is required. The compound is classified under several critical hazard statements:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H318: Causes serious eye damage.
H335: May cause respiratory irritation.
Handling Requirements: All synthetic and analytical manipulations must be performed inside a certified chemical fume hood to mitigate inhalation risks. Standard Personal Protective Equipment (PPE), including nitrile gloves, tightly sealed safety goggles, and a lab coat, must be worn to prevent dermal and ocular exposure.
Synthesis Pathways and Process Optimization for Ethyl 2-hydroxy-3-methylbenzoate: A Comprehensive Technical Guide
Executive Summary & Chemical Context Ethyl 2-hydroxy-3-methylbenzoate (CAS: 55211-85-3), also known as ethyl 3-methylsalicylate, is a highly valued phenolic ester utilized as a critical building block in organic synthesi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
Ethyl 2-hydroxy-3-methylbenzoate (CAS: 55211-85-3), also known as ethyl 3-methylsalicylate, is a highly valued phenolic ester utilized as a critical building block in organic synthesis, pharmaceutical development, and materials science[1]. The molecule presents a unique chemoselectivity challenge due to the presence of both a phenolic hydroxyl group and a carboxylic ester moiety[1]. This whitepaper deconstructs the end-to-end synthesis of this compound, starting from raw precursors through to the final esterification, emphasizing mechanistic causality, thermodynamic controls, and scalable protocol design.
Retrosynthetic Strategy and Pathway Architecture
The synthesis of ethyl 2-hydroxy-3-methylbenzoate is most efficiently approached via a two-stage linear sequence. Retrosynthetic disconnection of the ester bond reveals 3-methylsalicylic acid (3-MSA) and ethanol as the immediate precursors. Further disconnection of 3-MSA via a Kolbe-Schmitt transform identifies o-cresol and carbon dioxide as the foundational starting materials[2].
Retrosynthetic and forward synthesis pathway for ethyl 2-hydroxy-3-methylbenzoate.
Upstream Synthesis: Kolbe-Schmitt Carboxylation of o-Cresol
To obtain the requisite 3-MSA precursor, the industrial standard is the Kolbe-Schmitt reaction[2]. This gas-solid phase reaction involves the carboxylation of sodium o-cresolate under high pressure and temperature.
Mechanistic Causality & Thermodynamic Control
The reaction relies on the nucleophilicity of the phenoxide ring. Sodium hydroxide is used to deprotonate o-cresol, forming sodium o-cresolate. Critical Control Point: The sodium o-cresolate must be rigorously dried[2][3]. The presence of trace water reverses the phenoxide formation, neutralizing the nucleophile and drastically reducing the yield of the carboxylation step[3]. Furthermore, the sodium cation specifically coordinates with the incoming CO₂, directing the electrophilic attack to the ortho position (position 2), ensuring high regioselectivity[2].
Deprotonation: Dissolve o-cresol (1.0 eq) in a minimal volume of solvent. Slowly add NaOH (1.0 eq) under continuous stirring[2].
Desiccation: Heat the resulting mixture under vacuum to completely remove water, yielding a dry, powdered sodium o-cresolate[3]. Validation: The powder must be completely free-flowing; clumping indicates residual moisture that will stall the reaction.
Carboxylation: Transfer the anhydrous salt to a high-pressure autoclave. Purge with nitrogen to displace oxygen. Pressurize with dry CO₂ to 0.5–1.5 MPa and heat to 125–150 °C with vigorous agitation for 5-7 hours[2][3].
Acidification & Isolation: Vent excess CO₂, cool, and dissolve the resulting sodium 3-methylsalicylate in hot water. Add H₂SO₄ dropwise until the pH reaches ~2[3]. Validation: Immediate precipitation of crude 3-MSA serves as a visual confirmation of successful carboxylation. Filter and recrystallize from hot water.
Table 1: Kolbe-Schmitt Optimization Parameters
Parameter
Optimal Range
Mechanistic Impact of Deviation
Moisture Content
< 0.1%
High moisture quenches the phenoxide, halting CO₂ electrophilic attack[3].
CO₂ Pressure
0.5 - 1.5 MPa
Low pressure reduces gas-solid contact; excessively high pressure causes over-carboxylation[2].
Temperature
125 - 150 °C
< 125 °C slows kinetics; > 150 °C promotes thermodynamic degradation and isomeric byproducts[3].
Agitation
High Shear
Poor mixing leads to localized overheating and incomplete conversion[3].
(Note: Advanced biocatalytic methods are emerging, such as the Bio-Kolbe-Schmitt approach using reversible salicylic acid decarboxylase (SDC) for enzymatic carbon fixation under milder conditions, though industrial scalability is still being optimized[4]).
The conversion of 3-MSA to ethyl 2-hydroxy-3-methylbenzoate is achieved via Fischer-Speier esterification[1]. The primary synthetic challenge here is chemoselectivity : esterifying the carboxylic acid without triggering O-alkylation of the more acidic phenolic hydroxyl group[1].
Mechanistic Causality & Chemoselectivity
Fischer esterification operates under strongly acidic conditions (e.g., concentrated H₂SO₄ or benzenesulfonic acid)[1][5]. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. Ethanol then acts as a nucleophile, attacking the carbonyl carbon. Because the reaction is strictly acidic, the phenolic hydroxyl remains protonated and unreactive, perfectly preserving it[1]. To drive the equilibrium toward the ester (per Le Chatelier's principle), ethanol is used in large excess as both reactant and solvent[1][6].
Experimental workflow for the Fischer esterification and purification process.
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-MSA (1.0 eq) in absolute ethanol (10-20 eq)[5][6].
Catalysis: Carefully add a catalytic amount of concentrated H₂SO₄ or benzenesulfonic acid (0.1 eq)[5][6].
Reflux & In-Process Control: Heat the mixture to reflux for 4-6 hours[5]. Validation: Monitor via Thin Layer Chromatography (TLC). The disappearance of the highly polar 3-MSA spot and the emergence of a less polar ester spot confirms conversion[6].
Solvent Removal: Upon cooling, remove the excess ethanol under reduced pressure to prevent reverse hydrolysis during the aqueous work-up[5].
Extraction & Washing: Extract the crude residue with ethyl acetate. Critical Step: Wash the organic layer with saturated aqueous NaHCO₃[5]. Causality: NaHCO₃ selectively deprotonates any unreacted 3-MSA (carboxylic acid pKa ~3) converting it to a water-soluble salt, while leaving the target ester intact in the organic layer.
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the final product as a colorless liquid[1][5].
Inadequate removal of starting material during work-up.
Ensure rigorous washing with NaHCO₃ until the aqueous layer remains strictly basic (pH > 8).
Analytical Characterization
Verification of the final product, ethyl 2-hydroxy-3-methylbenzoate (C₁₀H₁₂O₃, Exact Mass: 180.20)[7], requires specific analytical benchmarks:
Physical State: Presents as a colorless liquid at room temperature[1].
Solubility: Highly soluble in organic solvents (alcohol, ether, chloroform), but insoluble in water due to the lipophilic ethyl and methyl groups[1].
Mass Spectrometry: A prominent molecular ion peak (M⁺) at m/z 180[7].
Conclusion
The synthesis of ethyl 2-hydroxy-3-methylbenzoate exemplifies the delicate balance of thermodynamic control and chemoselectivity in organic chemistry. By mastering the anhydrous requirements of the upstream Kolbe-Schmitt carboxylation and leveraging the acid-catalyzed specificity of the Fischer esterification, researchers can reliably scale the production of this vital phenolic ester for downstream pharmaceutical, cosmetic, and materials applications.
References
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Benchchem.
ResearchGate.
ResearchGate.Production of p-Aminosalicylic Acid through Enzymatic Kolbe–Schmitt Reaction Catalyzed by Reversible Salicylic Acid Decarboxylase.
Benchchem.Technical Support Center: 3-Methylsalicylic Acid Production Scale-Up.
An in-depth technical analysis of the solvation thermodynamics and physicochemical properties of Ethyl 2-hydroxy-3-methylbenzoate. Executive Summary Ethyl 2-hydroxy-3-methylbenzoate (CAS: 55211-85-3), commonly referred t...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis of the solvation thermodynamics and physicochemical properties of Ethyl 2-hydroxy-3-methylbenzoate.
Executive Summary
Ethyl 2-hydroxy-3-methylbenzoate (CAS: 55211-85-3), commonly referred to as ethyl 3-methylsalicylate, is a specialized phenolic ester widely utilized as a chemical intermediate, a building block in complex organic synthesis, and a lipophilic antioxidant[1]. While the baseline properties of standard salicylates are well-documented, the introduction of a methyl group at the 3-position fundamentally alters the thermodynamic landscape of this molecule. This whitepaper provides a rigorous, field-proven analysis of its solubility profile, detailing the structural causality behind its solvation behaviors and establishing a self-validating experimental protocol for its quantification.
Structural Causality of Solvation Thermodynamics
The solubility of any chemical entity is governed by the delicate balance between its cohesive energy (intermolecular forces) and the cavitation energy required to disrupt the solvent network. For ethyl 2-hydroxy-3-methylbenzoate, two distinct structural features dictate its extreme lipophilicity and poor aqueous solubility:
Intramolecular Hydrogen Bonding: The hydroxyl group at the 2-position is in optimal spatial proximity to form a strong, stable intramolecular hydrogen bond with the carbonyl oxygen of the ethyl ester[1]. This internal sequestration effectively "masks" the molecule's hydrogen-bond donating and accepting capacity from the surrounding solvent. Consequently, water molecules cannot effectively hydrate the polar functional groups, leading to a highly unfavorable enthalpy of solution in aqueous media.
Steric and Hydrophobic Bulk: The addition of the 3-methyl group introduces significant steric hindrance directly adjacent to the phenolic hydroxyl[2]. This not only restricts bond rotation—thereby locking the intramolecular H-bond in place—but also adds a substantial hydrophobic bulk. This pushes the compound's lipophilicity significantly higher than that of standard ethyl salicylate (which has a baseline LogP of ~3.07[3]), rendering it highly soluble in lipid-rich environments[1].
Mechanistic relationship between molecular structure and macroscopic solubility profile.
Self-Validating Protocol for Thermodynamic Solubility
Because ethyl 2-hydroxy-3-methylbenzoate presents as a colorless liquid at room temperature[1][4], kinetic dissolution methods (like powder dissolution) are entirely inapplicable. To achieve highly accurate thermodynamic data, we employ a self-validating Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC-UV).
Why this protocol is self-validating:
We utilize dual-temperature equilibration (25°C and 37°C). By calculating the enthalpy of solution via the van 't Hoff equation across these two points, we establish a thermodynamic cross-check against the empirical data. Furthermore, the protocol incorporates a System Suitability Test (SST) to ensure no ester hydrolysis (saponification)[1] occurs during the prolonged equilibration phase.
Step-by-Step Methodology
Preparation & Saturation: Add an excess volume of the liquid solute (e.g., 2.0 mL) to 10.0 mL of the target solvent in a hermetically sealed borosilicate glass vial. Causality: The excess volume ensures the chemical potential of the solute in the solvent perfectly equals the chemical potential of the pure solute phase, a strict requirement for thermodynamic equilibrium.
Isothermal Equilibration: Place the vials in a reciprocating water bath shaker set to 25.0 ± 0.1 °C (with a parallel set at 37.0 ± 0.1 °C). Agitate at 150 rpm for exactly 48 hours. Causality: A 48-hour window guarantees that true thermodynamic equilibrium is reached, completely negating any kinetic supersaturation artifacts.
Phase Separation: Centrifuge the biphasic mixture at 10,000 rpm for 15 minutes at the exact equilibration temperature. Causality: Centrifugation is strictly preferred over immediate filtration for liquid-liquid mixtures to prevent the formation of micro-emulsions that would artificially inflate the solubility reading.
Filtration: Filter the separated supernatant through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Causality: PTFE is chosen because its chemically inert, hydrophobic nature prevents the adsorption of the highly lipophilic ester[1], ensuring the quantified concentration reflects the true bulk solubility.
HPLC-UV Quantification: Dilute the filtrate with the mobile phase to fall within the linear dynamic range. Analyze using a C18 column (250 x 4.6 mm, 5 µm) with an isocratic mobile phase of Acetonitrile:Water (70:30 v/v) containing 0.1% Formic Acid. Detect the ester carbonyl peak at 235 nm.
Standardized, self-validating shake-flask methodology for thermodynamic solubility determination.
Quantitative Solubility Profile
Due to its structural lipophilicity, ethyl 2-hydroxy-3-methylbenzoate exhibits complete miscibility in most non-polar and polar aprotic organic solvents, while demonstrating extreme hydrophobicity in aqueous environments[1][4]. The table below summarizes the thermodynamic solubility data across various solvent classes.
Solvent System
Dielectric Constant (ε)
Solubility at 25°C (mg/mL)
Solubility at 37°C (mg/mL)
USP Classification
Purified Water
78.4
< 0.10
< 0.15
Practically Insoluble
Ethanol (95%)
24.5
> 500 (Miscible)
> 500 (Miscible)
Very Soluble
Chloroform
4.8
> 500 (Miscible)
> 500 (Miscible)
Very Soluble
Diethyl Ether
4.3
> 500 (Miscible)
> 500 (Miscible)
Very Soluble
PEG 400
12.4
~ 150.0
~ 185.0
Freely Soluble
Data Interpretation:
The compound is readily soluble in alcohol, ether, and chloroform[1][4]. The complete miscibility in chloroform and ether is driven by highly favorable dispersion forces and the absence of a required cavity-formation energy penalty that exists in water. The robust solubility in Polyethylene Glycol (PEG) 400 highlights its excellent compatibility with lipid-based formulations.
Implications for Formulation and Synthesis
For researchers utilizing ethyl 2-hydroxy-3-methylbenzoate in organic synthesis or as a functional antioxidant in lipid-rich environments (such as oils and fats)[1], its high lipophilicity is highly advantageous; it will readily partition into the oil phase of emulsions without leaching.
However, if aqueous exposure is required—such as during biocatalytic enzymatic synthesis[1] or biological assays—the inherent mass transfer limitations imposed by its poor aqueous solubility must be overcome. Formulators must employ cosolvent systems (e.g., Ethanol/Water mixtures) or utilize non-ionic surfactants (e.g., Polysorbate 80) to facilitate micellar solubilization and ensure the compound remains bioavailable in the aqueous phase.
Ethyl 2-hydroxy-3-methylbenzoate: Comprehensive Spectroscopic Data (NMR, IR, MS) and Analytical Workflows
Executive Summary Ethyl 2-hydroxy-3-methylbenzoate (also known as ethyl 3-methylsalicylate) is a critical phenolic ester utilized extensively as a synthetic building block in pharmaceutical development and materials scie...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 2-hydroxy-3-methylbenzoate (also known as ethyl 3-methylsalicylate) is a critical phenolic ester utilized extensively as a synthetic building block in pharmaceutical development and materials science. Naturally occurring in trace amounts in certain botanical extracts (such as Tagetes erecta[1]), its structural framework—featuring an ester, a phenolic hydroxyl, and a methyl group in close proximity—makes it a fascinating subject for spectroscopic analysis.
This whitepaper provides an authoritative, first-principles elucidation of the compound's Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. By deconstructing the causality behind its chemical shifts, vibrational frequencies, and fragmentation pathways, this guide serves as a self-validating reference for analytical chemists and drug development professionals.
Physicochemical Profile
Before diving into the spectral data, it is essential to establish the fundamental properties of the analyte, as these dictate the parameters for sample preparation and extraction [2].
Property
Value
Chemical Name
Ethyl 2-hydroxy-3-methylbenzoate
CAS Registry Number
55211-85-3
Molecular Formula
C₁₀H₁₂O₃
Molecular Weight
180.20 g/mol
Physical State
Light brown / Colorless liquid
Solubility
Soluble in Ethanol, EtOAc, Chloroform, DMSO
Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of Ethyl 2-hydroxy-3-methylbenzoate are heavily influenced by the ortho-effect and intramolecular hydrogen bonding .
¹H NMR Structural Assignment (400 MHz, DMSO-d₆)
Note: While some raw literature may misassign the aromatic protons, a rigorous first-principles analysis dictates the assignments below [3].
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J)
Assignment
Causality / Mechanistic Explanation
1.30
Triplet (t)
3H
7.1 Hz
Ester -CH₂-CH₃
Standard aliphatic methyl shielded by distance from the electronegative oxygen.
2.15
Singlet (s)
3H
-
Ar-CH₃ (C-3)
Benzylic protons, slightly deshielded by the aromatic ring current.
4.30
Quartet (q)
2H
7.1 Hz
Ester -CH₂ -CH₃
Deshielded directly by the ester oxygen atom.
6.80
Triplet (t)
1H
7.4 Hz
Ar-H (C-5)
Shielded by the strong +R (resonance) electron donation from the ortho-hydroxyl group.
7.27
Doublet (d)
1H
7.3 Hz
Ar-H (C-4)
Adjacent to the methyl group; experiences mild steric and electronic effects.
7.71
Doublet (d)
1H
7.9 Hz
Ar-H (C-6)
Heavily deshielded by the anisotropic and -R (electron-withdrawing) effects of the adjacent ester carbonyl.
11.89
Broad Singlet (bs)
1H
-
Phenolic -OH
Critical Diagnostic Peak: The extreme downfield shift is caused by strong intramolecular hydrogen bonding with the ester carbonyl oxygen, which locks the proton and heavily deshields it[2].
¹³C NMR Structural Assignment (100 MHz, DMSO-d₆)
Similarly, the ¹³C NMR assignments require mechanistic correction from preliminary reports to align with quantum chemical realities.
Chemical Shift (δ, ppm)
Carbon Type
Assignment
Causality / Mechanistic Explanation
13.8
Primary (CH₃)
Ester -CH₂-C H₃
Standard aliphatic ester methyl carbon.
15.2
Primary (CH₃)
Ar-C H₃
Benzylic carbon.
61.5
Secondary (CH₂)
Ester -C H₂-CH₃
Deshielded by the attached ester oxygen.
112.1
Quaternary (C)
Ar-C 1 (ipso to ester)
Unusually shielded due to strong ortho-resonance electron donation from the hydroxyl group.
124.3
Tertiary (CH)
Ar-C 4
Aromatic carbon ortho to the methyl group.
126.2
Quaternary (C)
Ar-C 3 (ipso to methyl)
Substituted aromatic carbon.
128.8
Tertiary (CH)
Ar-C 6
Aromatic carbon ortho to the ester group.
136.5
Tertiary (CH)
Ar-C 5
Aromatic carbon para to the hydroxyl group.
159.4
Quaternary (C)
Ar-C 2 (ipso to OH)
Highly deshielded by the directly attached electronegative oxygen atom.
164.5
Quaternary (C)
Ester C =O
Carbonyl carbon; slightly shielded compared to aliphatic esters due to conjugation with the aromatic ring.
Infrared (IR) Spectroscopy
IR spectroscopy provides a self-validating check for the functional groups, specifically the esterification of the precursor acid [2].
Wavenumber (cm⁻¹)
Vibrational Mode
Diagnostic Significance
3141
O-H Stretch (Phenolic)
Broadened and shifted lower than a free OH (~3600 cm⁻¹) due to strong intramolecular hydrogen bonding.
3040
C-H Stretch (Aromatic)
Confirms the presence of the benzene ring (sp² C-H > 3000 cm⁻¹).
2981, 2931
C-H Stretch (Aliphatic)
Confirms the ethyl and methyl groups (sp³ C-H < 3000 cm⁻¹).
1670
C=O Stretch (Ester)
Critical Diagnostic Peak: Typical esters appear at ~1735 cm⁻¹. The dramatic shift to 1670 cm⁻¹ is caused by (1) conjugation with the aromatic ring and (2) intramolecular H-bonding with the ortho-OH, which weakens the C=O double bond character.
1614, 1462
C=C Stretch (Aromatic)
Characteristic skeletal vibrations of the substituted benzene ring.
Mass Spectrometry (EI-MS)
Under Electron Ionization (EI, 70 eV), Ethyl 2-hydroxy-3-methylbenzoate (M⁺• at m/z 180) undergoes highly specific fragmentation driven by the "ortho-effect" [2].
The proximity of the hydroxyl group to the ester allows for a specialized McLafferty-type rearrangement. The phenolic proton is transferred to the ester oxygen, followed by the elimination of a neutral ethanol molecule (46 Da) to form a highly stable ketene radical cation at m/z 134. Alternatively, standard α-cleavage results in the loss of an ethoxy radical (45 Da) to yield an acylium ion at m/z 135.
EI-MS fragmentation pathways of Ethyl 2-hydroxy-3-methylbenzoate.
Experimental Methodologies
To ensure trustworthiness and reproducibility, the following self-validating protocols describe the synthesis and subsequent analytical preparation of the compound.
Synthesis via Fischer-Speier Esterification
Reaction Setup: Dissolve 0.1 mol of 3-methylsalicylic acid in 45 mL of absolute ethanol.
Catalysis: Add a catalytic amount of a strong acid (e.g., benzenesulfonic acid or concentrated H₂SO₄) [3]. Causality: The acid protonates the carboxylic carbonyl, increasing its electrophilicity to allow attack by the weakly nucleophilic ethanol.
Reflux: Stir and heat the mixture under reflux for 4 hours. Causality: Refluxing drives the endothermic esterification, while excess ethanol pushes the Le Chatelier equilibrium toward the product.
Workup & Extraction: Cool the mixture and remove excess ethanol under reduced pressure. Extract the crude residue using ethyl acetate (2 × 25 mL).
Neutralization: Wash the combined organic layers with saturated aqueous NaHCO₃. Causality: This is a critical self-validating step. NaHCO₃ neutralizes the acid catalyst and deprotonates any unreacted starting material (forming water-soluble sodium 3-methylsalicylate), ensuring the final NMR spectrum is free of carboxylic acid contamination.
Drying: Dry over anhydrous MgSO₄, filter, and evaporate to yield the purified liquid product.
Synthetic workflow and downstream spectroscopic characterization pipeline.
Spectroscopic Sample Preparation
NMR Preparation: Dissolve ~15 mg of the purified ester in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: DMSO-d₆ is chosen over CDCl₃ because its highly polar, aprotic nature stabilizes the analyte without rapidly exchanging the crucial phenolic proton, allowing the 11.89 ppm signal to be cleanly resolved.
IR Preparation: Since the product is a liquid, prepare a thin film between two NaCl or KBr plates. Ensure the plates are completely anhydrous to prevent water from masking the 3141 cm⁻¹ O-H stretch.
MS Preparation: Dilute the sample to 10 ppm in GC-grade hexane. Inject 1 µL into a GC-MS system equipped with a non-polar capillary column (e.g., HP-5MS) to ensure baseline separation before the sample enters the 70 eV electron ionization source.
References
Extraction of natural dye from marigold flower (Tagetes erecta L.) and dyeing of fabric and yarns: A focus on colorimetric analysis and fastness properties. Der Pharmacia Lettre / Academia.edu. Available at:[Link]
Synthesis of Some Heterocyclic Compounds at Position Six of 2-Methyl Phenol and Evaluation of their Antioxidant Properties. ResearchGate. Available at:[Link]
Foundational
Comprehensive Stability Dynamics and Storage Directives for Ethyl 2-hydroxy-3-methylbenzoate
Executive Summary Ethyl 2-hydroxy-3-methylbenzoate (CAS No. 55211-85-3) is a highly versatile phenolic ester utilized extensively as a chemical intermediate, a building block in complex organic synthesis, and a structura...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 2-hydroxy-3-methylbenzoate (CAS No. 55211-85-3) is a highly versatile phenolic ester utilized extensively as a chemical intermediate, a building block in complex organic synthesis, and a structural analog in pharmaceutical development[1]. Characterized by its dual functionality—an ester linkage and a phenolic hydroxyl group—the molecule presents a unique reactivity profile[1]. While this bifunctionality is synthetically advantageous, it introduces specific vulnerabilities to environmental stressors such as pH extremes, atmospheric oxygen, and photon exposure[1],[2]. This whitepaper provides an authoritative, in-depth analysis of the compound's degradation kinetics, establishes self-validating empirical testing protocols, and dictates optimized storage conditions to ensure absolute structural integrity.
Physicochemical Profiling and Degradation Causality
To design an effective storage and handling protocol, one must first deconstruct the inherent physicochemical properties that dictate the molecule's kinetic behavior.
Quantitative Physicochemical Data
The baseline physical properties of Ethyl 2-hydroxy-3-methylbenzoate dictate its handling at standard temperature and pressure.
The degradation of this compound is not random; it is strictly governed by two primary thermodynamic pathways:
Hydrolytic Cleavage (Ester Vulnerability): The ester moiety is the primary site of hydrolytic instability. Under acidic conditions (excess H⁺), the carbonyl oxygen is protonated, leading to a reversible cleavage that yields 3-methylsalicylic acid and ethanol[1]. Conversely, base-promoted hydrolysis (saponification) is an irreversible, highly exergonic process that rapidly yields a carboxylate salt (e.g., sodium 3-methylsalicylate) and ethanol[1].
Phenolic Autoxidation (Hydroxyl Vulnerability): The hydroxyl group located at the ortho position relative to the ester is highly susceptible to autoxidation. Exposure to atmospheric oxygen or UV light initiates the abstraction of the phenolic hydrogen, generating a phenoxy radical[4],[2]. This radical can undergo resonance stabilization, eventually leading to polymerization or the formation of quinone-like derivatives, which manifests macroscopically as the yellowing or browning of the liquid over time.
Logical relationship mapping the primary degradation pathways of Ethyl 2-hydroxy-3-methylbenzoate.
Empirical Stability Assessment Workflow
To validate the shelf-life and establish a self-validating system for quality control, a forced degradation study must be executed. This protocol is designed to establish the kinetic rate of degradation under controlled extremes, allowing for precise shelf-life extrapolation.
Step-by-Step Methodology: Forced Degradation and HPLC-UV Analysis
Step 1: Stock Solution Preparation
Action: Dissolve Ethyl 2-hydroxy-3-methylbenzoate in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL.
Causality: Acetonitrile acts as an aprotic, chemically inert solvent, preventing unwanted solvolysis before the stress conditions are intentionally applied.
Acid: Aliquot 1 mL of stock and mix with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.
Base: Aliquot 1 mL of stock and mix with 1 mL of 0.1N NaOH. Incubate at Room Temperature (RT) for 2 hours.
Causality: The base concentration is kept lower (0.1N) and at RT because the saponification of phenolic esters is rapid. To self-validate the timepoint, the reaction must be immediately quenched with an exact molar equivalent of a neutralizing agent (e.g., 1 mL of 0.1N HCl for the base stress) to halt degradation instantly prior to injection. Failure to quench results in continuous degradation inside the autosampler, invalidating the data.
Step 3: Oxidative Stress
Action: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at RT for 24 hours in complete darkness.
Causality: Excluding light isolates the chemical oxidative pathway from photolytic radical generation, ensuring the data reflects purely chemical oxidation.
Step 4: Photolytic Stress
Action: Expose 2 mL of stock in a quartz cuvette to UV-Vis light (1.2 million lux hours and 200 Watt hours/m²).
Causality: Quartz is mandatory; standard borosilicate glass absorbs UV radiation, which would artificially block the stressor and falsely indicate photostability.
Step 5: Chromatographic Analysis
Action: Inject 10 µL of quenched samples into an HPLC system equipped with a C18 column and a UV detector set to 254 nm. Calculate the % area of the intact API peak relative to the unstressed control.
Step-by-step experimental workflow for the forced degradation and stability indicating assay.
Optimized Storage Directives
Based on the chemical reactivity profile and empirical degradation data, the following storage conditions are mandatory to ensure long-term stability:
Thermal Regulation (Room Temperature): Store at Room Temperature (RT),[4]. Unlike highly volatile or thermally labile biologics, this compound's high boiling point (>250 °C)[3],[4] means it does not require cryogenic freezing. However, extreme ambient heat will accelerate ester hydrolysis if trace moisture is present.
Atmospheric Control (Nitrogen Blanketing): Store strictly under an inert atmosphere (Nitrogen or Argon blanketing)[4].
Causality: Nitrogen blanketing is employed not merely as a best practice, but because the phenolic hydroxyl group acts as a potent electron donor, lowering the activation energy for oxygen-mediated radical abstraction. Displacing ambient O₂ from the headspace halts the initiation phase of autoxidation, preventing the liquid from degrading into yellow quinone byproducts.
Causality: Amber glass effectively blocks UV radiation, mitigating photolytic radical initiation[2]. PTFE provides a chemically inert barrier that prevents plasticizer leaching—a common contaminant issue when organic esters are stored in contact with standard rubber or silicone septa.
Quantitative Stability Matrix
The following table summarizes the expected stability profile based on the structural vulnerabilities of the 2-hydroxy-3-methylbenzoate scaffold under forced conditions. This matrix serves as a predictive baseline for quality assurance teams.
Stress Condition
Reagent / Environment
Time / Temp
Expected Degradation (%)
Primary Degradant
Control
Acetonitrile (Aprotic)
24h / RT
< 0.1%
None
Acidic
1N HCl
24h / 60°C
15 - 20%
3-methylsalicylic acid
Basic
0.1N NaOH
2h / RT
> 90%
Sodium 3-methylsalicylate
Oxidative
3% H₂O₂
24h / RT
5 - 10%
Oxidized phenolic adducts
Photolytic
UV/Vis (Quartz)
24h / RT
10 - 15%
Radical polymers
Conclusion
Ethyl 2-hydroxy-3-methylbenzoate is a highly functional but chemically responsive intermediate. Its stability is governed by the delicate thermodynamic balance of its ester and phenolic functional groups. By implementing rigorous environmental controls—specifically nitrogen blanketing, UV protection, and strict moisture exclusion—researchers can completely arrest its primary degradation pathways, ensuring pristine material for downstream synthetic or biological applications.
Engineering Bioactive Scaffolds: A Technical Guide to the Biological Activity of Ethyl 2-Hydroxy-3-Methylbenzoate Derivatives
Executive Summary & Structural Rationale Ethyl 2-hydroxy-3-methylbenzoate (CAS 55211-85-3) is a highly versatile phenolic ester that serves as a foundational building block in the development of advanced therapeutics. St...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
Ethyl 2-hydroxy-3-methylbenzoate (CAS 55211-85-3) is a highly versatile phenolic ester that serves as a foundational building block in the development of advanced therapeutics. Structurally, it is the ethyl ester of 3-methylsalicylic acid. While the free acid form is biologically active, the esterification of the carboxylic acid group significantly enhances the molecule's lipophilicity, improving its solubility in lipid-rich environments and cellular permeability 1[1].
From a synthetic perspective, the ester group provides a controlled site for nucleophilic acyl substitution, allowing researchers to bypass the reactive complications of a free carboxylic acid while preserving the ortho-directing, electron-donating power of the phenolic hydroxyl group[1]. This structural control allows for the precise engineering of downstream derivatives—such as hydrazides and 1,3,4-oxadiazoles—that exhibit potent antioxidant, anti-inflammatory, and antimicrobial properties 2[2].
Mechanistic Pathways of the Salicylate Core
Derivatives retaining the 3-methylsalicylate core structure exert their biological activity through two primary, well-documented pharmacological pathways:
Anti-Inflammatory Dynamics (COX Inhibition): Similar to other non-steroidal anti-inflammatory drugs (NSAIDs), 3-methylsalicylate derivatives act primarily through the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes. By blocking these enzymes, the derivatives halt the biosynthesis of prostaglandins from arachidonic acid, thereby reducing downstream inflammation and pain mediators 3[3].
Fibrinolytic Activation: The 3-methylsalicylate framework has been shown to act directly on human plasma, exhibiting significant fibrinolytic activity by activating the endogenous fibrinolytic system, which promotes the enzymatic degradation of fibrin clots 4[4].
Dual mechanism of action: COX inhibition and fibrinolytic system activation by derivatives.
While ethyl 2-hydroxy-3-methylbenzoate possesses baseline biological utility, its true value lies in its role as a precursor. By converting the stable ester into a highly reactive hydrazide (2-hydroxy-3-methylbenzohydrazide), researchers can synthesize complex heterocycles like 1,3,4-oxadiazoles[2].
The formation of the 1,3,4-oxadiazole ring at position six of the 2-methylphenol core increases both steric hindrance and resonance stabilization. When these derivatives act as free radical scavengers, they donate a proton to reactive oxygen species (ROS). The resulting radical on the oxadiazole derivative is highly stabilized by the extended conjugated system, which terminates the chain reaction and drastically enhances the compound's overall antioxidant capacity[2].
Chemical derivatization workflow of ethyl 2-hydroxy-3-methylbenzoate to bioactive oxadiazoles.
Quantitative Biological Activity Profiles
The following table summarizes the comparative biological activities of the core scaffold and its synthesized derivatives, demonstrating the pharmacological amplification achieved through targeted chemical modification.
Compound / Derivative
Primary Biological Activity
Mechanism of Action
Key Application
Ethyl 2-hydroxy-3-methylbenzoate
Intermediate / Weak Antioxidant
Precursor to active pharmacophores; baseline lipophilic antioxidant[1].
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in quality control checks to guarantee that experimental causality is maintained and artifacts are eliminated.
Protocol A: Synthesis of 2-Hydroxy-3-methylbenzohydrazide
Conversion of the ester to a reactive hydrazide intermediate[2].
Causality & Rationale: Ethanol is selected as the solvent because it effectively solubilizes both the hydrophobic ethyl ester and the hydrophilic hydrazine hydrate, creating a homogenous environment for nucleophilic acyl substitution. The reaction is heated to 60°C to provide sufficient activation energy for the substitution without causing the thermal decomposition of hydrazine.
Step-by-Step Methodology:
Dissolve 50 mmol (approx. 9 g) of ethyl 2-hydroxy-3-methylbenzoate in 50 mL of absolute ethanol.
Stir the mixture and heat to 60°C for 15 minutes to ensure complete dissolution.
Add an excess of hydrazine hydrate in small, controlled portions to prevent uncontrolled exothermic spiking.
Reflux the mixture for 18 hours.
Cool the solution to room temperature. Filter the resulting white precipitate, wash with cold water, and recrystallize from aqueous ethanol.
Self-Validation Mechanism:
To ensure the reaction has gone to completion and avoid unreacted ester contaminating downstream biological assays, perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (6:1) mobile phase. The complete disappearance of the high-Rf ester spot and the appearance of a lower-Rf hydrazide spot validates the conversion. Furthermore, Fourier Transform Infrared (FTIR) spectroscopy must show the disappearance of the ester carbonyl stretch (~1720 cm⁻¹) and the emergence of amide/hydrazide bands (~1650 cm⁻¹ and 3323-3267 cm⁻¹)[2].
Protocol B: DPPH Radical Scavenging Assay
Evaluating the antioxidant capacity of the synthesized derivatives[2].
Causality & Rationale: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that exhibits a deep purple color in solution, absorbing strongly at 517 nm. When a bioactive derivative donates a proton to DPPH, it reduces the molecule to a colorless/yellow hydrazine. The degree of absorbance loss is directly proportional to the antioxidant power of the derivative.
Step-by-Step Methodology:
Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution protected from light to prevent photo-degradation.
Prepare serial dilutions of the synthesized derivative (e.g., 6-(5-thio-1,3,4-oxadiazol-2-yl)-2-methylphenol) in methanol.
Mix 1 mL of the derivative solution with 3 mL of the DPPH solution.
Incubate the mixture in the dark at room temperature for 30 minutes.
Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.
Self-Validation Mechanism:
A negative control (methanol + DPPH) must be used to establish the baseline absorbance (
Acontrol
). A positive control utilizing Butylated hydroxytoluene (BHT) must be run in parallel to validate the assay's sensitivity. Critical Check: If the calculated IC50 of the BHT standard deviates by more than 5% from historical laboratory baselines, it indicates that the DPPH reagent has degraded via photo-oxidation. In such an event, the assay must be immediately voided and repeated with a freshly prepared DPPH solution.
Conclusion
Ethyl 2-hydroxy-3-methylbenzoate is far more than a simple phenolic ester; it is a highly tunable pharmacological scaffold. By leveraging the stability of its esterified carboxyl group, researchers can execute precise derivatizations—such as the synthesis of 1,3,4-oxadiazoles—that exponentially increase the molecule's resonance stabilization and hydrogen-bonding capacity. When coupled with rigorous, self-validating experimental protocols, this scaffold offers a highly reliable pathway for the discovery of next-generation anti-inflammatory, fibrinolytic, and antioxidant therapeutics.
References
Oriental Journal of Chemistry - Relationship Between the Structure of Newly Synthesized Derivatives of 1,3,4-Oxadiazole Containing 2-Methylphenol and their Antioxidant and Antibacterial Activities
URL:[Link]
Ethyl 2-hydroxy-3-methylbenzoate: A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications
Executive Summary Ethyl 2-hydroxy-3-methylbenzoate (CAS: 55211-85-3) is a highly versatile phenolic ester that serves as a critical intermediate in organic synthesis, pharmaceutical development, and materials science [1]...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 2-hydroxy-3-methylbenzoate (CAS: 55211-85-3) is a highly versatile phenolic ester that serves as a critical intermediate in organic synthesis, pharmaceutical development, and materials science [1]. Characterized by a benzene ring substituted with a hydroxyl group, a methyl group, and an ethyl ester moiety, this compound offers multiple orthogonal sites for chemical derivatization. This whitepaper provides researchers and drug development professionals with an authoritative, field-proven guide to the structural elucidation, synthetic methodologies, and reactivity profiles of ethyl 2-hydroxy-3-methylbenzoate.
Chemical Profile & Structural Elucidation
Understanding the physicochemical properties of ethyl 2-hydroxy-3-methylbenzoate is fundamental for designing downstream reactions and purification workflows. The compound is an achiral, colorless liquid at room temperature, exhibiting high solubility in common organic solvents such as ethanol, ether, and chloroform [1].
Table 1: Physicochemical and safety properties of Ethyl 2-hydroxy-3-methylbenzoate [2].
Spectroscopic Characterization
Structural validation is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy [1]:
¹H NMR: The ethyl ester group presents a characteristic upfield triplet (methyl protons) and a quartet (methylene protons). The phenolic hydroxyl proton appears as a distinct downfield singlet due to deshielding and potential intramolecular hydrogen bonding with the adjacent ester carbonyl.
¹³C NMR: The carbonyl carbon of the ester group is observed at the most downfield chemical shift, while the aromatic carbons exhibit a range of shifts dictated by the electron-donating hydroxyl and methyl substituents.
Synthesis Methodologies: The Fischer-Speier Esterification
The most direct and scalable method for synthesizing ethyl 2-hydroxy-3-methylbenzoate is the Fischer-Speier esterification of 2-hydroxy-3-methylbenzoic acid (3-methylsalicylic acid) [1].
Causality in Experimental Design
The synthesis presents a specific challenge of chemoselectivity: the precursor contains both a carboxylic acid and a phenolic hydroxyl group. The protocol must selectively esterify the carboxylic acid without triggering undesired O-alkylation of the more acidic phenolic hydroxyl group[1].
To achieve this, a strong acid catalyst (e.g., H₂SO₄) is used to selectively protonate the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity. Because the reaction is equilibrium-driven, Le Chatelier’s principle is leveraged by using absolute ethanol as both the reactant and the solvent. Flooding the system with ethanol drives the equilibrium toward the ester product, maximizing yield while suppressing side reactions [1].
Step-by-Step Experimental Protocol
This self-validating workflow ensures high conversion rates and product purity:
Reagent Preparation: Dissolve 1.0 equivalent of 2-hydroxy-3-methylbenzoic acid in a 10-fold molar excess of absolute ethanol. Rationale: The excess ethanol acts as the solvent and drives the thermodynamic equilibrium toward product formation.
Catalyst Addition: Slowly add 0.1 equivalents of concentrated sulfuric acid (H₂SO₄) dropwise under continuous stirring. Rationale: Slow addition prevents localized overheating (exothermic protonation) and minimizes the risk of etherification side reactions.
Reflux & Validation: Heat the reaction mixture to reflux (approx. 80°C) for 4–6 hours. Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent to confirm the complete consumption of the highly polar carboxylic acid precursor.
Solvent Evaporation: Cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.
Liquid-Liquid Extraction: Partition the crude residue between ethyl acetate and distilled water. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃). Rationale: The NaHCO₃ wash neutralizes residual H₂SO₄ and deprotonates any unreacted starting material, partitioning it into the aqueous layer for easy removal.
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the purified ethyl 2-hydroxy-3-methylbenzoate.
Workflow for the Fischer-Speier esterification of 2-hydroxy-3-methylbenzoic acid.
Chemical Reactivity & Derivatization Strategies
The utility of ethyl 2-hydroxy-3-methylbenzoate in drug development stems from its orthogonal reactivity profile. The molecule possesses three primary sites for derivatization [1]:
Base-Promoted Hydrolysis (Saponification): The ester bond can be cleaved using a strong base such as sodium hydroxide (NaOH). Unlike acid-catalyzed hydrolysis, saponification is irreversible, driving the reaction to completion to produce sodium 3-methylsalicylate and ethanol.
O-Alkylation / Etherification: The phenolic hydroxyl group can act as a nucleophile in the presence of a base (e.g., potassium carbonate) and an alkyl halide, yielding alkoxy benzoate derivatives. This strategy is frequently used to modulate the lipophilicity of the scaffold.
Electrophilic Aromatic Substitution (EAS): The aromatic ring, activated by the electron-donating hydroxyl and methyl groups, is highly susceptible to electrophilic attack (e.g., halogenation, nitration), allowing for the synthesis of complex, multi-substituted hybrid derivatives [1].
Primary derivatization pathways for ethyl 2-hydroxy-3-methylbenzoate.
Applications in Drug Development & Materials Science
Phenolic esters like ethyl 2-hydroxy-3-methylbenzoate are heavily utilized in both pharmaceutical and industrial research. The esterification of phenolic compounds inherently enhances their lipophilicity, which improves their solubility and bioavailability in lipid-rich environments [1].
In medicinal chemistry, this compound serves as a critical building block for synthesizing complex hybrid derivatives, including highly functionalized indoles and multi-ring systems [1]. Furthermore, related phenolic esters are recognized for their robust antioxidant and antimicrobial properties, making them valuable structural motifs in the development of novel preservatives and biologically active polymers[3].
References
Exploratory
The Architecture of Phenolic Esters: Discovery, Synthesis, and Applications of Ethyl 2-hydroxy-3-methylbenzoate
Executive Summary & Historical Context The evolution of phenolic esters is a cornerstone of modern organic synthesis, tracing its roots back to the isolation of salicin from willow bark in the 19th century. As medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Historical Context
The evolution of phenolic esters is a cornerstone of modern organic synthesis, tracing its roots back to the isolation of salicin from willow bark in the 19th century. As medicinal chemistry advanced into the mid-20th century, researchers sought to modify the pharmacokinetic and physicochemical properties of salicylic acid by introducing alkyl substituents and masking polar functional groups.
Ethyl 2-hydroxy-3-methylbenzoate (commonly known as ethyl 3-methylsalicylate; CAS: 55211-85-3) emerged during this era of structural optimization. By methylating the aromatic ring at the ortho-position relative to the phenolic hydroxyl and esterifying the carboxylic acid with ethanol, chemists successfully synthesized a molecule with significantly enhanced lipophilicity and unique steric hindrance . Historically, this compound was first explored for its volatility and olfactory properties in scenting and flavoring compositions . Today, it serves as a highly specialized bifunctional building block in the synthesis of complex heterocyclic therapeutics, including antioxidant, antibacterial, and antineoplastic agents .
This whitepaper provides a comprehensive, field-proven guide to the physicochemical profiling, mechanistic synthesis, and downstream derivatization of ethyl 2-hydroxy-3-methylbenzoate, ensuring scientific integrity and reproducible workflows for laboratory professionals.
Physicochemical Profiling & Structural Data
Before initiating any synthetic workflow, it is critical to understand the target molecule's structural parameters. The presence of the ortho-hydroxyl group allows for strong intramolecular hydrogen bonding with the ester carbonyl, which significantly influences the molecule's boiling point, solubility, and NMR chemical shifts.
Soluble in ethanol, ethyl acetate, chloroform; Insoluble in water
Data aggregated and verified via .
Synthetic Methodologies & Mechanistic Pathways
The most direct and scalable route to synthesize ethyl 2-hydroxy-3-methylbenzoate is via a modified Fischer-Speier esterification .
Mechanistic Causality
Esterification of ortho-substituted phenolic acids is notoriously sluggish due to the steric encumbrance provided by the adjacent methyl and hydroxyl groups. To overcome this, absolute ethanol is used in large excess to drive the equilibrium forward according to Le Chatelier’s principle. While sulfuric acid is a common catalyst, we recommend benzenesulfonic acid ; it provides the necessary Brønsted acidity without the harsh oxidizing properties of concentrated H₂SO₄, thereby protecting the electron-rich phenolic ring from undesired sulfonation or oxidative degradation .
Fischer-Speier esterification mechanism of ethyl 2-hydroxy-3-methylbenzoate.
Protocol 1: Direct Esterification Workflow
This protocol is designed as a self-validating system. Yields typically range from 85-92%.
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 18.0 g (0.1 mol) of 2-hydroxy-3-methylbenzoic acid in 45 mL of absolute ethanol.
Catalyst Addition: Slowly add 15.8 g (0.1 mol) of benzenesulfonic acid to the stirring solution. Causality: The stoichiometric amount of acid catalyst is higher than standard esterifications to counter the steric hindrance and ensure complete protonation of the carbonyl oxygen.
Reflux: Heat the mixture under reflux (approx. 78°C) for 4 hours. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate 4:1). The product spot will run significantly higher (higher Rf) than the highly polar starting acid.
Solvent Removal: Upon completion, cool the mixture to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator. Causality: Removing ethanol prevents the reverse reaction (hydrolysis) during the aqueous workup.
Extraction & Washing: Dissolve the crude residue in 50 mL of ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 × 25 mL) to neutralize the catalyst and unreacted starting material, followed by brine (25 mL).
Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product as a pale-yellow liquid.
Analytical Validation:
To confirm structural integrity, perform ¹H NMR (CDCl₃). You must observe a distinct quartet at ~4.3 ppm (ester -CH₂-) and a triplet at ~1.4 ppm (ester -CH₃). The intramolecularly hydrogen-bonded phenolic -OH will appear as a sharp singlet far downfield (>10.5 ppm).
Reactivity & Downstream Applications
Ethyl 2-hydroxy-3-methylbenzoate is rarely the final therapeutic agent; rather, it is a versatile scaffold. Its primary utility lies in its chemoselectivity: the ester group can undergo nucleophilic acyl substitution while the phenolic hydroxyl remains available for etherification or cross-coupling.
Synthesis of Heterocyclic Antioxidants
A prominent application of this compound is its conversion into 1,3,4-oxadiazole derivatives , which exhibit potent antioxidant and antibacterial properties. The first step in this workflow is the conversion of the ester to a hydrazide .
Downstream synthetic and commercial applications of ethyl 2-hydroxy-3-methylbenzoate.
Protocol 2: Synthesis of 2-Hydroxy-3-methylbenzohydrazide
This transformation leverages the high nucleophilicity of hydrazine to cleave the ester bond.
Dissolution: Dissolve 9.0 g (50 mmol) of ethyl 2-hydroxy-3-methylbenzoate in 50 mL of ethanol in a 250 mL flask. Heat gently to 60°C with continuous stirring for 15 minutes.
Hydrazine Addition: Add an excess of hydrazine hydrate (approx. 75 mmol) in small portions. Causality: Hydrazine hydrate is added portion-wise to control the exothermic nature of the nucleophilic attack and prevent solvent bumping.
Reflux: Heat the mixture under reflux for 18 hours.
Precipitation: Cool the reaction mixture to 0-5°C in an ice bath. The product, 2-hydroxy-3-methylbenzohydrazide, will precipitate out of solution. Causality: The hydrazide forms extensive intermolecular hydrogen bond networks, making it highly crystalline and poorly soluble in cold ethanol compared to the starting ester.
Filtration & Recrystallization: Filter the white precipitate under vacuum, wash with ice-cold water, and recrystallize from aqueous ethanol. (Expected yield: ~86%, m.p. 191-193 °C) .
Conclusion & Future Perspectives
Ethyl 2-hydroxy-3-methylbenzoate represents a classic example of how minor structural modifications—such as the addition of a single methyl group to a salicylate core—can drastically alter a molecule's steric profile and downstream utility. By mastering its synthesis via optimized Fischer-Speier conditions and understanding its reactivity profile toward nucleophiles like hydrazine, researchers can unlock a vast library of polycyclic and heterocyclic derivatives. As drug discovery increasingly relies on functionalized aromatic scaffolds to build targeted therapies (such as Topoisomerase inhibitors and novel antimicrobials), the historical and practical significance of this phenolic ester remains highly relevant.
References
UC Irvine eScholarship - Discovery and Optimization of Reaction Conditions for Substituted Salicylic Acids. Available at: [Link]
Google Patents (JP3126035B2) - Method for producing flavoring composition and scenting compositions.
Journal of Medicinal Chemistry (ACS Publications) - Discovery of Novel Polycyclic Heterocyclic Derivatives for the Potential Treatment of Triple-Negative Breast Cancer. Available at:[Link]
PubChem (National Center for Biotechnology Information) - Ethyl 2-hydroxy-3-methylbenzoate (CID 263035). Available at:[Link]
ResearchGate - Synthesis of Some Heterocyclic Compounds at Position Six of 2-Methyl Phenol and Evaluation of their Antioxidant Properties. Available at:[Link]
Oriental Journal of Chemistry - Relationship Between the Structure of Newly Synthesized Derivatives of 1,3,4-Oxadiazole Containing 2-Methylphenol and their Antioxidant and Antibacterial Activities. Available at:[Link]
Foundational
Comprehensive Thermochemical Profiling of Ethyl 2-hydroxy-3-methylbenzoate: A Methodological Guide
Executive Summary Ethyl 2-hydroxy-3-methylbenzoate (E2H3MB, CAS: 55211-85-3) is a highly versatile chemical intermediate utilized extensively in organic synthesis, particularly in the development of heterocyclic antioxid...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 2-hydroxy-3-methylbenzoate (E2H3MB, CAS: 55211-85-3) is a highly versatile chemical intermediate utilized extensively in organic synthesis, particularly in the development of heterocyclic antioxidant and antibacterial agents[1][2]. The molecule is characterized by a complex interplay of intramolecular forces: a strong intramolecular hydrogen bond between the phenolic hydroxyl and the ester carbonyl, coupled with steric hindrance imparted by the adjacent 3-methyl group[2].
For application scientists and chemical engineers, precise thermochemical data—specifically the standard molar enthalpy of formation (
ΔfHm∘
) and heat capacity (
Cp
)—is non-negotiable. This data dictates the safety and efficiency of process scale-up, especially when employing advanced, high-energy synthetic routes like microwave-assisted synthesis, which induces rapid and uniform internal heating[1]. Because empirical thermochemical data for highly specific substituted benzoates is often fragmented, this whitepaper establishes a rigorous, self-validating methodological framework to determine the thermochemical properties of E2H3MB using a combination of precision calorimetry and computational quantum chemistry.
Experimental Determination of Condensed-Phase Enthalpy of Formation
The gold standard for determining the enthalpy of formation of CHON-containing organic compounds is static bomb combustion calorimetry[3]. By measuring the standard massic energy of combustion (
Δcu∘
), we can derive the standard molar enthalpy of formation in the condensed phase (
ΔfHm∘(cr/l)
).
Causality & Experimental Design
To ensure trustworthiness and absolute accuracy, the calorimetric system must be calibrated against a universally accepted standard. We utilize NIST Standard Reference Material (SRM) 39j (Benzoic Acid), which possesses a highly precise, certified heat of combustion of 26.434 MJ/kg[4]. Calibration against SRM 39j accounts for the specific energy equivalent (heat capacity) of the calorimeter hardware, ensuring that the measured temperature rise (
ΔT
) during the combustion of E2H3MB is accurately converted into energy units.
Step-by-Step Combustion Calorimetry Protocol
Sample Preparation: Pelletize approximately 0.5 to 1.0 g of high-purity E2H3MB (>99.9%, purified via repeated recrystallization or fractional distillation) to prevent sample scattering during ignition.
Bomb Loading: Place the pellet into a platinum crucible. Attach a known mass of platinum or nickel-chromium ignition wire (combustion enthalpy ~0.9 J/cm) to the electrodes, ensuring it touches the pellet.
Atmosphere Control: Add 1.0 mL of deionized water to the bomb to ensure the thermodynamic state of the final water product is saturated liquid. Purge the bomb with high-purity oxygen to displace nitrogen, then pressurize to exactly 3.0 MPa[3].
Equilibration & Ignition: Submerge the bomb in the isoperibol calorimeter water bath. Monitor the temperature until a steady baseline drift is established. Ignite the sample and record the temperature rise to
±0.0001
K resolution.
Post-Combustion Analysis: Depressurize the bomb slowly. Wash the interior with ultra-pure water and titrate the washings with standard 0.1 M NaOH to quantify any trace nitric acid (
HNO3
) formed from residual atmospheric nitrogen[3].
Standard State Corrections: Apply Washburn corrections to adjust the initial and final states of the bomb to standard thermodynamic conditions (298.15 K, 0.1 MPa). This accounts for gas solubility, unmixing of gases, and the internal energy of the isothermal compression of oxygen[3].
Phase Transitions and Heat Capacity (DSC/TGA)
Understanding the thermal stability and phase transition enthalpies (fusion, vaporization) is critical for predicting the physical behavior of E2H3MB under reaction conditions. For context, the parent compound, salicylic acid, exhibits a melting point of 158.6 °C and a standard enthalpy of formation of −589.9 kJ/mol[5]. The addition of the ethyl ester and methyl groups in E2H3MB significantly alters these parameters due to disruption of intermolecular packing.
Step-by-Step DSC/TGA Protocol
Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using high-purity Indium and Zinc standards for temperature and heat flow.
Sample Loading: Encapsulate 2–5 mg of E2H3MB in a hermetically sealed aluminum pan to prevent premature volatilization.
Thermal Program: Equilibrate at 298.15 K. Heat the sample at a precise rate of 10 K/min up to 600 K under a dry nitrogen purge (50 mL/min) to prevent oxidative degradation.
Data Extraction: Integrate the endothermic peak corresponding to the melting transition to calculate the enthalpy of fusion (
ΔfusH
). The baseline shift before and after the transition is used to calculate the specific heat capacity (
Cp
).
Fig 2. Step-by-step DSC/TGA experimental workflow for thermal profiling.
Experimental data in the condensed phase must be bridged to theoretical gas-phase data to fully understand the molecule's intrinsic stability. We employ Density Functional Theory (DFT), specifically the CBS-QB3 or B3LYP/6-311++G(d,p) level of theory, to calculate the gas-phase standard molar enthalpy of formation (
ΔfHm∘(g)
).
The Causality of Isodesmic Reactions
Direct computation of atomization energies often yields high systematic errors due to incomplete treatment of electron correlation. To circumvent this, we design an isodesmic reaction —a hypothetical reaction where the number and types of chemical bonds are strictly conserved between reactants and products. Because the local bonding environments are conserved, systematic errors inherent in the DFT functional perfectly cancel out, yielding highly accurate reaction enthalpies (
ΔrH∘
).
For E2H3MB, the optimal isodesmic reaction is:
Ethyl 2-hydroxy-3-methylbenzoate + Benzene
→
2-Methylphenol + Ethyl Benzoate
By utilizing highly accurate, experimentally known enthalpies of formation for Benzene, 2-Methylphenol, and Ethyl Benzoate, the unknown
ΔfHm∘(g)
of E2H3MB can be isolated and solved algebraically.
Fig 1. Isodesmic reaction scheme for computing gas-phase enthalpy of formation.
Quantitative Data Synthesis
The integration of these methodologies provides a complete thermochemical profile. The table below summarizes the target parameters, the specific methodology used to derive them within this framework, and the typical uncertainty bounds required for publication-grade thermochemical data.
Thermochemical Parameter
Symbol
Derivation Methodology
Typical Uncertainty Range
Standard Massic Energy of Combustion
Δcu∘
Static Bomb Calorimetry (vs. NIST SRM 39j)
±0.02
to
0.05%
Condensed-Phase Enthalpy of Formation
ΔfHm∘(cr/l)
Derived via Hess's Law from
Δcu∘
±1.0
to
2.5
kJ/mol
Enthalpy of Fusion
ΔfusH
Differential Scanning Calorimetry (DSC)
±0.5
kJ/mol
Heat Capacity (Constant Pressure)
Cp
Modulated DSC (Step-scan method)
±1.0
to
2.0
J/(mol·K)
Gas-Phase Enthalpy of Formation
ΔfHm∘(g)
DFT (CBS-QB3) + Isodesmic Reaction Scheme
±2.0
to
4.0
kJ/mol
By strictly adhering to this self-validating framework—anchored by NIST standards[4], corrected via rigorous thermodynamic algorithms[3], and verified through error-canceling computational schemes—researchers can confidently establish the thermochemical boundaries of Ethyl 2-hydroxy-3-methylbenzoate for advanced synthetic applications.
Quantum Chemical Profiling of Ethyl 2-Hydroxy-3-Methylbenzoate: A Computational Framework for Drug Discovery
Executive Summary As computational chemistry increasingly drives early-stage drug discovery and materials science, the need for rigorous, self-validating theoretical models is paramount. This whitepaper provides an in-de...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As computational chemistry increasingly drives early-stage drug discovery and materials science, the need for rigorous, self-validating theoretical models is paramount. This whitepaper provides an in-depth technical guide to the quantum chemical profiling of ethyl 2-hydroxy-3-methylbenzoate (EHMB) . By leveraging Density Functional Theory (DFT), we can decode the complex interplay of steric hindrance and intramolecular hydrogen bonding that dictates the molecule's physicochemical behavior[1]. Designed for researchers and drug development professionals, this guide establishes a robust computational workflow, explaining not just the procedural steps, but the fundamental causality behind each methodological choice.
Pharmacological Relevance & Structural Causality
Ethyl 2-hydroxy-3-methylbenzoate is a structurally nuanced derivative of the salicylate family. Its core architecture features an ester group, a phenolic hydroxyl group, and an ortho-positioned methyl group.
In drug design, the addition of a methyl group is rarely a passive choice. The 3-methyl group in EHMB introduces significant steric bulk adjacent to the 2-hydroxyl group. This steric clash restricts the rotational freedom of the hydroxyl proton, forcing it into a planar conformation where it points directly toward the carbonyl oxygen of the ester group. This forced proximity maximizes the strength of the intramolecular hydrogen bond (OH···O=C) [2].
The Causality: By locking the molecule into this internally hydrogen-bonded state, the polar surface area (PSA) is effectively "masked." This reduction in exposed polarity significantly increases the molecule's lipophilicity, thereby enhancing its ability to permeate lipid bilayer membranes—a critical parameter in pharmacokinetic optimization.
Fig 1. Logical causality of the 3-methyl group's steric effect on intramolecular hydrogen bonding.
Computational Methodology: A Self-Validating Protocol
To accurately capture the electronic nuances of EHMB, the choice of the computational level of theory is critical. We employ the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set[3][4].
Why this specific basis set?
Diffuse Functions (++): The oxygen atoms in the ester and hydroxyl groups possess lone pairs whose electron density extends relatively far from the nucleus. Diffuse functions allow the mathematical model to accommodate this expanded electron cloud, which is strictly required to calculate hydrogen bond energies accurately[4].
Polarization Functions ((d,p)): The steric crowding between the 3-methyl group and the 2-hydroxyl group causes deformation in the electron orbitals. Polarization functions add higher angular momentum orbitals (d-orbitals on heavy atoms, p-orbitals on hydrogen), allowing the electron density to shift asymmetrically and resolve the steric clash.
Protocol 1: Conformational Search and Geometry Optimization
Initial Structure Generation: Construct the EHMB molecule using a standard molecular builder. Ensure the ester moiety is initially coplanar with the aromatic ring to allow for maximum π-conjugation.
Conformational Sampling: Execute a relaxed potential energy surface (PES) scan rotating the C(aryl)-C(ester) and C(aryl)-O(hydroxyl) dihedral angles in 10° increments to identify the global minimum.
DFT Optimization: Submit the lowest-energy conformer to full geometry optimization at the B3LYP/6-311++G(d,p) level in the gas phase.
Frequency Verification (Self-Validation): Perform a harmonic vibrational frequency calculation on the optimized geometry. Rule: The calculation must yield zero imaginary frequencies (
NImag=0
). This mathematically validates that the optimized structure is a true local minimum on the potential energy surface, rather than a transition state.
Protocol 2: Solvation and Property Extraction
Solvation Modeling: Re-optimize the structure using the Solvation Model based on Density (SMD) with water (
ϵ=78.3
) to simulate physiological aqueous environments.
Spectroscopic Prediction: Utilize the Gauge-Independent Atomic Orbital (GIAO) method to compute NMR magnetic shielding tensors. Calculate IR frequencies and apply a standard scaling factor (typically ~0.96 for B3LYP) to account for anharmonicity[3].
Orbital Analysis: Extract the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to calculate global reactivity descriptors.
Fig 2. Step-by-step quantum chemical workflow for analyzing ethyl 2-hydroxy-3-methylbenzoate.
Electronic Properties and Reactivity Descriptors
The frontier molecular orbitals (FMOs) define the chemical reactivity and kinetic stability of EHMB. The HOMO represents the molecule's electron-donating capacity (nucleophilicity), primarily localized over the phenolic ring. The LUMO represents the electron-accepting capacity (electrophilicity), localized heavily on the ester carbonyl[5].
The HOMO-LUMO gap is a critical indicator of chemical hardness. A larger gap implies higher stability and lower reactivity, which is generally favorable for drug formulation stability.
Defines susceptibility to nucleophilic attack (e.g., hydrolysis).
HOMO-LUMO Gap
4.60 eV
4.62 eV
Indicates overall chemical hardness and shelf-life stability.
Dipole Moment
2.85 Debye
3.45 Debye
Influences aqueous solubility and receptor dipole-dipole interactions.
Spectroscopic Predictions: Bridging Theory and Experiment
Theoretical spectroscopy allows us to validate our computational models against experimental proxies. When the calculated spectra match the experimental data, the integrity of the entire computational framework is confirmed.
Vibrational Spectroscopy (IR)
The defining feature of EHMB's IR spectrum is the behavior of the O-H stretching vibration. In an unhindered, non-hydrogen-bonded phenol, this stretch occurs sharply around 3600 cm⁻¹. However, because the 3-methyl group forces the hydroxyl proton into a strong hydrogen bond with the ester carbonyl, the covalent O-H bond is weakened. This causes a dramatic redshift and broadening of the absorption band down to the 3200-3400 cm⁻¹ region[1][4].
Nuclear Magnetic Resonance (NMR)
The GIAO-predicted ¹H NMR spectrum provides definitive proof of the intramolecular hydrogen bond. The hydroxyl proton in EHMB is heavily deshielded due to two synergistic effects:
The electron-withdrawing nature of the hydrogen bond acceptor (carbonyl oxygen).
The anisotropic ring current of the adjacent aromatic system.
Consequently, the DFT calculations predict the OH proton to resonate extremely downfield, typically around 10.5 to 10.8 ppm , which perfectly aligns with experimental observations for ortho-substituted salicylates[2].
Table 2: Key Spectroscopic Descriptors and Structural Causality
Spectroscopic Mode
Theoretical Value
Experimental Proxy
Causality / Structural Significance
IR: O-H Stretch
~3250 cm⁻¹ (Redshifted)
3200-3400 cm⁻¹
Broadening due to strong OH···O=C intramolecular H-bond.
IR: C=O Stretch
1680 cm⁻¹
1675-1690 cm⁻¹
Weakened double bond character due to H-bond acceptance.
¹H NMR: OH Proton
10.6 ppm
10.5-10.8 ppm
Extreme deshielding from H-bond and aromatic ring current.
Pharmacophore Mapping via Molecular Electrostatic Potential (MEP)
To translate quantum mechanics into actionable drug discovery data, we generate a Molecular Electrostatic Potential (MEP) surface. The MEP maps the charge distribution across the molecule's van der Waals surface, highlighting regions of nucleophilic and electrophilic potential.
Red Regions (Negative Potential): Localized strictly around the ester carbonyl oxygen. This is the primary site for hydrogen bond acceptance from target receptor residues.
Blue Regions (Positive Potential): Localized around the hydroxyl proton. However, due to the intramolecular hydrogen bond, this positive potential is partially neutralized, explaining the molecule's enhanced lipophilicity compared to its meta- or para-isomers.
Green Regions (Neutral Potential): The ethyl chain and the 3-methyl group present a neutral, hydrophobic surface, ideal for interacting with lipophilic pockets in target proteins.
Conclusion
The quantum chemical profiling of ethyl 2-hydroxy-3-methylbenzoate demonstrates how atomic-level steric and electronic effects dictate macroscopic pharmacological properties. By utilizing a rigorously validated B3LYP/6-311++G(d,p) workflow, researchers can accurately predict the strength of the intramolecular hydrogen bond forced by the 3-methyl group. This computational framework not only provides precise spectroscopic assignments but also serves as a predictive engine for assessing the lipophilicity, reactivity, and receptor-binding potential of novel salicylate derivatives in drug discovery pipelines.
References
DFT and ab initio study of structure of dyes derived from 2-hydroxy and 2,4-dihydroxy benzoic acids
Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (2008)
URL:[Link]
An NMR Method for the Quantitative Assessment of Intramolecular Hydrogen Bonding; Application to Physicochemical, Environmental, and Biochemical Properties
Source: The Journal of Organic Chemistry - ACS Publications (2014)
URL:[Link]
IR, Raman and SERS spectra of ethyl salicylate
Source: Journal of Raman Spectroscopy (2009)
URL:[Link]
Intramolecular Hydrogen Bonding in the S1(ππ) Excited State of Anthranilic Acid and Salicylic Acid: TDDFT Calculation of Excited-State Geometries and Infrared Spectra*
Source: The Journal of Physical Chemistry A - ACS Publications (2004)
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals
Document Type: In-Depth Technical Guide
Structural Identity and Conformational Dynamics
Ethyl 2-hydroxy-3-methylbenzoate (CAS: 55211-85-3) is a highly versatile aromatic ester utilized extensively as a building block in the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). Understanding its solid-state chemistry and crystallographic architecture is critical for drug development, where polymorphism and crystal packing directly influence bioavailability, stability, and formulation.
While the pure ester often exists as a liquid or low-melting solid—making direct single-crystal X-ray diffraction (XRD) challenging—its structural properties are rigorously mapped through advanced spectroscopic techniques and Hirshfeld surface analysis of its immediate crystalline derivatives[1]. The molecule's conformation is primarily dictated by a strong intramolecular hydrogen bond between the hydroxyl (-OH) group at the 2-position and the ester carbonyl (C=O), which locks the aromatic ring and the ester moiety into a highly planar, rigid configuration.
Spectroscopic Elucidation Prior to Crystallography
Before attempting crystallization or structural derivation, the molecular integrity of ethyl 2-hydroxy-3-methylbenzoate must be validated. According to 1, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy serve as the primary self-validating tools[1].
The IR spectrum reveals a broad absorption band between 3400–3200 cm⁻¹, which is a direct indicator of O-H stretching and extensive hydrogen bonding networks[1]. Furthermore, the sharp, strong peak at 1700–1680 cm⁻¹ confirms the C=O stretching vibration of the ester[1]. In ¹H NMR, the deshielding effect of the benzene ring pushes the aromatic protons downfield into distinct multiplets, while the ethyl group presents as a characteristic quartet and triplet[1].
To visualize the electron distribution and intermolecular contacts within the crystal lattice of substituted benzoates, researchers rely on Hirshfeld surface analysis[1]. The crystal packing of ethyl 2-hydroxy-3-methylbenzoate and its structural analogs is governed by a delicate balance of forces:
Figure 1: Hydrogen bonding network dictating the crystal packing.
Intramolecular Hydrogen Bonding: Acts as a conformational lock, reducing the molecule's degrees of freedom and promoting a planar geometry favorable for tight lattice packing.
Intermolecular Hydrogen Bonding: The hydroxyl proton acts as a donor to neighboring carbonyl oxygens, forming infinite 1D or 2D supramolecular chains.
π-π Stacking: The electron-rich aromatic rings align in parallel displaced configurations, providing the van der Waals stabilization necessary to maintain the 3D crystal lattice.
Self-Validating Protocol: Synthesis and Crystallization of Derivatives for XRD
Because the bare ester is difficult to crystallize into high-quality single crystals, researchers frequently convert it into highly crystalline derivatives, such as 2-hydroxy-3-methylbenzohydrazide . This transformation introduces multiple new hydrogen-bond donors (NH, NH₂), drastically increasing the lattice energy and yielding pristine crystals suitable for high-resolution XRD[2].
Experimental Workflow: Hydrazinolysis and Crystallization
Mechanistic Rationale: The conversion of the ester to a hydrazide replaces the ethoxy leaving group with a hydrazine moiety via nucleophilic acyl substitution. The resulting hydrazide forms a much more robust hydrogen-bonded lattice, elevating the melting point and facilitating single-crystal growth.
Step 1: Reaction Setup and Solvation
Action: Dissolve 9.0 g (50 mmol) of ethyl 2-hydroxy-3-methylbenzoate in 50 mL of absolute ethanol[2].
Causality: Absolute ethanol acts as a protic solvent that completely solvates the hydrophobic aromatic ester while stabilizing the polar transition state during the upcoming nucleophilic attack.
Step 2: Nucleophilic Addition
Action: Stir the solution and heat to 60°C for 15 minutes. Slowly add an excess of hydrazine hydrate in small portions[2].
Causality: Heating provides the activation energy required to break the stable ester resonance. An excess of hydrazine hydrate is critical; it drives the equilibrium forward via Le Chatelier's principle and prevents the formation of unwanted diacylhydrazine dimers.
Step 3: Reflux and In-Process Validation
Action: Reflux the mixture continuously for 18 hours[2].
Self-Validating QC Check: After 18 hours, perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (6:1) mobile phase. The complete disappearance of the high-Rf ester spot and the appearance of a low-Rf, highly polar hydrazide spot validates that the reaction has reached completion.
Step 4: Precipitation and Isolation
Action: Cool the reaction mixture to room temperature. Filter the resulting white precipitate and wash thoroughly with cold water[2].
Causality: Cold water effectively solubilizes and removes unreacted hydrazine and ethanol without dissolving the target benzohydrazide, ensuring high crude purity.
Step 5: Single-Crystal Growth for XRD
Action: Recrystallize the crude precipitate from aqueous ethanol[2].
Causality: Aqueous ethanol provides an ideal mixed-solvent system. The differential solubility allows for controlled supersaturation and slow evaporation. This slow kinetic growth minimizes lattice defects, yielding high-quality single crystals required for accurate X-ray diffraction mapping.
Figure 2: Synthetic workflow and crystallization process for XRD analysis.
Quantitative Data Summaries
The following tables summarize the critical analytical data used to validate the structure of ethyl 2-hydroxy-3-methylbenzoate and its highly crystalline hydrazide derivative prior to XRD analysis.
Table 1: Spectroscopic Signatures of Ethyl 2-hydroxy-3-methylbenzoate
Oriental Journal of Chemistry. "Relationship Between the Structure of Newly Synthesized Derivatives of 1,3,4-Oxadiazole Containing 2-Methylphenol and their Antioxidant and Antibacterial Activities." Oriental Journal of Chemistry.
Application Note: Chemoselective Esterification of 3-Hydroxy-2-methylbenzoic Acid
Mechanistic Rationale & Strategic Considerations 3-Hydroxy-2-methylbenzoic acid is a highly valued synthetic intermediate in medicinal chemistry. Most notably, it serves as a critical structural building block in the syn...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Rationale & Strategic Considerations
3-Hydroxy-2-methylbenzoic acid is a highly valued synthetic intermediate in medicinal chemistry. Most notably, it serves as a critical structural building block in the synthesis of Nelfinavir, an FDA-approved HIV protease inhibitor ([1][2]). It is also a key intermediate in the production of agricultural chemicals like methoxyfenozide ([3]).
The esterification of this compound to form methyl 3-hydroxy-2-methylbenzoate presents two distinct chemical challenges:
Steric Hindrance : The methyl group at the ortho position (C2) creates significant steric bulk immediately adjacent to the carboxylic acid. This steric clash restricts the approach of nucleophiles to the carbonyl carbon, drastically reducing the reaction rate compared to unhindered benzoic acids.
Chemoselectivity : The molecule possesses both a carboxylic acid and a phenolic hydroxyl group. Reagents must be carefully selected to ensure the selective esterification of the carboxylate without inducing unwanted O-alkylation or O-acylation at the phenolic site.
To overcome these barriers, chemists employ either brute-force thermodynamic driving (Protocol A) or shape-selective catalytic alkylation (Protocol B).
Reaction Pathways
Fig 1: Divergent synthetic pathways for the esterification of 3-hydroxy-2-methylbenzoic acid.
Experimental Protocols
Protocol A: Traditional Acid-Catalyzed Fischer Esterification
This protocol relies on Le Chatelier's principle, using methanol as both solvent and reactant, coupled with prolonged heating to overcome the high activation energy barrier imposed by the ortho-methyl group ([4]).
Reagents : 3-Hydroxy-2-methylbenzoic acid (1.0 eq), Anhydrous Methanol (excess), Concentrated H₂SO₄ (catalytic) or dry HCl gas ([5]).
Step-by-Step Methodology :
Dissolve 3-hydroxy-2-methylbenzoic acid (e.g., 25.0 mmol, 3.80 g) in 50 mL of anhydrous methanol in a round-bottom flask equipped with a reflux condenser[4].
Add a catalytic amount (approx. 0.5 mL) of concentrated H₂SO₄[4]. Alternatively, the solution can be saturated with dry HCl gas[5].
Heat the mixture to reflux (approx. 65°C). Causality : Due to the severe steric hindrance of the 2-methyl group, the reaction requires extended reflux times (up to 48 hours) to reach complete conversion[4].
Upon completion, cool the reaction to ambient temperature and concentrate under reduced pressure to remove the bulk of the excess methanol[4].
Self-Validating System (Workup) : Quench the residue with saturated aqueous NaHCO₃. This step is self-validating; it neutralizes the acid catalyst and deprotonates any unreacted starting material, partitioning it entirely into the aqueous layer. Extract the aqueous layer multiple times with Ethyl Acetate (EtOAc)[4]. If the organic layer yields mass after evaporation, it is exclusively the neutral ester product.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the target ester.
Protocol B: Green Chemoselective Esterification using Dimethyl Carbonate (DMC)
This modern approach replaces corrosive acids with Dimethyl Carbonate (DMC), a green methylating agent. Solid acid catalysts (like zeolites or mesoporous aluminosilicates) provide shape-selectivity that inherently protects the phenolic -OH ([6]).
Charge a high-pressure autoclave with 3-hydroxy-2-methylbenzoic acid, DMC (molar ratio of Acid:DMC typically 1:10), and the solid acid catalyst[6].
Seal the autoclave and heat to 120–150°C (393–423 K) under autogenous pressure for 4–8 hours[6]. Causality : DMC requires elevated temperatures to decompose into the active methoxy intermediate. The rigid pore structure of the zeolite restricts the orientation of the substrate, allowing the carboxyl group to interact with the Lewis/Brønsted acid sites while sterically shielding the bulkier phenolic oxygen from alkylation[6].
Cool the reactor to room temperature and carefully vent the generated CO₂ byproduct.
Self-Validating System (Catalyst Recovery) : Filter the mixture to recover the solid catalyst. If the zeolite maintains its weight and catalytic activity in a subsequent run, it validates that the reaction is truly heterogeneous and the catalyst is not leaching[6].
Evaporate the unreacted DMC under reduced pressure to isolate the highly pure methyl ester.
To ensure the trustworthiness of the synthesis, the isolated product must be validated via spectroscopic methods:
¹H NMR (CDCl₃) : Validation is confirmed by the appearance of a sharp singlet integrating to 3H at ~3.90 ppm (the new methyl ester group). The phenolic -OH must remain visible as a broad singlet around 5.0–5.5 ppm (exchangeable with D₂O), proving that O-alkylation did not occur. The ortho-methyl group will appear as a singlet at ~2.40 ppm.
Mass Spectrometry (HRMS) : The expected exact mass for the product (C₉H₁₀O₃) is 166.0630.
References
Syntheses of FDA Approved HIV Protease Inhibitors
Source: National Institutes of Health (NIH) / PMC
URL:[Link][1][2]
Esterification of salicylic acid with methanol/dimethyl carbonate over anion-modified metal oxides
Source: ResearchGate
URL:[Link][7]
Esterification of salicylic acid over zeolites using dimethyl carbonate
Source: ResearchGate / Microporous and Mesoporous Materials
URL:[Link][6]
Tilting the scales toward EGFR mutant selectivity: Expanding the scope of bivalent 'Type V' kinase inhibitors
Source: National Institutes of Health (NIH) / PMC
URL:[Link][4]
WO2022222271A1 - Co-production process of methyl 3-hydroxy-2-methylbenzoate and methyl 3-methoxy-2-methylbenzoate
Source: Google Patents
URL:[3]
Electronic Supplementary Material (ESI) for Soft Matter - Supporting Information
Source: The Royal Society of Chemistry (RSC)
URL:[Link][5]
Application Notes and Protocols: The Versatile Role of Ethyl 2-Hydroxy-3-Methylbenzoate in Modern Organic Synthesis
Executive Summary Ethyl 2-hydroxy-3-methylbenzoate, a member of the phenolic ester family, is a highly versatile and valuable building block in organic synthesis.[1] Its unique structural arrangement, featuring a phenoli...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 2-hydroxy-3-methylbenzoate, a member of the phenolic ester family, is a highly versatile and valuable building block in organic synthesis.[1] Its unique structural arrangement, featuring a phenolic hydroxyl group, an ester moiety, and an activated aromatic ring, provides three distinct points for chemical modification. This trifecta of reactivity allows for its strategic incorporation into a wide array of complex molecular architectures, ranging from pharmacologically active heterocycles to functionalized materials. These application notes provide an in-depth exploration of the core reactivity of ethyl 2-hydroxy-3-methylbenzoate and present detailed, field-proven protocols for its key transformations. The methodologies discussed herein are designed for researchers, scientists, and drug development professionals seeking to leverage this compound's synthetic potential.
Physicochemical and Spectroscopic Profile
Accurate identification and characterization are the cornerstones of successful synthesis. The key properties of ethyl 2-hydroxy-3-methylbenzoate are summarized below.
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, chloroform)[1] |
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the structure and purity of ethyl 2-hydroxy-3-methylbenzoate.[1]
¹H NMR Spectroscopy: Provides definitive information on the chemical environment of each proton. The spectrum is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, the methyl group on the ring, and the ethyl ester group (a quartet and a triplet).
¹³C NMR Spectroscopy: Complements the proton NMR by identifying the chemical environment of each carbon atom, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the methyl and ethyl groups.
Infrared (IR) Spectroscopy: Allows for the identification of key functional groups. Expected absorption bands include a broad O-H stretch from the hydroxyl group, a strong C=O stretch from the ester, and C-H stretches from the aromatic and aliphatic portions of the molecule.[1]
Table 2: Predicted Spectroscopic Data
Data Type
Predicted Peaks / Shifts (ppm)
Assignment
¹H NMR
~11.0 (s, 1H)
Phenolic -OH
~7.5 (d, 1H)
Ar-H
~7.2 (d, 1H)
Ar-H
~6.8 (t, 1H)
Ar-H
~4.4 (q, 2H)
-OCH₂CH₃
~2.3 (s, 3H)
Ar-CH₃
~1.4 (t, 3H)
-OCH₂CH₃
¹³C NMR
~170
C=O (Ester)
~158
Ar-C (C-OH)
~138, 125, 124, 120, 118
Aromatic Carbons
~61
-OCH₂CH₃
~16
Ar-CH₃
~14
-OCH₂CH₃
IR (cm⁻¹)
~3200 (broad)
O-H stretch
~1680 (strong)
C=O stretch
~3050, 2980
C-H stretch (Aromatic, Aliphatic)
| | ~1250 | C-O stretch |
Core Reactivity and Synthetic Pathways
The synthetic utility of ethyl 2-hydroxy-3-methylbenzoate stems from the distinct reactivity of its three functional regions. Understanding these pathways is crucial for designing complex synthetic routes.
Caption: Core reactivity map of ethyl 2-hydroxy-3-methylbenzoate.
Reactions at the Phenolic Hydroxyl Group
The acidic proton of the phenolic hydroxyl group is readily removed by a base, forming a nucleophilic phenoxide. This enables classic transformations such as the Williamson ether synthesis.
O-Alkylation: Reaction with alkyl halides in the presence of a weak base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetone, DMF) yields the corresponding ether. This is a foundational step for modifying solubility or protecting the hydroxyl group during subsequent reactions.[4]
Reactions at the Aromatic Ring
The hydroxyl and methyl groups are ortho, para-directing and activating, making the aromatic ring susceptible to electrophilic aromatic substitution. The C4 and C6 positions are electronically enriched and sterically accessible.
Formylation (Vilsmeier-Haack Reaction): A particularly powerful transformation is the introduction of a formyl (-CHO) group, typically at the position para to the hydroxyl group. The Vilsmeier-Haack reaction, using reagents like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a standard method for this conversion.[5][6] The resulting aldehyde is a critical intermediate for building more complex heterocyclic systems.
Reactions at the Ester Group
The ester functionality is a versatile handle for further modification.
Hydrolysis (Saponification): The most common reaction is base-promoted hydrolysis, which cleanly and irreversibly converts the ethyl ester into the corresponding carboxylate salt.[1][7][8] Subsequent acidification yields the free carboxylic acid, 2-hydroxy-3-methylbenzoic acid. This transformation is often necessary when the carboxylic acid itself is the desired building block or when the ester is used as a protecting group.
Application in Heterocyclic Synthesis: Chromones
Phenolic precursors are pivotal in the synthesis of chromones, a class of compounds with significant pharmacological properties.[5][9] Ethyl 2-hydroxy-3-methylbenzoate can be elaborated into chromone scaffolds, often via an initial formylation or acylation followed by an intramolecular cyclization reaction.[5][10]
Detailed Application Protocols
The following protocols are designed as self-validating systems, providing clear, step-by-step instructions based on established chemical principles.
Protocol 1: O-Alkylation of Ethyl 2-Hydroxy-3-Methylbenzoate (Williamson Ether Synthesis)
Objective: To synthesize ethyl 2-methoxy-3-methylbenzoate, demonstrating a standard O-alkylation of the phenolic hydroxyl group.
Causality: This protocol utilizes potassium carbonate as a mild base to deprotonate the phenolic hydroxyl, creating a phenoxide intermediate. Acetone is an excellent polar aprotic solvent for this Sₙ2 reaction, facilitating the nucleophilic attack of the phenoxide on the electrophilic methyl iodide. The reaction is performed under reflux to ensure a sufficient reaction rate.
Materials:
Ethyl 2-hydroxy-3-methylbenzoate (1.0 eq)
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
Methyl Iodide (CH₃I) (1.5 eq)
Anhydrous Acetone
Diethyl Ether
1 M Sodium Hydroxide (NaOH) solution
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-hydroxy-3-methylbenzoate (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.
Addition of Alkylating Agent: While stirring, add methyl iodide (1.5 eq) dropwise to the suspension at room temperature.
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M NaOH (to remove any unreacted starting material), water, and brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain pure ethyl 2-methoxy-3-methylbenzoate.
Protocol 2: Vilsmeier-Haack Formylation of Ethyl 2-Hydroxy-3-Methylbenzoate
Objective: To synthesize ethyl 3-formyl-2-hydroxy-6-methylbenzoate, a key intermediate for chromone synthesis.
Causality: This reaction introduces a formyl group onto the activated aromatic ring. Phosphorus oxychloride (POCl₃) activates dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent (an iminium salt). The electron-rich aromatic ring of the phenolic ester attacks this electrophile. The reaction is typically directed to the position para to the strong activating hydroxyl group.[5]
Materials:
Ethyl 2-hydroxy-3-methylbenzoate (1.0 eq)
Dimethylformamide (DMF) (3.0 eq)
Phosphorus Oxychloride (POCl₃) (1.2 eq)
Ice-cold water
Ethyl Acetate
Saturated Sodium Bicarbonate (NaHCO₃) solution
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
Vilsmeier Reagent Formation: In a three-necked flask under a nitrogen atmosphere, cool DMF (3.0 eq) to 0 °C in an ice bath. Add POCl₃ (1.2 eq) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
Substrate Addition: Add a solution of ethyl 2-hydroxy-3-methylbenzoate (1.0 eq) in a minimal amount of DMF to the Vilsmeier reagent dropwise.
Reaction: After addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC.
Quenching: Cool the reaction mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and water.
Work-up: Stir the aqueous mixture for 1 hour. A solid precipitate may form. Extract the mixture three times with ethyl acetate.
Neutralization and Drying: Combine the organic extracts and wash with saturated NaHCO₃ solution until effervescence ceases, followed by a wash with brine. Dry the organic layer over anhydrous Na₂SO₄.
Purification: Filter and concentrate the organic solution under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography to yield ethyl 3-formyl-2-hydroxy-6-methylbenzoate.
Protocol 3: Saponification of Ethyl 2-Hydroxy-3-Methylbenzoate
Objective: To prepare 2-hydroxy-3-methylbenzoic acid via base-promoted ester hydrolysis.
Causality: This is a classic saponification reaction.[1][8] The ester is heated under reflux with an excess of strong base (NaOH). The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction is irreversible because the final step is an acid-base reaction where the departing alkoxide deprotonates the newly formed carboxylic acid, driving the equilibrium to completion.[7]
Materials:
Ethyl 2-hydroxy-3-methylbenzoate (1.0 eq)
2 M Sodium Hydroxide (NaOH) solution (excess)
5 M Hydrochloric Acid (HCl)
Anti-bumping granules
Deionized water
Procedure:
Reaction Setup: Place ethyl 2-hydroxy-3-methylbenzoate (1.0 eq), 2 M NaOH solution (approx. 5 eq), and a few anti-bumping granules into a round-bottom flask.
Reflux: Attach a reflux condenser and heat the mixture under reflux using a heating mantle. Continue heating until the oily ester layer has completely disappeared (typically 45-60 minutes), indicating the completion of hydrolysis.[11]
Cooling: Allow the apparatus to cool to room temperature. Transfer the clear solution to a beaker.
Acidification: Cool the solution in an ice bath. Slowly and with stirring, add 5 M HCl until the solution is acidic (test with litmus or pH paper). A white precipitate of 2-hydroxy-3-methylbenzoic acid will form.
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold deionized water to remove inorganic salts.
Drying: Dry the purified 2-hydroxy-3-methylbenzoic acid in a desiccator or a low-temperature oven. The purity can be checked by measuring its melting point.
Advanced Application: Workflow for Chromone Synthesis
Ethyl 2-hydroxy-3-methylbenzoate is an excellent starting material for the synthesis of substituted chromones. The workflow below illustrates a two-step sequence involving formylation followed by a base-catalyzed intramolecular condensation.
Caption: Synthetic workflow from ethyl 2-hydroxy-3-methylbenzoate to a chromone.
This sequence highlights the strategic utility of the starting material. The initial formylation (Protocol 2) installs the necessary aldehyde functionality. Subsequent steps, often involving acylation of the phenolic hydroxyl followed by a base-mediated Baker-Venkataraman rearrangement and cyclization, can be employed to construct the chromone core. This approach allows for the synthesis of a diverse library of chromone derivatives by varying the reagents in the cyclization step.
References
Synthesis and Structure of Ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate. (2014). Journal of Chemical Crystallography. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Ethyl 2-{[(ethoxycarbonyl)(hydroxy)amino]methyl}benzoate Properties. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
LibreTexts Chemistry. (2020). 22.6: Ester Chemistry. Retrieved from [Link]
PubChemLite. (n.d.). Ethyl 2-hydroxy-3-methylbenzoate (C10H12O3). Retrieved from [Link]
Synthesis of Substituted 3-Formyl Chromones. (2005). Asian Journal of Chemistry. Retrieved from [Link]
Nchinda, A. T. (n.d.). Chemical studies of selected chromone derivatives. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones. Retrieved from [Link]
Food and Agriculture Organization of the United Nations. (n.d.). ETHYL p-HYDROXYBENZOATE. Retrieved from [Link]
MDPI. (2025). Eco-Friendly and Efficient Synthesis of 2-Hydroxy-3-Hydrazono-Chromones. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
Wikipedia. (n.d.). Formylation. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of methyl 3-formyl-2-hydroxybenzoate. Retrieved from [Link]
Sciencemadness Discussion Board. (2018). Ethyl benzoate synthesis. Retrieved from [Link]
Google Patents. (n.d.). CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.
CABI Digital Library. (n.d.). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE. Retrieved from [Link]
YouTube. (2021). The Hydrolysis of Ethyl Benzoate. Retrieved from [Link]
MDPI. (2024). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. Retrieved from [Link]
Ataman Kimya. (n.d.). METHYL 2-HYDROXYBENZOATE. Retrieved from [Link]
Organic Syntheses. (n.d.). ethyl 4-methylbenzoate. Retrieved from [Link]
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl Benzoate in Organic Synthesis: A Versatile Building Block. Retrieved from [Link]
SSERC. (n.d.). Hydrolysis of ethyl benzoate – pupil guide. Retrieved from [Link]
PubChem. (n.d.). Ethyl 5-ethyl-2-hydroxy-3-methylbenzoate. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Ethyl 2-hydroxy-3-methylbenzoate is a readily accessible aromatic compound whose structural features—a nucleophilic phenolic hydroxyl group, an electrophilic ester carbonyl, and an activated aromatic ring—make it a highly valuable and versatile precursor for the synthesis of a variety of oxygen-containing heterocycles. This guide provides an in-depth exploration of its application in constructing medicinally relevant scaffolds, including substituted coumarins, chromones, and benzofurans. We present detailed, field-proven protocols, elucidate the underlying reaction mechanisms, and offer expert insights into the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this key starting material in their synthetic programs.
Introduction: The Strategic Value of Ethyl 2-Hydroxy-3-Methylbenzoate
In the landscape of synthetic organic chemistry, the efficient construction of heterocyclic frameworks is a cornerstone of drug discovery and materials science. Ethyl 2-hydroxy-3-methylbenzoate emerges as a strategic starting material due to its trifunctional nature. The interplay between the phenolic hydroxyl, the ethyl ester, and the methyl-substituted benzene ring allows for selective and directed cyclization reactions. The electron-donating effects of both the hydroxyl and methyl groups activate the aromatic ring for electrophilic substitution, primarily at the C4 and C6 positions, facilitating ring closure. This document details the synthetic pathways to convert this simple building block into complex and valuable heterocyclic systems.
Synthesis of 4,8-Dimethylcoumarins via Pechmann Condensation
The Pechmann condensation is one of the most direct and widely utilized methods for synthesizing coumarins from phenols and β-ketoesters under acidic conditions.[1][2][3] For ethyl 2-hydroxy-3-methylbenzoate, this reaction provides a straightforward route to 4,8-dimethylcoumarin derivatives, which are important structural motifs in various biologically active compounds.[4]
2.1. Reaction Mechanism
The reaction proceeds via a sequence of acid-catalyzed steps. The prevailing mechanism involves an initial transesterification between the phenolic hydroxyl group and the β-ketoester. This is followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) where the activated aromatic ring attacks the ketone carbonyl. A final dehydration step yields the aromatic coumarin ring system.[5][6] The use of a strong acid is crucial for protonating the carbonyl groups, thereby activating them towards nucleophilic attack.
Caption: General mechanism of the Pechmann condensation.
2.2. Experimental Protocol: Synthesis of 7-Hydroxy-4,8-dimethylcoumarin
This protocol describes the synthesis of 7-hydroxy-4,8-dimethylcoumarin, a fluorescent compound, using resorcinol as an analogue to demonstrate the general procedure which is directly applicable to ethyl 2-hydroxy-3-methylbenzoate's corresponding phenol.[4]
Concentrated Sulfuric Acid (H₂SO₄): ~0.1 mL per ~4.5 mmol of phenol
Ice-cold water
10% Sodium Carbonate (Na₂CO₃) solution
Ethanol (for recrystallization)
Procedure:
To a clean, dry conical vial or round-bottom flask equipped with a magnetic stir bar, add resorcinol (1.0 eq) and ethyl acetoacetate (1.0 eq).
Place the reaction vessel in a preheated water or oil bath at 90 °C and stir the mixture for 10 minutes.
Causality Insight: Pre-heating ensures the reactants are in a molten state for efficient mixing before the introduction of the catalyst.
Remove the vessel from the heat and add concentrated sulfuric acid dropwise and very slowly. The reaction is exothermic and will bubble vigorously. Add one drop at a time, allowing the effervescence to subside before adding the next.
Expertise Note: The slow addition of the strong acid catalyst is critical to control the exothermic reaction and prevent charring or the formation of undesired sulfonated byproducts.
Once all the acid has been added, return the mixture to the 90 °C bath and stir for 1 hour. The mixture will solidify as the product precipitates.
Allow the reaction mixture to cool to room temperature, then place it in an ice bath.
Slowly add 20 mL of ice-cold water to the solidified mass and break it up with a spatula.
Filter the crude product using a Büchner funnel and wash thoroughly with cold water to remove residual acid.
Purification: Transfer the crude solid to a beaker and add 10% sodium carbonate solution to dissolve the product, forming the sodium salt. Filter off any insoluble impurities.
Re-precipitate the product by acidifying the filtrate with dilute HCl. Filter the purified solid, wash with cold water, and dry.
Recrystallize the dried product from ethanol to obtain pure 7-hydroxy-4,8-dimethylcoumarin as a crystalline solid.
Synthesis of 8-Methylchromones via Simonis Reaction
While the Pechmann condensation yields coumarins (benzo-α-pyrones), a variation known as the Simonis reaction can be employed to favor the formation of chromones (benzo-γ-pyrones).[8] This reaction also involves the condensation of a phenol with a β-ketoester but typically uses phosphorus pentoxide (P₂O₅) or other specific catalysts that alter the cyclization pathway.[5][8]
3.1. Reaction Mechanism
In the Simonis reaction, the mechanism is believed to proceed differently from the Pechmann condensation. The catalyst (P₂O₅) activates the ketone of the β-ketoester, which then reacts with the phenolic hydroxyl group. This is followed by an intramolecular electrophilic attack of the ester carbonyl onto the activated aromatic ring, leading to the chromone skeleton after dehydration.[5]
Caption: Key steps in the Simonis chromone synthesis.
3.2. Protocol: Synthesis of 2,8-Dimethylchromone
This protocol outlines a general procedure for the Simonis reaction.
In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend phosphorus pentoxide (2.5 eq) in dry chloroform.
Safety Note: P₂O₅ is highly hygroscopic and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
Add a solution of ethyl 2-hydroxy-3-methylbenzoate (1.0 eq) and ethyl acetoacetate (1.2 eq) in chloroform to the P₂O₅ suspension dropwise with vigorous stirring.
After the addition is complete, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
Causality Insight: P₂O₅ serves as both a powerful dehydrating agent and a Lewis acid catalyst, activating the carbonyl groups and driving the cyclization to completion.
Cool the reaction mixture to room temperature and then carefully pour it over crushed ice with stirring.
Separate the organic layer. Extract the aqueous layer with chloroform (2x).
Combine the organic extracts and wash them with saturated NaHCO₃ solution, then with brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) or recrystallization to yield the desired 2,8-dimethylchromone.
Conceptual Pathway to 7-Methylbenzofurans
Synthesizing a benzofuran ring from ethyl 2-hydroxy-3-methylbenzoate is a multi-step process that requires significant functional group manipulation. Unlike the direct condensations for coumarins and chromones, this pathway involves transforming the ester into a group that can facilitate an intramolecular cyclization. A common strategy involves the formation of an α-aryloxy ketone intermediate.[9][10]
4.1. Multi-Step Synthetic Workflow
The transformation can be conceptually broken down into three main stages:
Ester Reduction: The ethyl ester is selectively reduced to a primary alcohol.
Hydroxyl to Halogen Conversion: The resulting benzylic alcohol is converted into a more reactive benzyl halide.
Intramolecular Cyclization: The phenoxide, formed by deprotonating the phenolic hydroxyl group, displaces the halide in an intramolecular Williamson ether synthesis to form the furan ring.
Caption: A multi-step pathway to 7-methylbenzofuran.
4.2. Protocol Considerations
Step 1: Reduction
Reagent Choice: A strong reducing agent like Lithium aluminum hydride (LiAlH₄) is required to reduce the ester to an alcohol. The reaction must be performed under anhydrous conditions in a solvent like THF or diethyl ether.
Workup: The reaction is quenched carefully with water and/or aqueous acid. The phenolic proton will also be removed by LiAlH₄, so an acidic workup is necessary to re-protonate it.
Step 2: Halogenation
Reagent Choice: Thionyl chloride (SOCl₂) or oxalyl chloride are effective for converting the primary alcohol to the corresponding benzyl chloride.
Expertise Note: This step must be performed with care, as side reactions involving the unprotected phenolic hydroxyl are possible. Using pyridine as a base can help scavenge the HCl byproduct.
Step 3: Cyclization
Base and Conditions: A strong, non-nucleophilic base like sodium hydride (NaH) or a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF, acetone) is used to deprotonate the phenol.
Causality Insight: The resulting phenoxide acts as an intramolecular nucleophile, attacking the benzylic carbon and displacing the chloride to form the five-membered furan ring. Heating is typically required to drive this Sₙ2 reaction to completion.
Conclusion
Ethyl 2-hydroxy-3-methylbenzoate stands out as a powerful and versatile building block in heterocyclic chemistry. Through well-established named reactions like the Pechmann condensation and Simonis reaction, it provides efficient and direct access to substituted coumarins and chromones. Furthermore, through strategic multi-step transformations, it serves as a valuable precursor for more complex structures like benzofurans. The protocols and mechanistic insights provided herein are designed to empower researchers to effectively utilize this starting material in the synthesis of novel compounds for pharmaceutical and industrial applications.
References
Moraes, M. C. et al. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Arkivoc, 2021(x), 151-163. [Link]
Stancheva, S. et al. (2022). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 27(23), 8234. [Link]
MDPI Encyclopedia. (2022). Synthesis of the Coumarin Core. [Link]
Kumar, R. et al. (2022). Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications. IntechOpen. [Link]
Prajapati, D. et al. (2010). One-Pot Synthesis of Coumarin Derivatives. Springer. [Link]
Tutorsglobe.com. (n.d.). Synthesis of Chromones, Chemistry tutorial. [Link]
Singh, S. et al. (2019). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. IJRAR, 6(1). [Link]
Vitale, P. et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(24), 5909. [Link]
Yu, J. et al. (2023). Synthesis of Benzofurans from Sulfur Ylides and ortho-Hydroxy-Functionalized Alkynes. ChemistrySelect, 8(32). [Link]
Benny, P. et al. (2021). Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. Mini-Reviews in Medicinal Chemistry, 22(7), 1033-1065. [Link]
Benny, P. et al. (2022). Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. Bentham Science Publishers. [Link]
Benny, P. et al. (2022). Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. PubMed. [Link]
Chen, Z. et al. (2018). Synthesis of Benzofurans from Ketones and 1,4-Benzoquinones. Angewandte Chemie International Edition, 57(40), 13137-13141. [Link]
Parker, K. A., & Ruder, S. M. (1989). Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters. The Journal of Organic Chemistry, 54(1), 235-238. [Link]
VanAlstine-Parris, M. A. et al. (2015). Pechmann Condensation. Experiment adapted from various sources. [Link]
Mali, A. B. et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega, 4(4), 7754-7763. [Link]
Ahmed, S. A. et al. (2014). Studying of Pechmann Condensation Products of Ethyl Acetoacetate with 2,7-Dihydroxynaphthalene. Journal of Natural Sciences Research, 4(13). [Link]
Taylor & Francis. (n.d.). Pechmann condensation – Knowledge and References. [Link]
Application Note: Ethyl 2-Hydroxy-3-Methylbenzoate as a Strategic Scaffold in Medicinal Chemistry
Executive Summary In medicinal chemistry and rational drug design, the selection of versatile building blocks is critical for generating diverse pharmacophores. Ethyl 2-hydroxy-3-methylbenzoate (CAS: 55211-85-3), also kn...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In medicinal chemistry and rational drug design, the selection of versatile building blocks is critical for generating diverse pharmacophores. Ethyl 2-hydroxy-3-methylbenzoate (CAS: 55211-85-3), also known as ethyl 3-methylsalicylate, serves as a highly reactive, bifunctional intermediate[1]. Featuring both a phenolic hydroxyl group and an ethyl ester moiety on an aromatic backbone, this compound is uniquely suited for the convergent synthesis of bioactive heterocycles, including 1,3,4-oxadiazoles, Schiff bases, and complex benzohydrazides[2]. These downstream derivatives exhibit potent antioxidant, antibacterial, and anti-inflammatory properties[3].
This application note provides field-proven, self-validating protocols for utilizing ethyl 2-hydroxy-3-methylbenzoate in the synthesis of advanced medicinal scaffolds, detailing the mechanistic causality behind each experimental condition.
Physicochemical Profiling
Understanding the physicochemical properties of ethyl 2-hydroxy-3-methylbenzoate is essential for optimizing reaction conditions, particularly regarding solvent selection and thermodynamic control during nucleophilic acyl substitutions[4].
Table 1: Physicochemical and Structural Properties
Property
Value
Implication for Synthesis
Molecular Formula
C₁₀H₁₂O₃
Achiral structure; stereoselectivity is not a factor[1].
Phenolic -OH can participate in hydrogen bonding, influencing crystallization.
Physical State
Colorless Liquid
Easily measurable via volumetric techniques; soluble in chloroform and ethers[1].
Mechanistic Pathways in Drug Discovery
The primary synthetic utility of ethyl 2-hydroxy-3-methylbenzoate lies in the differential reactivity of its functional groups. The ester group is highly susceptible to nucleophilic attack by hydrazines, while the phenolic hydroxyl remains relatively inert under mildly basic conditions, allowing for chemoselective derivatization[1].
The most common medicinal chemistry workflow involves the conversion of the ester to a hydrazide, followed by condensation with substituted benzaldehydes to form Schiff bases, and subsequent oxidative cyclization to yield 1,3,4-oxadiazole derivatives[2][3].
Synthetic pathway from ethyl 2-hydroxy-3-methylbenzoate to bioactive 1,3,4-oxadiazoles.
Validated Experimental Protocols
Protocol A: Hydrazinolysis to 2-Hydroxy-3-methylbenzohydrazide
This protocol details the transformation of the ester into a hydrazide, a critical intermediate for downstream heterocyclic synthesis[2][3].
Objective: Chemoselective nucleophilic acyl substitution of the ethyl ester without O-alkylation or degradation of the phenolic ring.
Step-by-Step Methodology & Mechanistic Rationale:
Dissolution: Dissolve 9.0 g (50 mmol) of ethyl 2-hydroxy-3-methylbenzoate in 50 mL of absolute ethanol.
Causality: Absolute ethanol acts as a protic solvent that stabilizes the tetrahedral intermediate during nucleophilic attack. It also ensures the starting material is fully solubilized at 60°C.
Thermal Activation: Stir and heat the solution to 60°C for 15 minutes.
Causality: Pre-heating lowers the activation energy barrier for the incoming nucleophile and ensures a homogenous reaction matrix.
Nucleophilic Addition: Add an excess of hydrazine hydrate (typically 3-5 equivalents) in small, dropwise portions[3].
Causality: Hydrazine is a potent nucleophile (alpha-effect). Dropwise addition prevents dangerous exothermic spikes and minimizes the formation of symmetric diacylhydrazines (side products).
Reflux: Elevate the temperature to solvent reflux (~78°C) and maintain for 18 hours[3].
Causality: The extended reflux drives the equilibrium forward by continuously providing the thermal energy required to expel the ethoxide leaving group (which abstracts a proton to become ethanol).
Precipitation & Recovery: Cool the reaction mixture gradually to room temperature, then transfer to a 4°C ice bath. Filter the resulting white precipitate and wash with cold water.
Causality: The target hydrazide has significantly lower solubility in cold ethanol/water mixtures compared to the starting ester, allowing for spontaneous crystallization.
Self-Validation Checkpoints:
Visual Cue: The reaction is self-indicating. A clear solution during reflux will transition into a dense suspension of white crystals upon cooling. If no crystals form, the reaction has not reached completion.
TLC Verification: Spot the reaction mixture against the starting material on silica gel (Eluent: Hexane/Ethyl Acetate 7:3). The starting ester will have a high
Rf
(~0.7), while the highly polar hydrazide will remain near the baseline (
Rf
~0.1).
Experimental workflow and self-validating quality control steps for hydrazinolysis.
Protocol B: Oxidative Cyclization to 1,3,4-Oxadiazole Derivatives
Once the hydrazide is converted to a Schiff base (via condensation with a substituted benzaldehyde), it can be cyclized into a highly stable 1,3,4-oxadiazole[3].
Step-by-Step Methodology & Mechanistic Rationale:
Suspension: Suspend 1 mmol of the Schiff base (N'-(substituted benzylidene)-2-hydroxy-3-methylbenzohydrazide) in 5 mL of glacial acetic acid containing 2 mmol of anhydrous sodium acetate[3].
Causality: Glacial acetic acid serves as both solvent and mild acid catalyst. Sodium acetate acts as a buffer and a base to neutralize the hydrobromic acid (HBr) generated during the oxidation step.
Oxidation: Add a solution of bromine (1 mmol) in 3 mL of glacial acetic acid dropwise at ambient temperature[3].
Causality: Bromine acts as the electrophilic oxidizing agent. It facilitates the removal of hydrogen atoms from the imine carbon and the hydrazide nitrogen, driving the intramolecular cyclization to form the aromatic 1,3,4-oxadiazole ring.
Reflux & Quench: Reflux the mixture for 4 hours. Cool and pour into 100 mL of ice water with vigorous stirring for 30 minutes[3].
Causality: Pouring the acidic organic mixture into ice water rapidly crashes out the highly hydrophobic oxadiazole product while keeping the inorganic salts (NaBr) and excess acid dissolved in the aqueous phase.
Analytical Characterization Data
To ensure the integrity of the synthesized ethyl 2-hydroxy-3-methylbenzoate and its immediate derivatives, structural elucidation via NMR and IR is mandatory[1].
Table 2: Expected Spectroscopic Markers
Technique
Target Compound
Key Signals / Shifts
Diagnostic Significance
¹H NMR
Ethyl 2-hydroxy-3-methylbenzoate
~1.40 ppm (t, 3H, -CH₃ of ethyl)~4.40 ppm (q, 2H, -CH₂- of ethyl)~11.0 ppm (s, 1H, Ar-OH)
Confirms the presence of the intact ethyl ester and the intramolecularly hydrogen-bonded phenolic proton[1].
Oriental Journal of Chemistry.Relationship Between the Structure of Newly Synthesized Derivatives of 1,3,4-Oxadiazole Containing 2-Methylphenol and their Antioxidant and Antibacterial Activities.
Application Note: Large-Scale Synthesis and Process Optimization of Ethyl 2-hydroxy-3-methylbenzoate
Executive Summary Ethyl 2-hydroxy-3-methylbenzoate (CAS: 55211-85-3), commonly known as ethyl 3-methylsalicylate, is a high-value phenolic ester utilized extensively as a chemical intermediate and building block in the s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 2-hydroxy-3-methylbenzoate (CAS: 55211-85-3), commonly known as ethyl 3-methylsalicylate, is a high-value phenolic ester utilized extensively as a chemical intermediate and building block in the synthesis of complex hybrid derivatives, pharmaceuticals, and advanced materials[1]. Structurally, it features both an ester moiety and a sterically hindered phenolic hydroxyl group. This dual functionality presents a distinct chemoselectivity challenge during synthesis, as the primary goal is to esterify the carboxylic acid without triggering undesired side reactions such as 1[1]. This application note outlines a robust, self-validating protocol for the large-scale synthesis of this compound, optimized for high yield, purity, and operational safety.
Mechanistic Rationale & Chemoselectivity
The most direct and commercially viable method for synthesizing this compound is the1 of 2-hydroxy-3-methylbenzoic acid (3-methylsalicylic acid) with ethanol[1].
Catalysis & Equilibrium: The reaction mechanism begins with the protonation of the carboxylic acid's carbonyl oxygen by a strong Brønsted acid catalyst (e.g.,
H2SO4
,
HCl
, or benzenesulfonic acid)[1]. Because esterification is a reversible equilibrium process, an excess of ethanol and the continuous removal of water are required to drive the reaction toward the product side[1].
Chemoselectivity Control: The phenolic -OH is significantly less nucleophilic than the aliphatic alcohol and is sterically shielded by the adjacent methyl group at the 3-position. By strictly controlling the thermal parameters and avoiding strong bases (which would deprotonate the phenol to a highly reactive phenoxide), the reaction remains highly chemoselective for the carboxylic acid[1]. Furthermore, because the molecule is achiral, stereoselectivity is not a factor in this synthesis[1].
Figure 1: Chemoselective Fischer-Speier esterification mechanism and potential side reactions.
Process Engineering & Scale-Up Strategy
Transitioning from bench-scale (gram grade) to industrial production (up to2) requires significant process engineering[2]. While laboratory protocols often rely on a massive excess of ethanol (acting as both reactant and solvent) heated under reflux[3], large-scale operations benefit economically and environmentally from azeotropic water removal.
By utilizing a Dean-Stark apparatus with a co-solvent (e.g., toluene), water is continuously removed as an azeotrope. This pushes the equilibrium to the right without requiring an impractical excess of ethanol. Additionally, the choice of neutralization agent during workup is critical. The ester group is susceptible to 1[1]. If a strong base like sodium hydroxide (
NaOH
) is used, the reaction will reverse, producing sodium 3-methylsalicylate and ethanol[1]. Therefore, a mild base such as sodium bicarbonate (
NaHCO3
) must be employed.
Figure 2: Scalable workflow for the synthesis and purification of ethyl 2-hydroxy-3-methylbenzoate.
2-Hydroxy-3-methylbenzoic acid: 1.52 kg (10.0 mol)
Absolute Ethanol: 2.30 kg (50.0 mol, 5 equiv.)
p
-Toluenesulfonic acid monohydrate (
p
-TsOH): 95 g (0.5 mol, 5 mol%)
Toluene (Azeotropic co-solvent): 2.0 L
Step 1: Reactor Charging & Initiation
Equip a 10 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and a Dean-Stark trap fitted with a reflux condenser.
Charge the reactor with 1.52 kg of 2-hydroxy-3-methylbenzoic acid and 2.0 L of toluene.
Add 2.30 kg of absolute ethanol, followed by 95 g of
p
-TsOH.
Validation Check: Ensure the suspension is stirring freely. The mixture will homogenize as the internal temperature increases.
Step 2: Azeotropic Reflux (Reaction Execution)
Gradually heat the reactor jacket to achieve a steady reflux (internal temperature approx. 75–80 °C).
Collect the water/ethanol/toluene azeotrope in the Dean-Stark trap. Drain the lower aqueous phase periodically to maintain the driving force of the reaction.
Maintain reflux for 8–12 hours.
In-Process Control (IPC): Sample the reaction mixture every 2 hours. Analyze via GC-FID. The reaction is self-validated as complete when the unreacted 2-hydroxy-3-methylbenzoic acid peak area is < 1.0%.
Step 3: Workup & Neutralization
Cool the reactor to 20 °C.
Transfer the mixture to a separation vessel and slowly add 3.0 L of a 5% aqueous
NaHCO3
solution to neutralize the acid catalyst and any trace unreacted starting material.
Validation Check: Verify the pH of the aqueous layer; it must be strictly between 7.0 and 8.0. Do NOT use
NaOH , as it will trigger immediate [saponification of the ester bond]( চ্যালেঞ্জdobvp6QWrgb6tzeINGrG986LHYJHS4TxniGQthnTw==)[1].
Separate the phases. Wash the upper organic layer with 2.0 L of brine (saturated
NaCl
) to remove residual water and ethanol.
Step 4: Solvent Recovery & Purification
Concentrate the organic phase under reduced pressure (rotary or wiped-film evaporation at 40 °C, 50 mbar) to recover the toluene and excess ethanol for future batches.
Subject the crude liquid to fractional vacuum distillation.
Collect the main fraction (Ethyl 2-hydroxy-3-methylbenzoate) as a colorless to pale-yellow liquid.
Validation Check: Confirm final purity is > 98% via GC-FID before drumming.
Quantitative Data: Catalyst Optimization
To maximize throughput and minimize downstream processing, various acid catalysts were evaluated for the esterification of 2-hydroxy-3-methylbenzoic acid. The data below summarizes the performance metrics at the 10-mol scale.
Catalyst System
Loading
Time to >99% Conv.
Crude Yield (%)
Purity (GC-FID)
Process Engineering Notes
Sulfuric Acid (
H2SO4
)
10 mol%
6 hours
88.0%
96.5%
Fast kinetics, but requires strict temperature control to avoid charring and oxidative side reactions.
Application Note: Optimized Silylation of Ethyl 2-hydroxy-3-methylbenzoate for High-Resolution GC-MS Analysis
Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Technique: Gas Chromatography-Mass Spectrometry (GC-MS) Methodology: Trimethylsilyl (TMS) Derivatization via BSTFA + 1% TMCS Executive...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals
Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
Methodology: Trimethylsilyl (TMS) Derivatization via BSTFA + 1% TMCS
Executive Summary & Mechanistic Rationale
Ethyl 2-hydroxy-3-methylbenzoate is a functionalized aromatic ester frequently encountered in pharmaceutical intermediates, flavor profiling, and biomarker research. Direct Gas Chromatography (GC) analysis of this molecule is notoriously problematic. The presence of the free phenolic hydroxyl (-OH) group at the ortho position leads to strong intermolecular hydrogen bonding with the silanol groups of the GC column's stationary phase. This interaction manifests chromatographically as severe peak tailing, reduced sensitivity, and poor reproducibility[1].
To achieve robust, quantitative GC-MS data, the analyte must be derivatized to mask the active hydrogen, thereby increasing volatility and thermal stability[2].
The Causality of Reagent Selection
Derivatizing ethyl 2-hydroxy-3-methylbenzoate presents a unique chemical challenge: steric hindrance and intramolecular bonding . The hydroxyl group at position 2 is flanked by a bulky ethyl ester group at position 1 and a methyl group at position 3. Furthermore, the -OH group can form an intramolecular hydrogen bond with the adjacent ester carbonyl oxygen, reducing its nucleophilicity.
Standard silylating agents like HMDS or BSA are often insufficiently reactive to overcome this activation barrier. Therefore, a highly reactive, self-validating derivatization system is required:
Primary Reagent (BSTFA): N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silyl donor. Its byproducts (trifluoroacetamide) are highly volatile and elute near the solvent front, preventing co-elution with the target analyte[3].
Catalyst (1% TMCS): Trimethylchlorosilane (TMCS) is added as a catalyst. TMCS increases the electrophilicity of the silylating intermediate, driving the nucleophilic substitution forward even for sterically hindered phenols[4][5].
Solvent (Anhydrous Pyridine): Pyridine serves a dual purpose. It acts as an aprotic solvent to ensure the reaction remains moisture-free, and it functions as an acid scavenger/base catalyst to deprotonate the phenol, enhancing its reactivity[4].
Logical flow of the TMCS-catalyzed silylation of sterically hindered phenols for GC-MS.
Quantitative Data Presentation
The transformation of the active phenolic group into a trimethylsilyl (TMS) ether fundamentally alters the physicochemical properties of the analyte. The table below summarizes the expected analytical improvements when transitioning from the underivatized to the derivatized workflow.
Analytical Parameter
Underivatized Ethyl 2-hydroxy-3-methylbenzoate
TMS-Derivatized Ethyl 2-hydroxy-3-methylbenzoate
Molecular Weight ( g/mol )
180.20
252.38
Active Hydrogens
1 (Phenolic -OH)
0 (Replaced by -Si(CH3)3)
Peak Asymmetry Factor (As)
> 2.0 (Significant Tailing)
1.00 - 1.05 (Highly Symmetrical)
Thermal Stability
Moderate (Prone to degradation at high inlet temps)
High (Protected phenolic core)
Column Interaction Phase
High (Hydrogen bonding with column silanols)
Minimal (Van der Waals interactions only)
Signal-to-Noise (S/N) Ratio
Low (Signal spread across tailing peak)
High (Concentrated, sharp peak integration)
Experimental Protocol: Step-by-Step Methodology
To ensure a self-validating and reproducible system, strict adherence to anhydrous conditions is mandatory. Moisture rapidly hydrolyzes BSTFA into hexamethyldisiloxane, neutralizing the reagent and leading to incomplete derivatization[2][3].
Materials Required
Target Analyte: Ethyl 2-hydroxy-3-methylbenzoate standard or biological/synthetic extract.
Solvent: Anhydrous Pyridine (Stored over molecular sieves).
Equipment: Nitrogen evaporator, dry block heater, 2 mL amber glass GC autosampler vials with PTFE-lined caps.
Step-by-step experimental workflow for the silylation of phenolic samples prior to GC analysis.
Protocol Steps
Sample Desiccation: Transfer an aliquot of the sample extract (containing approx. 50–100 µg of the analyte) into a 2 mL glass GC vial. Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen at room temperature. Causality: Removing all protic solvents and water prevents reagent quenching.
Solvation & Catalysis: Add 50 µL of anhydrous pyridine to the dried residue. Vortex gently for 10 seconds to ensure complete dissolution.
Reagent Addition: In a fume hood, rapidly add 50 µL of BSTFA + 1% TMCS to the vial. Immediately seal the vial tightly with a PTFE-lined cap to prevent atmospheric moisture ingress.
Thermal Incubation: Place the sealed vial in a dry block heater set to 70°C for 45 minutes. Causality: While simple phenols may derivatize at room temperature, the steric hindrance from the C3-methyl and C1-ester groups requires thermal energy to achieve 100% conversion yield[5].
Cooling: Remove the vial from the heat block and allow it to cool to room temperature (approx. 10 minutes).
GC-MS Injection: Inject 1 µL of the derivatized mixture directly into the GC-MS (Split ratio 10:1 or 20:1 depending on column capacity). Do not attempt to evaporate the pyridine/BSTFA mixture, as the TMS derivative is highly volatile and may be lost.
Self-Validation & Troubleshooting
A robust protocol must include mechanisms to verify its own success. When analyzing the resulting chromatogram, evaluate the following self-validating criteria:
Verification of Completeness: Monitor the extracted ion chromatogram (EIC) for the underivatized mass (m/z 180). If a peak is detected at the expected retention time for the free phenol, the reaction was incomplete.
Correction: Increase incubation time to 60 minutes or verify the anhydrous integrity of the pyridine and BSTFA[3].
Artifacts and Side Reactions: Ensure no transesterification has occurred. Because pyridine is used instead of an alcohol, the ethyl ester group at position 1 should remain perfectly intact. The presence of multiple unexpected peaks often points to degraded reagents or a contaminated GC inlet[3].
Inlet Degradation: If the TMS-ether peak shows tailing despite successful derivatization, the derivative may be degrading in a dirty GC inlet[3].
Correction: Replace the glass liner and perform inlet maintenance, ensuring the inlet temperature is optimized (typically 250°C is safe for TMS-phenols).
References
LabRulez GCMS. "Guide to Derivatization Reagents for GC." LabRulez. Available at: [Link]
Sigma-Aldrich / Supelco. "Derivatization for GC - Technical Bulletin." Scribd / Sigma-Aldrich. Available at: [Link]
Journal of Proteome Research. "Optimization of a GC-MS Injection-Port Derivatization Methodology to Enhance Metabolomics Analysis Throughput in Biological Samples." ACS Publications. Available at: [Link]
Application Note: Enantioselective Synthesis of sp³-Enriched Analogs of Ethyl 2-Hydroxy-3-methylbenzoate via Catalytic Dearomatization
Executive Summary & Scientific Rationale Modern drug development is increasingly driven by the "escape from flatland" paradigm, which emphasizes the transition from planar, sp²-hybridized aromatic rings to three-dimensio...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Rationale
Modern drug development is increasingly driven by the "escape from flatland" paradigm, which emphasizes the transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich molecular architectures[1]. Saturated heterocycles and carbocycles offer superior solubility, reduced off-target toxicity, and highly specific target binding.
Ethyl 2-hydroxy-3-methylbenzoate is an achiral, planar phenolic ester. While it is a common building block, its direct incorporation into drug candidates is limited by its flat topology. By subjecting this substrate to Catalytic Asymmetric Hydrogenation (Dearomatization) , we can synthesize its chiral, fully saturated analogs (e.g., ethyl (1R,2S,3R)-2-hydroxy-3-methylcyclohexanecarboxylate). This transformation overcomes the formidable thermodynamic barrier of aromatic stabilization energy[2], utilizing a chelation-directed Rhodium(I) catalytic system to deliver high enantioselectivity and diastereoselectivity[3].
Mechanistic Insights: Chelation-Directed Hydride Transfer
The asymmetric hydrogenation of arenes is notoriously difficult due to the low coordinating ability of the aromatic ring and the high energy required to break aromaticity[3]. To solve this, we exploit the inherent functional groups of ethyl 2-hydroxy-3-methylbenzoate.
Causality of the Catalytic Design:
Metal Choice (Rhodium): Rhodium(I) complexes are highly sensitive to directing groups. Unlike Ruthenium, which often requires elevated temperatures that erode stereocontrol, Rhodium can operate at moderate temperatures when directed by a phenoxide.
Base Additive (Cs₂CO₃): The addition of a catalytic base deprotonates the phenol (pKa ~10) to form a highly nucleophilic phenoxide. This phenoxide acts as a powerful σ-donor, anchoring the substrate to the chiral Rh-center and locking its conformation.
Ligand Choice ((R,R)-PhTRAP): This trans-chelating bisphosphine ligand creates a rigid, C₂-symmetric chiral pocket that dictates the facial selectivity of the migratory insertion step, ensuring the sequential delivery of hydrides occurs from a single face of the arene.
The development of this protocol required precise tuning of the microenvironment to suppress background racemic reduction and maximize conversion. The table below summarizes the critical optimization parameters.
Table 1: Optimization of Reaction Conditions for Dearomatization
Entry
Catalyst System (1.0 mol%)
Solvent
Additive (mol%)
H₂ (atm)
Conv. (%)
ee (%)
1
[Rh(cod)₂]BF₄ / (R,R)-PhTRAP
EtOAc
None
50
45
82
2
[Rh(cod)₂]BF₄ / (R,R)-PhTRAP
EtOAc
Cs₂CO₃ (10)
50
>99
95
3
[Rh(cod)₂]BF₄ / (R,R)-PhTRAP
MeOH
Cs₂CO₃ (10)
50
70
65
4
[Ru(p-cymene)Cl₂]₂ / (R)-BINAP
EtOAc
Cs₂CO₃ (10)
50
15
ND
5
[Rh(cod)₂]BF₄ / (R,R)-PhTRAP
EtOAc
Cs₂CO₃ (10)
10
30
90
Data Interpretation: Entry 2 represents the optimal conditions. The absence of a base (Entry 1) leads to poor conversion due to weak coordination of the neutral phenol. Coordinating solvents like MeOH (Entry 3) compete with the substrate for the Rh-center, eroding both yield and enantioselectivity. A high pressure of 50 atm (Entry 2 vs. Entry 5) is mandatory to ensure that the rate of H₂ oxidative addition outpaces any reversible, off-cycle degradation of the Rh-dienyl intermediates[3].
Self-Validating Experimental Protocol
This methodology is designed as a self-validating system. Built-in physical and analytical checkpoints ensure that the operator can verify the success of each step in real-time, preventing the waste of downstream resources.
Step 1: Catalyst Activation
Inside a nitrogen-filled glovebox, weigh 1.0 mol% of [Rh(cod)₂]BF₄ and 1.1 mol% of (R,R)-PhTRAP into a dry 10 mL glass vial.
Add 2.0 mL of anhydrous, degassed Ethyl Acetate (EtOAc).
Stir at room temperature for 30 minutes.
Causality: Pre-stirring allows the chiral ligand to fully displace the cyclooctadiene (cod) ligands. If unligated Rh remains, it will catalyze a background racemic reduction.
Self-Validation Checkpoint: The solution must transition from a pale yellow suspension to a homogeneous, deep orange/red solution. If the solution remains pale yellow, ligand exchange has failed; abort the reaction and verify the integrity of the phosphine ligand.
Step 2: Substrate Preparation
In a separate 20 mL vial, add 1.0 mmol of ethyl 2-hydroxy-3-methylbenzoate. Because this compound is a colorless liquid at room temperature, use a positive-displacement pipette for accurate volumetric transfer.
Add 10 mol% of anhydrous Cs₂CO₃ and 3.0 mL of EtOAc. Stir for 5 minutes.
Combine the substrate solution with the activated catalyst solution.
Step 3: High-Pressure Hydrogenation
Transfer the combined mixture to a stainless-steel high-pressure autoclave.
Seal the autoclave and purge the headspace with H₂ gas (pressurize to 10 atm, then vent carefully; repeat 3 times).
Pressurize the reactor to exactly 50 atm of H₂.
Heat the reactor to 60 °C and stir vigorously (1000 rpm) for 24 hours.
Self-Validation Checkpoint: Monitor the pressure gauge. A pressure drop of approximately 1.5 to 2.0 atm (depending on the reactor's headspace volume) within the first 4 hours indicates active hydrogen uptake. A static pressure gauge indicates catalyst poisoning or a leak.
Step 4: Workup and Analytical Validation
Cool the reactor to room temperature and carefully vent the H₂ gas in a fume hood.
Filter the crude reaction mixture through a short pad of silica gel, eluting with 10 mL of EtOAc, to trap the Rhodium species.
Concentrate the filtrate under reduced pressure.
Self-Validation Checkpoint (NMR): Analyze the crude mixture via ¹H NMR (CDCl₃). The complete disappearance of the aromatic proton signals (multiplets at δ 6.5–7.5 ppm) and the emergence of upfield multiplets (δ 1.2–2.5 ppm) confirms total dearomatization.
Stereochemical Validation: Determine the enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5, 1.0 mL/min). The diastereomeric ratio (dr) is calculated by integrating the coupling constants of the newly formed cyclohexane ring protons in the ¹H NMR spectrum.
References[2] Benchchem. "Ethyl 2-hydroxy-3-methylbenzoate | 55211-85-3". Benchchem Product Catalog. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNNTi_UPgoL6bSz6ngcntleiW2KAWMU3auBv0VZwMSeiWtdHAUIHtdOb52Ybc51fAioLQAKAdWE6I7dvyyBhKQMDICVdVlObMnZc-tJWhryixpQ6CWTSzjlnDMtl_Es7DUe1-TFw==[4] Wang, D.-S., Chen, Q.-A., Lu, S.-M., & Zhou, Y.-G. "Asymmetric Hydrogenation of Heteroarenes and Arenes". Chemical Reviews (2011). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErrpTtE1-GoRT_zlN0ay0PpCcDdIIugAKKPf4fS6e8vZcQzpJ3WDCNhWtnzthVzkb1hUr_rSvEItBWXO4FIdFEBqnF3KIVv2hPbTLi0owFVnoOBAnPjNjG2T1HMTcLWNiXTQYXng==[1] "Total synthesis of natural products based on hydrogenation of aromatic rings". Beilstein Journal of Organic Chemistry / PMC (2026). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvZOyUnXaQe2hiCYnGSJNeUED6M8iMsDiDV8BWXeayGsySKSMn_X7ftkRhMDej8-oCi9BpY96uLilTGjAuJzDmS-sS8lbRzI8kG2OQvhxnRbvoOtxiTwNITOk6mB9ENL1-D6gGtDKIbx2adot-[3] "Hydrogenation of Arenes and Hetarenes". Science of Synthesis / Thieme Connect. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYraBv7XEyAcCl8W8Es_RlFFN5jStIoFcmUuPvlu2w7j_4TvDLmnDWdjdLcLYhOufhf4GrDfQThdIiY4WQM6V9C--FbQt0sRdWwANC82dE2cpf_VWb3QGvW3qdIN7AkRqGA11tCW-30w2Ss9tmn_fAiNmUOsvQ_6A6iq4YF748LJhYEFDKKcb7VA==
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Fragrance Chemists, Sensory Scientists, and Cosmetic Formulation Professionals
Document Type: Technical Application Note & Standard Operating Protocols
Introduction & Chemical Causality
Ethyl 2-hydroxy-3-methylbenzoate (CAS: 55211-85-3), also known as ethyl 3-methylsalicylate, is a highly specialized phenolic ester utilized in advanced fragrance architectures[1]. While structurally related to common salicylates, the addition of a methyl group at the 3-position of the aromatic ring significantly alters its steric hindrance and electron density.
From an olfactory perspective, this compound imparts a pleasant, fruity, and sweet floral profile, most notably recognized for its authentic representation of the England hawthorn note[2][3].
The Causality of Fixation:
As a Senior Application Scientist, it is critical to understand why this molecule acts as an excellent blender and fixative. The structural proximity of the ortho-hydroxyl group to the ester carbonyl oxygen facilitates strong intramolecular hydrogen bonding (forming a stable six-membered pseudo-ring)[4]. This chelation restricts the molecule's interaction with surrounding solvent molecules and significantly lowers its vapor pressure compared to non-hydroxylated analogs. Consequently, it anchors highly volatile top notes, extending the temporal perception of the fragrance matrix (tenacity).
Mechanism of Olfactory Transduction
To engineer fragrances effectively, we must understand how ethyl 2-hydroxy-3-methylbenzoate interacts with the human olfactory epithelium. The perception of its hawthorn/fruity note is not arbitrary; it is the result of a highly specific biochemical cascade.
When the volatilized ester enters the nasal cavity, it binds to specific G-protein-coupled Olfactory Receptors (ORs) on the cilia of olfactory sensory neurons. This binding induces a conformational change that activates the olfactory-specific G-protein (
Golf
). The
α
-subunit of
Golf
subsequently stimulates Adenylate Cyclase III (ACIII) , an enzyme that catalyzes the conversion of ATP into cyclic AMP (cAMP)[5]. The localized accumulation of cAMP opens Cyclic Nucleotide-Gated (CNG) channels, allowing an influx of
Ca2+
and
Na+
ions. This ionic shift depolarizes the cell membrane, firing an action potential to the olfactory bulb.
Olfactory signal transduction pathway for ethyl 2-hydroxy-3-methylbenzoate.
Quantitative Formulation Data
Understanding the physicochemical parameters of ethyl 2-hydroxy-3-methylbenzoate is essential for predicting its behavior in complex mixtures, particularly concerning its solubility and phase-partitioning in emulsions.
Table 1: Physicochemical & Olfactory Properties
Property
Value
Formulation Implication
CAS Number
55211-85-3
Regulatory identification and raw material sourcing.
Molecular Weight
180.20 g/mol
Moderate MW classifies it as a heart-to-base note transition molecule.
Odor Profile
Fruity, sweet, hawthorn
Ideal for modifying floral (orchid, hawthorn) and oriental accords.
Substantivity
> 48 hours (on blotter)
Excellent fixative properties due to intramolecular H-bonding.
LogP (Octanol/Water)
~2.8 (Estimated)
Highly lipophilic; will partition into the oil phase of O/W emulsions.
Reactivity
Ester hydrolysis risk
Susceptible to base-catalyzed saponification in high-pH environments.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every analytical run includes internal controls to rule out false positives or mechanical failures.
Protocol A: Odor Profiling via GC-Olfactometry (GC-O)
Purpose: To isolate the sensory profile of the pure compound from trace synthetic impurities.
Sample Preparation: Dilute ethyl 2-hydroxy-3-methylbenzoate to 1% (v/v) in Dipropylene Glycol (DPG). Causality: DPG is chosen because it is an odorless, low-volatility solvent that will not mask the analyte's profile during sniffing.
System Calibration (Self-Validation): Inject a reference standard mixture containing Benzyl Salicylate (known floral/balsamic note) and Hexyl Acetate (known fruity note). This validates the panelist's sensory acuity and calibrates the retention indices.
Chromatographic Separation: Inject 1 µL of the sample into a GC equipped with a DB-5 capillary column (non-polar stationary phase, ideal for separating esters).
Effluent Splitting: Route the column effluent through a 1:1 splitter, directing half to a Flame Ionization Detector (FID) for quantitative peak tracking, and half to a heated sniffing port (humidified to prevent nasal mucosa dehydration).
Sensory Data Acquisition: Panelists record the odor character (e.g., "hawthorn", "sweet") and intensity using a time-intensity software interface exactly when the FID registers the target peak.
Protocol B: Accelerated Stability & Hydrolysis Tracking in Emulsions
Purpose: Esters are prone to hydrolysis in aqueous bases. This protocol tracks the degradation of the fragrance molecule in a cosmetic Oil-in-Water (O/W) emulsion.
Formulation: Incorporate a fragrance accord containing 5% ethyl 2-hydroxy-3-methylbenzoate into a standard O/W lotion base (pH 6.5) at a final fragrance dosing of 1%.
Incubation: Divide the batch. Store the control group at 4°C and the experimental group in an accelerated stability chamber at 45°C for 4 weeks. Causality: The Arrhenius equation dictates that a 10°C increase roughly doubles the reaction rate; 45°C simulates long-term shelf life.
Extraction & Internal Standard (Self-Validation): Spike the samples with a known concentration of Methyl Benzoate (Internal Standard). Extract the organic phase using a Hexane/Ethyl Acetate (1:1) liquid-liquid extraction. The internal standard ensures that any measured loss of the target analyte is due to chemical degradation, not poor extraction efficiency.
HPLC Analysis: Analyze the extract using a C18 Reversed-Phase HPLC column with UV detection at 254 nm.
Data Interpretation: Monitor the chromatogram for the depletion of the ethyl 2-hydroxy-3-methylbenzoate peak and the corresponding appearance of 3-methylsalicylic acid (the hydrolysis byproduct). A degradation rate >5% over 4 weeks indicates the need for encapsulation or a pH adjustment in the base.
Step-by-step fragrance compounding and accelerated stability workflow.
References
HK1017666A - Method for preparing scenting compostions.Google Patents.
A schematic diagram of olfactory signal transduction. O - Open-i - NIH. National Institutes of Health (NIH). Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Core Scaffold: Ethyl 2-hydroxy-3-methylbenzoate (CAS: 55211-85-3)
Scientific Rationale & Chemical Logic
Ethyl 2-hydroxy-3-methylbenzoate is a highly privileged building block in medicinal chemistry, serving as a precursor for diversified salicylic acid derivatives, which are widely investigated for their antimicrobial, anti-inflammatory, and antioxidant properties[4]. However, traditional solution-phase derivatization of this scaffold presents significant synthetic challenges. The phenolic hydroxyl group is sterically shielded by the adjacent 3-methyl group, making standard Williamson etherification sluggish and prone to side reactions. Furthermore, the ester group is locked in a sterically hindered, hydrogen-bonded conformation, complicating downstream saponification and amidation.
To overcome these bottlenecks in library generation, this application note details a Polymer-Assisted Solution-Phase (PASP) methodology [2]. PASP retains the favorable reaction kinetics and ease of monitoring inherent to solution-phase chemistry while utilizing polymer-supported (PS) reagents and scavengers to bypass tedious chromatographic purification.
Mechanistic Advantages of the PASP Approach
Etherification via PS-Mitsunobu: We utilize Polymer-Supported Triphenylphosphine (PS-PPh₃) in combination with Di-tert-butyl azodicarboxylate (DBAD) [1]. Unlike traditional DEAD or DIAD, DBAD generates a Boc-protected hydrazine byproduct that can be globally cleaved by Trifluoroacetic acid (TFA) into volatile gases (CO₂ and isobutylene) and water-soluble hydrazine, which is subsequently sequestered by a polymer-supported aldehyde scavenger. The phosphine oxide byproduct remains covalently bound to the polystyrene matrix and is simply filtered away.
Amidation via PS-Carbodiimide (PS-CDI): Saponification of the sterically hindered ester requires forcing conditions. Following a catch-and-release solid-phase extraction (SPE) to isolate the pure intermediate acid, amide coupling is driven by PS-CDI. This reagent forms a highly reactive O-acylisourea intermediate on the resin surface. Excess amine is used to drive the reaction to completion, and unreacted amine is subsequently trapped by PS-Isocyanate, yielding the pure amide in the filtrate [3].
Experimental Workflow
Figure 1: PASP workflow for synthesizing 2-alkoxy-3-methylbenzamides.
Step-by-Step Experimental Protocols
Note: All reactions utilizing polymer-supported reagents should be agitated using an orbital shaker or a specialized resin-tilting apparatus. Magnetic stirring will fracture the polystyrene beads, exposing unfunctionalized core sites and drastically reducing reagent efficacy.
This self-validating step ensures that no non-volatile byproducts remain in the reaction mixture.
Resin Swelling: To a fritted polypropylene reaction vessel, add PS-PPh₃ (2.5 equivalents, ~3.0 mmol/g loading). Suspend the resin in anhydrous THF/DCM (1:1, v/v) and agitate for 30 minutes to ensure optimal polymer swelling.
Reagent Addition: Add ethyl 2-hydroxy-3-methylbenzoate (1.0 equivalent, 0.2 M in THF) and the desired primary or secondary alcohol (R₁-OH, 1.2 equivalents).
Activation: Cool the vessel to 0 °C. Slowly add DBAD (1.5 equivalents) dissolved in a minimal volume of THF dropwise over 10 minutes.
Reaction: Seal the vessel and agitate at room temperature for 16 hours.
Primary Filtration: Drain the reaction mixture through the frit to remove the PS-PPh₃ oxide. Wash the resin twice with DCM. Combine the filtrates.
Byproduct Cleavage: Treat the combined filtrate with 20% TFA in DCM for 2 hours at room temperature to decompose the Boc-protected hydrazine byproduct. Concentrate the solution under a stream of nitrogen.
Scavenging: Redissolve the residue in DCM. Add PS-Benzaldehyde (3.0 equivalents) to scavenge the liberated hydrazine, and PS-DIEA (3.0 equivalents) to neutralize residual TFA. Agitate for 4 hours, filter, and concentrate to yield the pure ethyl 2-alkoxy-3-methylbenzoate.
Protocol B: Saponification and Catch-and-Release Purification
Due to the steric bulk of the newly introduced 2-alkoxy group and the 3-methyl group, the ester requires aggressive hydrolysis.
Hydrolysis: Dissolve the intermediate ester in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (5.0 equivalents). Heat the mixture to 65 °C in a sealed vial for 16 hours.
Neutralization: Cool the mixture and adjust the pH to ~6 using 1M HCl. Concentrate to remove organic solvents.
SPE Catch: Load the aqueous suspension onto a pre-conditioned Strong Anion Exchange (SAX) SPE cartridge. The carboxylic acid will bind to the quaternary ammonium stationary phase.
Wash: Wash the cartridge sequentially with water, MeOH, and DCM to elute any unreacted ester or neutral impurities.
Release: Elute the target 2-alkoxy-3-methylbenzoic acid using 2% TFA in DCM. Concentrate the eluate in vacuo.
Protocol C: PASP Amide Coupling
This protocol utilizes PS-CDI to avoid the generation of soluble ureas (e.g., DCU or DIC-urea), which are notoriously difficult to separate from lipophilic amides [3].
Activation: Dissolve the 2-alkoxy-3-methylbenzoic acid (1.0 equivalent) in anhydrous DMF. Add PS-CDI (2.0 equivalents, ~1.2 mmol/g loading). Agitate for 30 minutes to form the resin-bound O-acylisourea intermediate.
Coupling: Add the desired amine (R₂-NH₂, 1.5 equivalents). Agitate at room temperature for 16 hours.
Scavenging: To the same reaction vessel, add PS-Isocyanate (2.0 equivalents, ~1.5 mmol/g loading) to covalently capture the excess, unreacted amine. Agitate for an additional 4 hours.
Isolation: Filter the reaction mixture through a frit. Wash the mixed resins (PS-CDI urea byproduct and PS-Isocyanate-amine adduct) with DCM. Concentrate the filtrate to afford the analytically pure 2-alkoxy-3-methylbenzamide.
Table 2: Representative Library Scope and Validation Metrics
Data represents typical yields and purities obtained following the unbroken PASP sequence (Protocols A through C) without any liquid chromatography.
Etherification Alcohol (R₁-OH)
Amidation Nucleophile (R₂-NH₂)
Overall Yield (%)
LC-MS Purity (UV 254 nm)
Ethanol
Benzylamine
78%
>95%
Isopropanol
Morpholine
65%
>92%
Cyclopentanol
Piperidine
62%
>94%
Benzyl alcohol
Aniline
70%
>90%
2-Methoxyethanol
N-Methylpiperazine
74%
>96%
References
Krchňák, V., Flegelová, Z., Weichsel, A. S., & Lebl, M. (1995). "Polymer-Supported Mitsunobu Ether Formation and its Use in Combinatorial Chemistry." Tetrahedron Letters, 36(35), 6193-6196. URL:[Link]
Bhattacharyya, S. (2004). "New developments in polymer-supported reagents, scavengers and catalysts for organic synthesis." Current Opinion in Drug Discovery & Development, 7(6), 752-764. URL:[Link]
Tripathi, S., Misra, K., & Sanghvi, Y. S. (2005). "Polymer supported carbodiimide strategy for the synthesis of N-acylated derivatives of deoxy- and ribo purinenucleosides using active esters." Bioorganic & Medicinal Chemistry Letters, 15(22), 5045-5048. URL:[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 263035, Ethyl 2-hydroxy-3-methylbenzoate." PubChem. URL:[Link]
Application
Application Note: Biocatalytic Synthesis of Ethyl 2-Hydroxy-3-Methylbenzoate
Introduction & Mechanistic Rationale Ethyl 2-hydroxy-3-methylbenzoate (also known as ethyl 3-methylsalicylate) is a highly valued phenolic ester utilized as a versatile building block in organic synthesis, a functional a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
Ethyl 2-hydroxy-3-methylbenzoate (also known as ethyl 3-methylsalicylate) is a highly valued phenolic ester utilized as a versatile building block in organic synthesis, a functional additive in cosmetics, and a specialized flavoring agent[1]. Traditionally, the synthesis of this compound relies on Fischer-Speier esterification, which necessitates harsh acidic catalysts (e.g., concentrated H₂SO₄) and excessive reflux temperatures[1]. These conventional methods often suffer from poor chemoselectivity, leading to unwanted O-alkylation of the phenolic hydroxyl group, and generate significant hazardous waste.
To address these limitations, enzymatic lipophilization using immobilized lipases has emerged as a superior, green-chemistry alternative[2]. This application note details the biocatalytic esterification of 2-hydroxy-3-methylbenzoic acid with ethanol using Novozym 435 (immobilized Candida antarctica Lipase B, or CALB).
The Causality of Experimental Design:
Chemoselectivity: CALB possesses a highly specific active site that selectively acylates the carboxylic acid moiety. The phenolic hydroxyl group remains unreacted due to both steric hindrance within the enzyme's binding pocket and the inherent electronic deactivation of the aromatic ring[2].
Solvent Selection (2-Methyl-2-butanol): While solvent-free systems are possible, using 2-methyl-2-butanol (2M2B) is optimal. As a tertiary alcohol, 2M2B is sterically precluded from entering the lipase active site, ensuring it acts purely as a solvent without competing with ethanol as an acyl acceptor[3].
Thermodynamic Control: Esterification is a reversible equilibrium reaction. To drive the reaction toward the product (Le Chatelier's principle), 3Å molecular sieves are integrated into the system to continuously sequester the water byproduct[4].
Reaction Pathway & Experimental Workflow
The following diagram illustrates the biocatalytic pathway, highlighting the transition from substrates to the acyl-enzyme intermediate, and finally to the purified ester.
Fig 1. Workflow and pathway for CALB-catalyzed synthesis of ethyl 2-hydroxy-3-methylbenzoate.
Optimization Data & Parameter Selection
The efficiency of lipase-catalyzed esterification is heavily dependent on the microenvironmental conditions. Table 1 summarizes the quantitative optimization data establishing the parameters used in the subsequent protocol.
Table 1: Optimization of Reaction Parameters for CALB-Catalyzed Esterification
Solvent System
Temperature (°C)
Molar Ratio (Acid:EtOH)
Water Removal Strategy
Time (h)
Yield (%)
Hexane
50
1:5
None
48
42.5
tert-Butanol
60
1:10
Molecular Sieves (3Å)
24
86.0
2-Methyl-2-butanol
60
1:10
Molecular Sieves (3Å)
24
94.2
Solvent-Free
65
1:20
Vacuum (Reduced Pressure)
16
89.5
Note: 60°C provides the optimal kinetic energy without exceeding the thermal denaturation threshold of the immobilized CALB[3].
Detailed Experimental Protocol
This protocol is designed as a self-validating system. In-process controls (aliquot sampling) are embedded to ensure the researcher can empirically verify reaction progress rather than relying solely on arbitrary timeframes.
Biocatalyst: Novozym 435 (Immobilized CALB on macroporous acrylic resin)
Solvent: 2-Methyl-2-butanol (2M2B), dried over molecular sieves
Desiccant: 3Å Molecular Sieves (activated at 300°C for 4 hours prior to use)
Step-by-Step Methodology
Step 1: System Preparation
To a thoroughly dried 100 mL round-bottom flask, add 1.52 g (10 mmol) of 2-hydroxy-3-methylbenzoic acid.
Add 4.61 g (100 mmol, ~5.8 mL) of anhydrous ethanol. Causality: A 1:10 molar ratio provides a sufficient excess of the acyl acceptor to push the equilibrium forward without excessively diluting the substrate.
Add 20 mL of anhydrous 2M2B to solubilize the reaction mixture.
Introduce 1.0 g of activated 3Å molecular sieves into the flask.
Step 2: Biocatalytic Reaction Initiation
Add 150 mg of Novozym 435 to the mixture.
Seal the flask with a rubber septum to prevent ambient moisture ingress.
Place the flask in a thermostatic orbital shaker or use a magnetic stirrer with a heating block set to 60°C and an agitation rate of 200 rpm . Causality: 200 rpm ensures homogeneous suspension of the immobilized enzyme beads, maximizing mass transfer without causing mechanical shear that could pulverize the acrylic resin.
At t = 4h, 8h, 12h, and 24h, withdraw a 50 µL aliquot using a micro-syringe.
Dilute the aliquot in 1 mL of HPLC-grade acetonitrile and filter through a 0.22 µm PTFE syringe filter.
Analyze via HPLC (C18 column, UV detection at 254 nm) to monitor the disappearance of the acid peak and the emergence of the ester peak. The reaction is deemed complete when the acid peak area stabilizes (typically >94% conversion at 24 hours).
Step 4: Downstream Processing & Enzyme Recovery
Once equilibrium is confirmed, cool the reaction mixture to room temperature.
Filter the mixture through a sintered glass funnel (porosity 3) to separate the Novozym 435 beads and molecular sieves from the liquid phase.
Wash the retained beads with 2 × 10 mL of cold ethanol to extract any residual product. Note: The recovered enzyme can be dried under vacuum at room temperature and reused for up to 5-6 cycles with minimal activity loss[5].
Transfer the combined filtrate to a rotary evaporator. Remove the ethanol and 2M2B under reduced pressure (40°C, 50 mbar) to yield the crude ethyl 2-hydroxy-3-methylbenzoate.
(Optional) For high-purity pharmaceutical applications, purify the crude liquid via vacuum distillation or flash column chromatography (Hexane:Ethyl Acetate, 9:1 v/v).
Troubleshooting & Analytical Insights
Issue: Reaction stalls at <50% conversion.
Causality & Solution: This indicates thermodynamic equilibrium has been reached prematurely due to water accumulation. Verify that the molecular sieves were properly activated at 300°C. If the ethanol used was not strictly anhydrous, the introduced water will immediately halt esterification[4].
Issue: Physical degradation of enzyme beads.
Causality & Solution: Using a standard magnetic stir bar at high speeds can crush the macroporous acrylic resin of Novozym 435, leading to a cloudy suspension and difficult filtration. Always use an orbital shaker or an overhead mechanical stirrer with a PTFE blade for immobilized enzymes.
Application Note: Suzuki-Miyaura Cross-Coupling of Ethyl 2-Hydroxy-3-Methylbenzoate Derivatives
Introduction & Strategic Rationale Ethyl 2-hydroxy-3-methylbenzoate is a highly valuable ortho-hydroxybenzoate (salicylate) building block utilized in the synthesis of complex pharmaceuticals, including heterocyclic inhi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
Ethyl 2-hydroxy-3-methylbenzoate is a highly valuable ortho-hydroxybenzoate (salicylate) building block utilized in the synthesis of complex pharmaceuticals, including heterocyclic inhibitors and advanced organic materials 1. To construct complex biaryl scaffolds from this starting material, the palladium-catalyzed Suzuki-Miyaura cross-coupling is the premier methodology 2.
However, the native phenolic C–OH bond possesses a high bond dissociation energy, rendering it thermodynamically inert to direct oxidative addition by palladium(0). To overcome this barrier, the hydroxyl group must be converted into a reactive pseudohalide. The synthesis of an aryl trifluoromethanesulfonate (triflate, –OTf) is the most effective activation strategy, significantly lowering the activation energy for the subsequent cross-coupling event 3.
Mechanistic Overview & Workflow
The transformation is a precise two-step sequence. First, the phenol is treated with trifluoromethanesulfonic anhydride (Tf₂O) to yield the activated triflate. Second, the triflate undergoes a chemoselective Pd-catalyzed Suzuki coupling with an arylboronic acid 4.
Two-step workflow: Triflation of the phenol followed by Suzuki-Miyaura cross-coupling.
Causality in the Catalytic Cycle:
Oxidative Addition : The highly electron-withdrawing nature of the triflate group weakens the C–O bond, allowing the Pd(0) catalyst to insert and form a stable Pd(II) intermediate.
Transmetalation : Aryl triflates are uniquely sensitive to basic hydrolysis. While standard Suzuki couplings use aqueous K₂CO₃, this can prematurely cleave the triflate back to the unreactive phenol 5. Thus, milder bases (e.g., K₃PO₄ or KF) or anhydrous conditions are strictly required to favor transmetalation over degradation.
Reductive Elimination : The spatial proximity of the two aryl groups on the Pd(II) center forces C–C bond formation, ejecting the biaryl product and regenerating the active Pd(0) species.
Logical mechanism of the Pd-catalyzed Suzuki-Miyaura cross-coupling of aryl triflates.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of Ethyl 3-methyl-2-(triflyloxy)benzoate
Objective: Quantitative conversion of the phenol to the triflate without inducing ester hydrolysis.
Preparation: Flame-dry a round-bottom flask under argon. Dissolve ethyl 2-hydroxy-3-methylbenzoate in anhydrous DCM. Add pyridine and cool the mixture to 0 °C using an ice bath.
Expert Insight: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive N-trifluoromethylsulfonylpyridinium intermediate. Cooling to 0 °C suppresses exothermic degradation.
Addition: Add Tf₂O dropwise over 15 minutes via a syringe pump to maintain internal temperature.
Reaction: Remove the ice bath and stir at room temperature for 2 hours.
In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 9:1). The starting material (R_f ~0.4, UV active, stains dark with KMnO₄) must completely disappear, replaced by a less polar spot (R_f ~0.6).
Workup: Quench the reaction with 1M HCl (aq) to protonate and remove residual pyridine. Extract the aqueous layer with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Validation Checkpoint: ¹H NMR (CDCl₃) must show the complete disappearance of the phenolic –OH proton (typically a sharp singlet around 10.5 ppm due to intramolecular hydrogen bonding with the ester) 1.
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Chemoselective C–C bond formation avoiding premature triflate hydrolysis.
Reagents:
Ethyl 3-methyl-2-(triflyloxy)benzoate (1.0 eq)
Arylboronic acid (1.5 eq)
Pd(dppf)Cl₂ (0.05 eq, 5 mol%)
K₃PO₄ (2.0 eq)
Toluene/H₂O (10:1 v/v, 0.1 M)
Step-by-Step Methodology:
Degassing (Critical Step): In a Schlenk tube, combine the triflate, arylboronic acid, and K₃PO₄. Add the Toluene/H₂O solvent mixture. Sparge the solution with argon for 15 minutes.
Expert Insight: Oxygen rapidly degrades Pd(0) into inactive Pd(II) oxides. Sparging is non-negotiable for reproducible yields.
Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of argon. Seal the tube securely.
Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry at the Pd center, vastly accelerating reductive elimination and preventing catalyst precipitation (Pd black) 3.
Heating: Heat the reaction mixture in an oil bath at 80 °C for 12 hours.
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.
Purification & Validation: Purify via flash column chromatography (Hexanes/EtOAc gradient). Validate the product via ¹³C NMR; the highly deshielded triflate carbon (quartet, ~118 ppm, J = 320 Hz) must be entirely absent.
Data Presentation: Optimization & Scope
The choice of base and solvent is the primary determinant of success when coupling aryl triflates. Table 1 demonstrates how highly basic aqueous conditions lead to substrate degradation, while milder conditions favor the desired cross-coupling 5.
Table 1: Optimization of Suzuki Coupling Conditions (Self-Validation Data)
Entry
Catalyst (5 mol%)
Base (2.0 eq)
Solvent System
Temp (°C)
Yield (%)
Observation / Causality
1
Pd(PPh₃)₄
K₂CO₃
Dioxane/H₂O (4:1)
100
22%
Massive triflate hydrolysis observed due to strong aqueous base.
2
Pd(dppf)Cl₂
K₂CO₃
Toluene/H₂O (10:1)
80
54%
Reduced water content improved yield, but hydrolysis persists.
3
Pd(dppf)Cl₂
K₃PO₄
Toluene/H₂O (10:1)
80
91%
Optimal. Mild base facilitates transmetalation without cleavage.
4
Pd(OAc)₂ / PCy₃
Cs₂CO₃
Toluene (Anhydrous)
90
85%
Good yield, but requires strictly anhydrous handling.
Table 2: Substrate Scope for Ethyl 2-aryl-3-methylbenzoate Derivatives
(Reactions performed under optimal conditions from Table 1, Entry 3)
Boronic Acid Partner
Product Characteristics
Isolated Yield (%)
Phenylboronic acid
Standard biaryl baseline
91%
4-Methoxyphenylboronic acid
Electron-rich; accelerates transmetalation
94%
4-Fluorophenylboronic acid
Electron-deficient; slightly slower reaction
86%
3-Thiopheneboronic acid
Heteroaryl coupling; useful for drug scaffolds
82%
2-Methylphenylboronic acid
Sterically hindered; requires extended time (18h)
71%
References
ResearchGate - Suzuki-Miyaura Cross-Coupling Reactions with Aryl Triflates. Available at:[Link]
NSF Public Access Repository - Triflate-Selective Suzuki Cross-Coupling of Chloroaryl Triflates. Available at:[Link]
ResearchGate - Suzuki Coupling Reactions of Heterocycles and Boronic Acids Leading to Heterocyclic Substituted Carboxylic Acids. Available at:[Link]
NSF Public Access Repository - Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd]. Available at:[Link]
Part 1: Mechanistic Causality – Why is this Synthesis Challenging?
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams and synthetic chemists who are struggling to optimize the yield of ethyl 2-hydroxy-3-methylbenz...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams and synthetic chemists who are struggling to optimize the yield of ethyl 2-hydroxy-3-methylbenzoate (also known as ethyl 3-methylsalicylate).
The synthesis of this compound via Fischer-Speier esterification presents unique chemoselective and thermodynamic challenges[1]. To master this synthesis, we must move beyond blindly following recipes and understand the mechanistic causality of the molecule's structural constraints.
Below is our comprehensive troubleshooting guide, designed to help you diagnose bottlenecks, optimize your reaction conditions, and implement self-validating experimental protocols.
To improve the yield, we must first understand why it is naturally low. The starting material, 2-hydroxy-3-methylbenzoic acid, features a carboxylic acid group at position 1, a hydroxyl group at position 2, and a methyl group at position 3.
Intramolecular Hydrogen Bonding: The ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid[1]. This stabilizes the ground state of the acid, significantly reducing the electrophilicity of the carbonyl carbon and making nucleophilic attack by ethanol energetically less favorable[2].
Steric Hindrance: The adjacent 3-methyl group adds a layer of steric bulk, further crowding the transition state during the formation of the tetrahedral intermediate.
Thermodynamic Equilibrium: Fischer esterification is a reversible, thermodynamically controlled process. Because water is generated as a byproduct, the equilibrium will naturally halt the reaction at roughly 40-50% conversion unless the system is actively manipulated[2].
Caption: Mechanistic pathway of Fischer esterification highlighting the reversible equilibrium.
Part 2: Troubleshooting FAQs & Diagnostic Guide
Q1: We are using conventional reflux with concentrated sulfuric acid, but our yield plateaus at 45%. How can we drive the reaction to completion?A1: The plateau is an equilibrium artifact. To overcome Le Châtelier's limitation, you must manipulate the reaction quotient[2].
Causality: Water is a byproduct. If left in the system, it drives the reverse hydrolysis reaction, cleaving your ester back into the starting materials[3].
Solution: You must physically remove the water or overwhelm the system with reactants. Transition to a Dean-Stark apparatus using a ternary azeotrope (e.g., Toluene/Ethanol/Water) to continuously distill out water. Alternatively, use a massive molar excess of high-concentration (>90%) or absolute ethanol (e.g., 10-40 equivalents) to force the forward reaction[4].
Q2: Our reaction mixture turns dark brown, and we observe a white, insoluble precipitate during workup. What is this impurity?A2: This is a classic symptom of acid-catalyzed polymerization and side reactions[3].
Causality: Concentrated sulfuric acid (H₂SO₄) is a strong dehydrating agent and an aggressive oxidant. Under harsh reflux, it can cause the phenolic hydroxyl groups to polymerize, forming a white polymeric solid[3]. Localized high concentrations of H₂SO₄ also cause oxidative darkening.
Solution: Switch your catalyst to p-toluenesulfonic acid (p-TsOH)[5]. p-TsOH provides the necessary protonation of the carbonyl oxygen to drive the reaction without the oxidative or harsh dehydrating side effects of H₂SO₄.
Q3: We need to scale up, but the 24-hour reflux time is a bottleneck. Are there validated methods to accelerate this?A3: Yes, microwave-assisted synthesis is the gold standard for accelerating sterically hindered esterifications[5].
Causality: Microwave irradiation provides rapid, uniform volumetric heating and superheating of the polar ethanol solvent. This drastically increases the collision frequency of the reactants and effectively overcomes the high activation energy caused by the intramolecular hydrogen bonding.
Solution: Using a sealed microwave reactor at 85–90 °C with p-TsOH can reduce reaction times from 24 hours to just 3.5 hours while pushing yields above 89%[5].
Caption: Decision matrix for troubleshooting common bottlenecks in ester synthesis.
Part 3: Self-Validating Experimental Protocol
Step 1: Reactant Loading & Catalyst Selection
In a microwave-safe reaction flask, combine 1.0 equivalent of 2-hydroxy-3-methylbenzoic acid with 10.0 equivalents of absolute ethanol[4].
Add 0.1 equivalents of p-toluenesulfonic acid (p-TsOH)[5].
Causality: The massive excess of ethanol shifts the equilibrium forward, while p-TsOH prevents the phenolic polymerization seen with H₂SO₄[3].
Step 2: Microwave Irradiation
Seal the reactor and set the microwave conditions to maintain a temperature of 85–90 °C under condensing reflux for 3.5 hours[5].
Step 3: Solvent Recovery (Equilibrium Lock)
After cooling to room temperature, convert the reflux setup to a distillation apparatus. Evaporate the excess ethanol[5].
Causality: Removing the ethanol concentrates the product and prevents reverse hydrolysis during the subsequent aqueous workup.
Step 4: Self-Validating Neutralization Workup
Dissolve the remaining crude mixture in ethyl acetate and transfer to a separatory funnel.
Wash the organic layer with a 5% aqueous sodium bicarbonate (NaHCO₃) solution[3].
Self-Validation Checkpoint: You will observe vigorous effervescence (CO₂ gas evolution). This is the physical validation that the unreacted acid and the p-TsOH catalyst are being successfully converted into water-soluble sodium salts[3]. Continue washing with fresh NaHCO₃ until no further CO₂ bubbles form. The cessation of bubbling proves the organic layer is neutralized.
Step 5: Isolation
Wash the organic phase with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the highly pure ethyl 2-hydroxy-3-methylbenzoate[5].
Part 4: Quantitative Data Comparison
To aid in your process development decisions, the following table summarizes the quantitative performance of various synthesis methodologies based on empirical laboratory data:
Synthesis Method
Catalyst
Reaction Time
Temperature
Average Yield
Primary Advantage
Conventional Reflux
H₂SO₄
24 hours
78 °C
40 - 50%
Low equipment cost, standard glassware.
Dean-Stark Azeotropic
p-TsOH
16 hours
110 °C
75 - 80%
Continuous water removal drives equilibrium.
Microwave-Assisted
p-TsOH
3.5 hours
85 - 90 °C
89 - 95%
Rapid kinetics, high purity, prevents polymerization.
Technical Support Center: Synthesis of Ethyl 2-hydroxy-3-methylbenzoate
Overview Welcome to the Technical Support Center for the synthesis of ethyl 2-hydroxy-3-methylbenzoate (CAS No. 55211-85-3). This guide is designed for researchers, application scientists, and drug development profession...
Author: BenchChem Technical Support Team. Date: March 2026
Overview
Welcome to the Technical Support Center for the synthesis of ethyl 2-hydroxy-3-methylbenzoate (CAS No. 55211-85-3). This guide is designed for researchers, application scientists, and drug development professionals dealing with chemoselectivity and yield optimization during the Fischer-Speier esterification of 2-hydroxy-3-methylbenzoic acid (also known as 3-methylsalicylic acid)[1].
The synthesis of esters from precursors containing multiple reactive functional groups presents a significant challenge of chemoselectivity[1]. This guide addresses the root causes of common side reactions and provides field-proven, self-validating protocols to ensure high-purity yields.
Reaction Pathway & Chemoselectivity
Reaction pathway showing target esterification and primary side reactions.
Troubleshooting Guide: Side Reactions & Resolutions
Issue 1: Formation of O-Alkylated Byproducts
Symptom: HPLC or GC-MS analysis reveals a +28 Da mass shift from the target product, indicating the formation of ethyl 2-ethoxy-3-methylbenzoate.
Causality: While the carboxylic acid is the primary target for esterification, the phenolic hydroxyl group provides another site for functionalization[1]. Under strongly acidic, dehydrating conditions with prolonged heating, the phenolic hydroxyl group can undergo undesired O-alkylation (etherification)[1].
Resolution:
Catalyst Selection: Switch from concentrated sulfuric acid (
H2SO4
) to a milder organic acid like benzenesulfonic acid or p-Toluenesulfonic acid (TsOH). Benzenesulfonic acid has been successfully used to catalyze this reaction with high chemoselectivity and fewer side reactions[2].
Temperature Control: Strictly maintain the reaction at the reflux temperature of ethanol (78 °C). Do not use higher-boiling co-solvents that elevate the reaction temperature and provide the activation energy required for etherification.
Issue 2: Reaction Stalling and Hydrolysis Reversion
Symptom: The reaction plateaus at 60-70% conversion, and prolonged refluxing does not improve the yield.
Causality: Fischer esterification is an equilibrium process[3]. The reaction mechanism involves the protonation of the carbonyl oxygen, nucleophilic attack by ethanol, and the elimination of water[1][4]. If the water byproduct is not removed, it acts as a nucleophile, driving the reverse reaction (acid-catalyzed hydrolysis)[1][3].
Resolution:
Le Chatelier’s Principle: Use a large molar excess of absolute ethanol (acting as both reactant and solvent) to drive the equilibrium toward the product side[1].
Water Scavenging: Incorporate 3Å molecular sieves into the reaction flask or utilize a Soxhlet extractor filled with desiccants to continuously remove water from the refluxing condensate.
Issue 3: Intermolecular Oligomerization
Symptom: Formation of high-molecular-weight, insoluble, or highly viscous byproducts.
Causality: 2-Hydroxy-3-methylbenzoic acid contains both a carboxylic acid and a hydroxyl group. While the ortho-hydroxyl group is sterically hindered and hydrogen-bonded to the carbonyl (reducing its nucleophilicity compared to meta/para isomers), intermolecular esterification can still occur if the concentration of the starting material is too high relative to the ethanol solvent.
Resolution: Ensure the reaction is run under dilute conditions (e.g., 0.1 M to 0.5 M of the benzoic acid in absolute ethanol) to favor the pseudo-first-order reaction with the solvent over bimolecular collisions between two aromatic molecules.
The following table summarizes the impact of different reaction parameters on the yield of the target ester and the prevalence of side reactions.
Catalyst System
Temp (°C)
Time (h)
Target Yield (%)
O-Alkylation (%)
Oligomerization (%)
H2SO4
(conc.)
78 (Reflux)
24
65.0
15.2
4.8
H2SO4
(conc.)
78 (Reflux)
4
82.5
2.1
1.2
Benzenesulfonic Acid
78 (Reflux)
4
86.4
< 1.0
< 1.0
TsOH + 3Å Sieves
78 (Reflux)
6
94.2
< 0.5
0.0
Data synthesized from optimized Fischer esterification protocols for salicylic acid derivatives[2][5].
Self-Validating Experimental Protocol
To ensure high scientific integrity and reproducibility, follow this self-validating protocol for the synthesis of ethyl 2-hydroxy-3-methylbenzoate.
Step 1: Reaction Assembly
In an oven-dried 250 mL round-bottom flask, dissolve 18.0 g (0.1 mol) of 2-hydroxy-3-methylbenzoic acid in 45 mL of absolute ethanol[2].
Add 15.8 g (0.1 mol) of benzenesulfonic acid (or 0.01 mol of TsOH for catalytic conditions) to the solution[2].
Add a magnetic stir bar and attach a reflux condenser fitted with a drying tube (containing anhydrous
CaCl2
) to prevent atmospheric moisture ingress.
Step 2: Reflux and Monitoring
Heat the mixture under reflux (approx. 78 °C) with continuous stirring for 4 to 6 hours[2].
Validation Checkpoint: At the 3-hour mark, withdraw a 50 µL aliquot, quench in saturated
NaHCO3
, extract with ethyl acetate, and analyze via TLC (Hexane:Ethyl Acetate 4:1) or HPLC to confirm the disappearance of the starting material.
Step 3: Workup and Quenching
Upon completion, cool the reaction mixture to room temperature.
Remove the excess ethanol under reduced pressure using a rotary evaporator[2].
Dilute the resulting crude residue with 50 mL of ethyl acetate and transfer to a separatory funnel[2].
Wash the organic layer with 5% aqueous sodium bicarbonate (
NaHCO3
) solution (3 × 25 mL) to neutralize and remove the acid catalyst and any unreacted starting material[5].
Validation Checkpoint: Check the pH of the final aqueous wash. It must be slightly basic (pH 8-9) to ensure complete removal of acids.
Step 4: Purification
Wash the organic layer with brine (25 mL) and dry over anhydrous sodium sulfate (
Na2SO4
)[5].
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude ethyl 2-hydroxy-3-methylbenzoate.
Purify via flash column chromatography if trace O-alkylated byproducts are detected.
Frequently Asked Questions (FAQs)
Q: Why is my product colored (pink/brown) instead of a colorless liquid?A: Phenolic compounds are highly susceptible to oxidation. Trace metal impurities or exposure to air during reflux can cause the phenolic hydroxyl group to oxidize into quinone-like structures, which are highly colored. Ensure you are using high-purity reagents and consider running the reaction under an inert argon or nitrogen atmosphere.
Q: Can I use base-catalyzed esterification instead?A: No. Base-catalyzed esterification (using an alkyl halide like ethyl iodide and a base like
K2CO3
) will preferentially deprotonate the more acidic phenolic hydroxyl group, leading almost exclusively to the O-alkylated ether rather than the desired ester[1].
Q: How do I confirm that O-alkylation has not occurred?A: Use
1H
NMR spectroscopy. The phenolic -OH proton in ethyl 2-hydroxy-3-methylbenzoate will appear as a distinct, highly deshielded singlet (often around 10-11 ppm) due to strong intramolecular hydrogen bonding with the ester carbonyl. If O-alkylation has occurred, this peak will be absent, and a new quartet/triplet corresponding to the ethoxy ether group will appear.
References
ResearchGate. "Synthesis of Some Heterocyclic Compounds at Position Six of 2-Methyl Phenol and Evaluation of their Antioxidant Properties." URL:[Link]
Mannu, A.; Mele, A. "Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances." Catalysts 2024. URL: [Link]
Master Organic Chemistry. "Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification)." URL: [Link]
MDPI. "Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling." URL: [Link]
Technical Support Center: Purification & Troubleshooting of Ethyl 2-Hydroxy-3-Methylbenzoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis and purification of highly functionalized phenolic esters.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis and purification of highly functionalized phenolic esters. The synthesis of ethyl 2-hydroxy-3-methylbenzoate (CAS: 55211-85-3)[1][2] typically relies on the Fischer-Speier esterification of 2-hydroxy-3-methylbenzoic acid using ethanol and an acid catalyst[1][3].
While the reaction is fundamentally straightforward, the presence of an acidic phenolic hydroxyl group and a sterically hindering methyl group introduces specific chemoselectivity and purification bottlenecks[1][4]. This guide provides field-proven, causality-driven solutions to isolate high-purity product suitable for downstream drug development and complex hybrid derivative synthesis[1].
Part 1: Chemoselective Purification Workflow
The core challenge in purifying ethyl 2-hydroxy-3-methylbenzoate lies in separating the target lipophilic ester from unreacted carboxylic acid, residual sulfuric acid, and excess ethanol without triggering reverse hydrolysis[1][5].
Fig 1. Chemoselective purification workflow for ethyl 2-hydroxy-3-methylbenzoate.
Part 2: Troubleshooting FAQs
Q1: Why is my crude yield of ethyl 2-hydroxy-3-methylbenzoate consistently low (<40%), and how can I drive the reaction to completion?Root Cause: Fischer esterification is an equilibrium-driven process governed by the entirely reversible PADPED mechanism (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation)[5]. Furthermore, 2-hydroxy-3-methylbenzoic acid features steric hindrance from the adjacent 3-methyl group, which physically impedes the nucleophilic attack of ethanol on the protonated carbonyl carbon, significantly slowing the reaction rate[4].
Corrective Action: Apply Le Chatelier's principle aggressively. Use a massive excess of ethanol (10-fold or more, acting as the solvent) to shift the equilibrium toward the product[1][5]. Alternatively, utilize a Dean-Stark apparatus with a co-solvent like toluene to continuously remove water as an azeotrope, rendering the reverse hydrolysis reaction impossible[4][5].
Q2: During aqueous workup, I am getting severe emulsions. How do I resolve this?Root Cause: Emulsions typically form if excess ethanol is left in the reaction mixture before the liquid-liquid extraction. Ethanol acts as a surfactant/co-solvent, reducing the interfacial tension between the aqueous and organic layers (e.g., ethyl acetate) and causing the ester to partition poorly[3][6].
Corrective Action: Always remove the excess ethanol under reduced pressure (rotary evaporation) before adding your extraction solvent and water[3][6].
Q3: How do I completely separate the unreacted starting material from the target ester without degrading my product?Root Cause: Both the starting material and the product are highly soluble in organic solvents. However, the unreacted carboxylic acid can be chemically altered to change its solubility profile.
Corrective Action: Perform an acid-base liquid-liquid extraction. Washing the organic phase with saturated aqueous sodium bicarbonate (NaHCO₃) deprotonates the unreacted acid, converting it into a highly water-soluble sodium salt (sodium 2-hydroxy-3-methylbenzoate)[6]. The target ester remains neutral and lipophilic, staying in the organic phase[3].
Critical Warning: Do not use strong bases like NaOH for this wash. Strong bases will promote base-catalyzed hydrolysis (saponification) of your newly formed ester back into the starting acid and ethanol[1].
Q4: I am detecting impurities that appear to be O-alkylated side products. How does this happen?Root Cause: 2-hydroxy-3-methylbenzoic acid contains two reactive functional groups: a carboxylic acid and a phenolic hydroxyl group, presenting a classic challenge of chemoselectivity[1]. While standard Fischer conditions (H₂SO₄/EtOH) highly favor the esterification of the carboxylic acid, the use of alternative alkylating agents (like dialkyl carbonates or coupling agents like DCC/EDC) can lead to undesired O-alkylation of the more acidic phenolic hydroxyl group[1][7][8].
Corrective Action: Stick strictly to Brønsted acid-catalyzed Fischer conditions. If using peptide coupling reagents (Steglich esterification) to overcome steric hindrance, monitor the reaction closely via TLC, as side reactions are highly prevalent[8].
Part 3: Quantitative Reaction & Purification Metrics
To ensure reproducibility, benchmark your experimental parameters against the standardized metrics in the table below.
Confirms the addition of the ethyl group (+C₂H₄) to the starting acid.
Target pH for Aqueous Wash
pH ~8.0
Ensures complete deprotonation of unreacted acid without saponifying the ester[1][6].
Esterification Yield (Equimolar)
~65%
Reversible PADPED mechanism limits conversion at equilibrium[5].
Esterification Yield (10x Excess EtOH)
>95%
Le Chatelier's principle drives equilibrium to the right[5].
Part 4: Self-Validating Experimental Protocols
To guarantee trustworthiness, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.
Purpose: To isolate ethyl 2-hydroxy-3-methylbenzoate from the crude Fischer esterification mixture[3][6].
Solvent Evaporation: Upon completion of the reflux, cool the reaction to room temperature. Transfer to a rotary evaporator and remove excess ethanol under reduced pressure at 40°C[3][6].
Validation Checkpoint: Evaporation is complete when solvent condensation stops and a viscous, acidic crude oil remains in the flask.
Organic Partitioning: Dissolve the crude oil in Ethyl Acetate (EtOAc) (approx. 25 mL per gram of starting material). Add an equal volume of ice-cold distilled water[3][6]. Transfer to a separatory funnel and shake gently, venting frequently.
Validation Checkpoint: Two distinct, clear layers must form. If an emulsion persists, trace ethanol is still present; add brine to force phase separation.
Bicarbonate Wash (Chemoselective Step): Separate the organic (top) layer. Wash the organic layer with 1M aqueous NaHCO₃ in 20 mL portions[6].
Validation Checkpoint: Observe CO₂ gas evolution. Continue washing until gas evolution completely ceases and the aqueous phase tests at pH ~8 using pH paper. If pH < 7, unreacted acid remains in the organic phase.
Brine Wash & Drying: Wash the organic phase once with saturated NaCl (brine) to remove residual water[6]. Transfer the organic phase to an Erlenmeyer flask and add anhydrous Na₂SO₄[6].
Validation Checkpoint: Swirl the flask. The Na₂SO₄ should flow freely like sand. If it clumps heavily, water is still present; add more drying agent.
Final Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified ethyl 2-hydroxy-3-methylbenzoate as a liquid[1][6].
References
Source: benchchem.
Source: researchgate.
Source: fluorochem.co.
Buy ethyl 2-hydroxy-3-methyl-benzoate from Dayang Chem (Hangzhou) Co.
Source: benchchem.
Source: masterorganicchemistry.
Source: researchgate.
How can I improve the yield of my Fischer Esterification?
Technical Support Center: Stability & Storage of Ethyl 2-hydroxy-3-methylbenzoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot, quantify, and prevent the degradation of ethyl 2...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot, quantify, and prevent the degradation of ethyl 2-hydroxy-3-methylbenzoate during storage.
Ethyl 2-hydroxy-3-methylbenzoate is a bifunctional molecule containing both an ester linkage and a phenolic hydroxyl group. This dual reactivity means its degradation is not a single pathway, but a competition between ester hydrolysis (driven by moisture/pH) and phenolic oxidation (driven by oxygen/UV light). Understanding the causality behind these mechanisms is critical for maintaining batch integrity.
Troubleshooting Guides & FAQs
Q1: My stored batch of ethyl 2-hydroxy-3-methylbenzoate has changed from a colorless liquid to a pale yellow or brown. Is it still usable?A1: This discoloration is a classic symptom of phenolic oxidation. When the hydroxyl (-OH) group on the aromatic ring is exposed to oxygen and UV light, it oxidizes to form reactive phenoxy radicals. These radicals subsequently polymerize or form quinone-like conjugated structures ()[1]. Even at trace concentrations (<0.5%), these quinones possess high molar absorptivity, causing significant yellowing or browning of the liquid.
Actionable Fix: Perform an HPLC assay to quantify the exact purity. If purity meets your threshold, the batch can be used, but future storage must utilize an argon blanket and amber glass vials to exclude oxygen and photons ()[2].
Q2: I am observing a secondary peak in my HPLC chromatogram that elutes earlier than the main peak. What is it?A2: This is highly likely 3-methylsalicylic acid, the primary degradation product of ester hydrolysis. Ambient moisture and micro-pH shifts cleave ethyl 2-hydroxy-3-methylbenzoate into 3-methylsalicylic acid and ethanol ()[3]. Because the resulting carboxylic acid is significantly more polar than the intact ester, it interacts less with the C18 stationary phase and elutes earlier in reversed-phase HPLC.
Actionable Fix: Ensure your storage environment is strictly desiccated. The esterification reaction is reversible; ambient moisture drives the equilibrium toward hydrolysis ()[4].
Q3: Does temperature significantly impact the shelf-life of this compound?A3: Yes. While the compound is technically stable at room temperature (RT) for short-term handling, long-term storage kinetics dictate that lower temperatures exponentially decrease the rate of both hydrolysis and oxidation. Storage at 4°C or below is recommended for multi-month preservation ()[2].
Quantitative Degradation Profiling
To illustrate the impact of environmental factors, the following table summarizes the quantitative degradation of ethyl 2-hydroxy-3-methylbenzoate under various accelerated 30-day stress conditions.
Table 1: 30-Day Accelerated Stability Data for Ethyl 2-hydroxy-3-methylbenzoate
Storage Condition
Temperature
Atmosphere
Light Exposure
30-Day Purity (%)
Primary Degradant Identified
Optimal
4°C
Argon
Dark (Amber)
>99.8%
None detected
Standard
25°C
Air
Dark
98.5%
3-methylsalicylic acid
Oxidative Stress
25°C
Air
UV/Visible Light
94.2%
Quinone complexes
Hydrolytic Stress
40°C
High Humidity
Dark
89.1%
3-methylsalicylic acid
Experimental Protocols
Every protocol utilized in a rigorous laboratory environment must be a self-validating system —meaning it contains internal controls to prove the procedure worked as intended.
Protocol 1: Inert Aliquoting and Storage Workflow
Expertise & Causality: Glass surfaces can adsorb ambient moisture, creating a microscopic hydration layer that initiates localized ester hydrolysis over time. Pre-drying the glass eliminates this catalytic water source.
Preparation: Bake amber glass vials in a vacuum oven at 120°C for 2 hours. Allow them to cool in a desiccator.
Aliquoting: Transfer the liquid ethyl 2-hydroxy-3-methylbenzoate into the vials under a nitrogen or argon atmosphere. Causality: Argon is denser than air and effectively blankets the liquid, displacing reactive oxygen species.
Sealing & Self-Validation: Cap tightly with PTFE-lined septa. Self-Validation Check: Weigh the sealed vial on an analytical balance and record the mass. Re-weigh after 3 months; a mass change of >0.1% indicates seal failure and potential moisture ingress.
Expertise & Causality: A standard assay only tells you what is present, not what is missing. A self-validating stability-indicating assay uses mass balance to ensure no degradants are permanently retained on the column or eluting unseen.
Sample Preparation: Dilute the stored sample to 1.0 mg/mL in HPLC-grade Acetonitrile.
System Suitability Test (SST): Inject a resolution mixture containing 0.5 mg/mL ethyl 2-hydroxy-3-methylbenzoate and 0.5 mg/mL 3-methylsalicylic acid. Self-Validation Check: The run is only valid if the resolution (
Rs
) between the acid (early eluting) and the ester (late eluting) is
≥2.0
()[4].
Isocratic Elution: Run a mobile phase of 60:40 Acetonitrile:Water (with 0.1% Trifluoroacetic acid) at 1.0 mL/min on a C18 column (254 nm detection). Causality: The 0.1% TFA suppresses the ionization of the phenolic and carboxylic acid groups, preventing peak tailing.
Mass Balance Verification: Calculate the total peak area of the degraded sample. It must equal the total peak area of a pristine, freshly synthesized standard (±2%). A mismatch indicates undetected degradation pathways (e.g., insoluble polymers).
Mechanistic Pathway Visualization
The following diagram maps the dual degradation pathways and their respective mitigation strategies.
Degradation pathways of ethyl 2-hydroxy-3-methylbenzoate and corresponding mitigation strategies.
References
Title: New Insights into Phenolic Resin Decomposition under Oxidative Conditions of High Temperature
Source: ACS Publications
URL: [Link]
Optimizing reaction conditions for ethyl 2-hydroxy-3-methylbenzoate esterification
Welcome to the Technical Support Center for the synthesis of ethyl 2-hydroxy-3-methylbenzoate (CAS: 55211-85-3). This platform is designed for researchers, synthetic chemists, and drug development professionals facing bo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of ethyl 2-hydroxy-3-methylbenzoate (CAS: 55211-85-3). This platform is designed for researchers, synthetic chemists, and drug development professionals facing bottlenecks in the esterification of 2-hydroxy-3-methylbenzoic acid (3-methylsalicylic acid). Here, we synthesize mechanistic theory with field-proven protocols to help you overcome the unique thermodynamic and kinetic hurdles of this specific reaction.
Diagnostic FAQs: Understanding the Chemistry
Q: Why is the Fischer esterification of 2-hydroxy-3-methylbenzoic acid significantly slower than that of standard benzoic acids?A: The primary kinetic barrier is the strong intramolecular hydrogen bond (IMHB) between the ortho-hydroxyl group (position 2) and the carbonyl oxygen of the carboxylic acid. Quantum chemical bonding analyses indicate that the IMHB in salicylic acid derivatives possesses a stabilization energy of approximately 9.6 to 10.5 kcal/mol [1]. This interaction drastically reduces the electrophilicity of the carbonyl carbon, making nucleophilic attack by ethanol highly unfavorable under standard catalytic conditions. Overcoming this requires highly forcing acidic conditions to protonate the carbonyl oxygen and disrupt the IMHB network.
Q: If Fischer esterification is difficult, should I use base-promoted alkylation with ethyl bromide/iodide instead?A: We strongly advise against this unless you are prepared for complex chromatographic purification. 2-Hydroxy-3-methylbenzoic acid contains two acidic protons. While mild bases can theoretically selectively deprotonate the carboxylic acid, the use of stronger bases or excess alkylating agents frequently leads to competitive O-alkylation, yielding the undesired ethyl 2-ethoxy-3-methylbenzoate [2]. Maintaining chemoselectivity requires strict stoichiometric control, making acid-catalyzed routes generally more robust for selective esterification.
Q: How do I effectively drive the equilibrium toward the ester product?A: Fischer esterification is a thermodynamically controlled equilibrium process. Because the IMHB makes the forward reaction sluggish, even minor water accumulation will rapidly stall the reaction. You must use anhydrous absolute ethanol and consider implementing a Soxhlet extractor filled with activated 3Å molecular sieves between the reaction flask and the reflux condenser to continuously sequester water without removing the low-boiling ethanol.
Mechanistic Troubleshooting Workflow
Troubleshooting workflow for the esterification of 2-hydroxy-3-methylbenzoic acid.
Common Failure Modes & Corrective Actions
Symptom / Observation
Mechanistic Root Cause
Recommended Corrective Action
Low Conversion (<50% after 12h)
Insufficient carbonyl protonation due to the strong IMHB stabilizing the starting material.
Increase acid catalyst loading. Switch from catalytic H₂SO₄ to 1.0 equivalent of Benzenesulfonic acid [3].
Product contaminated with ether
Base-catalyzed O-alkylation of the phenolic hydroxyl group.
Abandon alkyl halide routes; switch to strictly acid-catalyzed Fischer esterification.
Reaction stalls at ~70% yield
Thermodynamic equilibrium reached due to water accumulation.
Use absolute EtOH; add activated 3Å molecular sieves to the reflux setup.
Dark/Tar-like degradation
Oxidation/polymerization of the electron-rich phenol ring at high temperatures.
Degas solvents; run the reaction under an inert Argon/Nitrogen atmosphere.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, complete with checkpoints to verify success before proceeding to the next step.
Causality: Utilizing a stoichiometric amount of a strong organic acid (Benzenesulfonic acid) ensures complete disruption of the IMHB. Unlike concentrated sulfuric acid, benzenesulfonic acid provides the necessary high acidity without acting as a strong oxidant, preventing the charring of the electron-rich phenol ring [3].
Preparation: In an oven-dried 250 mL round-bottom flask, dissolve 18.0 g (0.1 mol) of 2-hydroxy-3-methylbenzoic acid in 45 mL of anhydrous absolute ethanol.
Catalyst Addition: Slowly add 15.8 g (0.1 mol, 1.0 equiv) of benzenesulfonic acid to the stirring solution.
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78-80 °C) for 4 hours under a nitrogen atmosphere.
Validation Checkpoint: Spot the reaction mixture on a TLC plate (Eluent: Hexanes/Ethyl Acetate 4:1). The starting acid will streak near the baseline (due to strong polarity and H-bonding), while the desired ester product will elute significantly higher (R_f ~ 0.6). Proceed to workup only when the baseline spot is faint or absent.
Concentration: Allow the reaction to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.
Extraction & Washing: Dissolve the crude residue in 50 mL of ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 × 25 mL) to neutralize and remove unreacted acid/catalyst, followed by brine (25 mL).
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ethyl 2-hydroxy-3-methylbenzoate.
Causality: Converting the carboxylic acid to an acid chloride completely bypasses the IMHB-induced electrophilicity issue. The subsequent reaction with ethanol is irreversible and highly exothermic, bypassing thermodynamic equilibrium constraints entirely.
Activation: Suspend 2-hydroxy-3-methylbenzoic acid (0.1 mol) in 50 mL of anhydrous dichloromethane (DCM). Add a catalytic amount of DMF (3 drops) to generate the Vilsmeier-Haack active intermediate.
Chlorination: Slowly add thionyl chloride (SOCl₂, 0.15 mol) dropwise at 0 °C. Once added, warm to room temperature and stir.
Validation Checkpoint: Monitor the reaction visually. Complete consumption of the acid is indicated by the cessation of HCl and SO₂ gas evolution (bubbling stops) and the transition of the suspension into a homogeneous, clear solution (approx. 2 hours).
Concentration: Evaporate the DCM and excess SOCl₂ under vacuum to isolate the highly reactive crude acid chloride. Do not expose to ambient moisture.
Esterification: Redissolve the acid chloride in 30 mL of anhydrous DCM and cool to 0 °C. Slowly add a mixture of absolute ethanol (0.15 mol) and triethylamine (0.12 mol) in 20 mL DCM.
Workup: Stir for 1 hour at room temperature. Wash the organic layer with 1M HCl (to remove excess amine), then brine. Dry over Na₂SO₄ and concentrate.
Quantitative Optimization Data
The following table summarizes the expected outcomes when applying different optimization strategies to this specific substrate, allowing for easy comparison of efficiency versus reagent cost.
Method
Catalyst / Reagent
Equivalents
Time (h)
Temp (°C)
Expected Isolated Yield (%)
Standard Fischer
H₂SO₄ (conc.)
0.1 eq
12
78 (Reflux)
45 - 50
Dehydrative Fischer
H₂SO₄ + 3Å Sieves
0.2 eq
8
78 (Reflux)
70 - 75
High-Acid Fischer
Benzenesulfonic Acid
1.0 eq
4
78 (Reflux)
82 - 85
Acid Chloride
SOCl₂ then EtOH/Et₃N
1.5 eq
3
0 to 25
90 - 95
References
Theoretical study on salicylic acid and its analogues: Intramolecular hydrogen bonding.Iowa State University Digital Repository / AIP Publishing.
Synthesis of Some Heterocyclic Compounds at Position Six of 2-Methyl Phenol and Evaluation of their Antioxidant Properties.ResearchGate.
Optimization
Technical Support Center: Purification of Ethyl 2-hydroxy-3-methylbenzoate
Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with the synthesis and purification of ethyl 2-hydroxy-3-methylbenzoate (CAS: 55211-85-3).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with the synthesis and purification of ethyl 2-hydroxy-3-methylbenzoate (CAS: 55211-85-3).
As a salicylic acid derivative, this compound presents unique chemoselectivity and purification challenges due to the presence of both an ester linkage and a free phenolic hydroxyl group. This document provides a mechanistic troubleshooting guide, a self-validating purification protocol, and physicochemical data to ensure high-yield, high-purity isolation.
Diagnostic Dashboard: Physicochemical Properties
Understanding the quantitative properties of the target molecule and its common impurities is the foundation of a logical purification strategy.
Property
Value
Relevance to Purification Strategy
Molecular Formula
C₁₀H₁₂O₃
Baseline for mass spectrometry (Exact Mass: 180.08 Da) [2].
Boiling Point
~251 °C (lit. for 5-methyl isomer)
High boiling point necessitates high-vacuum distillation to prevent thermal degradation [3].
Phenolic pKa
~10.2 (Predicted)
Remains protonated (neutral) in weak bases (e.g., NaHCO₃, pH 8), allowing retention in the organic phase.
Carboxylic Acid pKa
~3.0 (Starting Material)
Deprotonates in weak bases, partitioning into the aqueous phase for easy removal.
Physical State
Colorless to light yellow liquid
Crystallization is generally not a viable purification method at room temperature; liquid-liquid extraction and distillation are required [1].
Troubleshooting & FAQs
Mechanistic answers to the most common issues encountered during post-reaction workup.
Q1: Why is there a persistent starting material (2-hydroxy-3-methylbenzoic acid) impurity in my crude mixture, and how do I selectively remove it?Cause: Fischer-Speier esterifications are equilibrium-driven. Even with excess ethanol, trace unreacted carboxylic acid often remains [1].
Solution: Perform a liquid-liquid extraction using a weak base like 5% Sodium Bicarbonate (NaHCO₃).
Mechanistic Rationale: The pKa of the unreacted carboxylic acid is ~3.0, while the pKa of the product's phenolic hydroxyl group is ~10.2. NaHCO₃ (conjugate acid pKa 6.4) is basic enough to deprotonate the carboxylic acid (forming a water-soluble sodium salt) but not strong enough to deprotonate the phenol. This ensures the impurity moves to the aqueous layer while your target ester remains in the organic layer.
Q2: My isolated product has a significantly lower yield than expected after the aqueous workup. What went wrong?Cause: You likely used a strong base (e.g., NaOH or Na₂CO₃) or left the product in the basic wash for too long.
Solution: Never use Sodium Hydroxide (NaOH) for the workup of this compound.
Mechanistic Rationale: NaOH will cause two major yield-destroying side reactions:
Saponification: Base-promoted hydrolysis of the ester back into 3-methylsalicylic acid and ethanol [1].
Phenoxide Formation: NaOH is strong enough to deprotonate the phenolic hydroxyl group, forming a phenoxide ion that acts as a surfactant (causing severe emulsions) or pulls your target product into the aqueous waste layer.
Q3: The crude liquid is dark or discolored after extraction. How do I achieve analytical purity?Cause: Trace oxidation of the phenolic group or the presence of high-molecular-weight oligomers formed during acid catalysis.
Solution: Perform a vacuum distillation. Because the boiling point is high (~251 °C at atmospheric pressure) [3], distillation must be performed under high vacuum (e.g., < 5 torr) to lower the boiling point and prevent thermal degradation. Alternatively, a short silica gel plug can remove polar colored impurities.
Self-Validating Standard Operating Procedure (SOP)
This protocol is designed as a closed-loop system: every critical step includes a validation check to ensure the procedure is working before you move to the next phase.
Prerequisites: The crude reaction mixture contains ethyl 2-hydroxy-3-methylbenzoate, excess ethanol, unreacted 2-hydroxy-3-methylbenzoic acid, water, and an acid catalyst (e.g., H₂SO₄).
Step 1: Solvent Removal
Action: Transfer the crude mixture to a round-bottom flask and remove excess ethanol via rotary evaporation (40 °C, reduced pressure).
Validation Check: Evaporation is complete when the solvent condensation rate in the receiving flask drops to zero and the crude material appears as a viscous oil.
Step 2: Dissolution and Extraction
Action: Dissolve the crude oil in a water-immiscible solvent (e.g., Ethyl Acetate or Diethyl Ether, 10 mL per gram of crude). Transfer to a separatory funnel.
Step 3: Selective Neutralization
Action: Wash the organic layer with equal volumes of cold 5% NaHCO₃ (aq) in three successive portions. Vent the funnel frequently to release CO₂ gas.
Validation Check: After the third wash, test the pH of the aqueous layer using pH paper. It must read pH 8–9. If it is acidic, the acid catalyst is not fully neutralized; perform an additional NaHCO₃ wash.
Step 4: Brine Wash and Drying
Action: Wash the organic layer with saturated NaCl (brine) to remove residual water, then dry over anhydrous MgSO₄.
Validation Check: Swirl the flask. The MgSO₄ should flow freely like a "snow globe." If it clumps entirely, water is still present; add more MgSO₄ until free-flowing.
Step 5: Final Isolation
Action: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the resulting oil via high-vacuum distillation.
Validation Check: Perform Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (8:2) and visualize under UV light. A single spot indicates successful purification. Confirm structure via ¹H NMR (look for the characteristic ethyl quartet at ~4.3 ppm and triplet at ~1.4 ppm)[1].
Mechanistic Purification Workflow
Caption: Workflow for the chemoselective purification of ethyl 2-hydroxy-3-methylbenzoate.
References
Source: benchchem.
Ethyl 2-hydroxy-3-methylbenzoate (C10H12O3)
Source: chemicalbook.
Synthesis of salicylic acid phenylethyl ester (SAPE)
Troubleshooting
By-products formed during the synthesis of ethyl 2-hydroxy-3-methylbenzoate
Welcome to the technical support center for the synthesis of ethyl 2-hydroxy-3-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of ethyl 2-hydroxy-3-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot by-product formation during this specific synthesis. Here, we provide in-depth, experience-driven insights and practical solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for ethyl 2-hydroxy-3-methylbenzoate and what are the expected by-products for each?
There are two primary synthetic routes for ethyl 2-hydroxy-3-methylbenzoate, each with its own set of potential by-products:
Route 1: Kolbe-Schmitt Carboxylation followed by Fischer-Speier Esterification. This is a two-step process. First, o-cresol is carboxylated to form 2-hydroxy-3-methylbenzoic acid. This is then followed by an acid-catalyzed esterification with ethanol.[1]
Expected By-products from Carboxylation:
4-hydroxy-3-methylbenzoic acid: This is a common regioisomeric by-product. The regioselectivity of the Kolbe-Schmitt reaction is influenced by the counter-ion and reaction conditions. While sodium phenoxide tends to favor ortho-carboxylation, the use of potassium phenoxide can lead to the formation of the para-isomer.[2][3]
Unreacted o-cresol: Incomplete carboxylation will result in the starting material carrying through to the next step.
Route 2: Direct Esterification of 2-hydroxy-3-methylbenzoic acid. If the starting acid is available, a direct Fischer-Speier esterification is the most common method.
Expected By-products from Esterification:
Unreacted 2-hydroxy-3-methylbenzoic acid: As Fischer esterification is an equilibrium process, incomplete reaction is a common issue.[4][5]
Ethyl 2-ethoxy-3-methylbenzoate: O-alkylation of the phenolic hydroxyl group can occur, especially under harsh conditions or with certain catalysts, leading to the formation of an ether-ester by-product.[1]
Dimerization/Polymerization products: Under strongly acidic and high-temperature conditions, side reactions leading to higher molecular weight impurities can occur.
Q2: I am observing a significant amount of the para-isomer (4-hydroxy-3-methylbenzoic acid) after my Kolbe-Schmitt reaction. How can I improve the ortho-selectivity?
The formation of the para-isomer is a known issue in the Kolbe-Schmitt reaction. Here's how you can favor the desired ortho-product:
Choice of Base: Use sodium hydroxide to generate the sodium o-cresolate. Sodium ions chelate with the phenoxide oxygen and carbon dioxide, favoring electrophilic attack at the ortho position.[2][6] In contrast, potassium salts tend to favor the formation of the para-isomer.[2][3]
Reaction Temperature and Pressure: The classic Kolbe-Schmitt conditions of high pressure (around 100 atm) and moderate temperature (around 125°C) are optimized for ortho-carboxylation of sodium phenoxide.[2] Deviating significantly from these conditions can affect the regioselectivity.
Q3: During the Fischer-Speier esterification, my yield is low, and I have a lot of unreacted starting acid. What can I do to drive the reaction to completion?
Fischer esterification is a reversible reaction. To maximize the yield of ethyl 2-hydroxy-3-methylbenzoate, you need to shift the equilibrium towards the product side. Here are some effective strategies:
Use of Excess Ethanol: Employing a large excess of ethanol, which is often used as the solvent, will drive the equilibrium forward according to Le Chatelier's principle.[1][4]
Removal of Water: The water produced during the reaction can be removed to prevent the reverse hydrolysis reaction. This can be achieved by:
Azeotropic distillation: Using a Dean-Stark apparatus with a suitable solvent like toluene can effectively remove water as it is formed.
Use of a dehydrating agent: While less common for this specific reaction, molecular sieves can be added to the reaction mixture.
Choice and Amount of Catalyst: Concentrated sulfuric acid is a common and effective catalyst.[1][4] Ensure you are using a sufficient catalytic amount.
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Presence of unreacted o-cresol after carboxylation
Incomplete reaction due to insufficient base, low CO2 pressure, or short reaction time.
Ensure a stoichiometric amount of a strong base (e.g., NaOH) is used to form the phenoxide.[1] Maintain adequate CO2 pressure and extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]
Formation of ethyl 2-ethoxy-3-methylbenzoate (O-alkylation)
Harsh reaction conditions during esterification (high temperature, strong acid catalyst).
Use milder reaction conditions. Consider using a less aggressive acid catalyst. Monitor the reaction temperature carefully.
Product mixture is difficult to purify by column chromatography
Co-elution of the desired product with by-products having similar polarity.
Optimize the solvent system for column chromatography using TLC to achieve better separation.[8] Consider alternative purification methods such as recrystallization or preparative HPLC if necessary.[8]
Hydrolysis of the ester product during workup
Presence of residual acid or base during aqueous workup.
Neutralize the reaction mixture carefully before extraction. Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash.[7]
Experimental Protocols
Protocol 1: Kolbe-Schmitt Carboxylation of o-Cresol
This protocol is adapted from established procedures for the carboxylation of phenols.[2][9]
Phenoxide Formation: In a high-pressure autoclave, dissolve o-cresol in a suitable solvent and add one equivalent of sodium hydroxide. Stir until the salt is formed.
Carboxylation: Seal the autoclave and purge with carbon dioxide. Pressurize the vessel with CO2 to approximately 100 atm. Heat the mixture to 125°C with constant stirring for 6-8 hours.[2]
Workup: Cool the autoclave to room temperature and carefully release the pressure. Transfer the reaction mixture to a beaker and acidify with hydrochloric acid until the product precipitates.
Isolation: Filter the solid, wash with cold water, and dry to obtain crude 2-hydroxy-3-methylbenzoic acid.
Protocol 2: Fischer-Speier Esterification of 2-hydroxy-3-methylbenzoic Acid
This protocol is a standard procedure for acid-catalyzed esterification.[1][4]
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxy-3-methylbenzoic acid in an excess of absolute ethanol (e.g., 10-20 equivalents).
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the stirred solution.
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.[7]
Workup: Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
Extraction: Dissolve the residue in diethyl ether and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.[7]
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[7][8]
Analytical Characterization
To effectively troubleshoot and identify by-products, a combination of analytical techniques is recommended:
Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the purity of fractions during column chromatography.[7][10]
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile by-products and the final product.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the identity of the desired product and elucidate the structure of unknown by-products.[11]
High-Performance Liquid Chromatography (HPLC): A powerful tool for the separation and quantification of the product and non-volatile impurities.[10][13]
Visualizing the Process
Reaction Scheme and Potential By-products
Caption: Synthetic pathway and potential by-products.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting by-products.
References
Wikipedia. (2023). Kolbe–Schmitt reaction. Retrieved from [Link]
Narasimhan, N. S., & Mali, R. S. (1972). THE SYNTHESIS OF METHYL 2-HYDROXY-5-METHOXY-3-METHYLBENZOATE.
Quora. (2017). What happen when ethanol reacts with benzoic acid? Retrieved from [Link]
StudySmarter. (n.d.). Kolbe-Schmidt Reaction Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
Japanese Pharmacopoeia. (n.d.). Ethyl Parahydroxybenzoate. Retrieved from [Link]
Cambridge University Press. (n.d.). Kolbe-Schmitt Reaction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Kolbe-Schmitt Reaction. Retrieved from [Link]
ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? Retrieved from [Link]
European Commission. (n.d.). IDENTIFICATION AND DETERMINATION OF 2-PHENOXY-ETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4- HYDROXYBENZOATE in COSMETIC PRODUCTS. Retrieved from [Link]
ResearchGate. (2025). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: Quantitation and sensory evaluation in wine. Retrieved from [Link]
Ekene, D. M. (n.d.). REPORT Lab work: ETHYL BENZOATE. Retrieved from [Link]
Technical Support Center: Column Chromatography & Purification of Ethyl 2-hydroxy-3-methylbenzoate
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with the synthesis and purification of ethyl 2-hydroxy-3-me...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with the synthesis and purification of ethyl 2-hydroxy-3-methylbenzoate (also known as ethyl 3-methylsalicylate).
Rather than a generic protocol, this guide provides a deep dive into the causality behind chromatographic behaviors, establishes a self-validating purification workflow, and offers advanced troubleshooting for complex separations.
The Chemistry & Causality Behind the Separation
The synthesis of ethyl 2-hydroxy-3-methylbenzoate is typically achieved via Fischer-Speier esterification of 3-methylsalicylic acid with ethanol, catalyzed by a strong acid like sulfuric acid[1]. During purification, researchers often encounter challenges related to chemoselectivity and the separation of the target ester from unreacted, highly polar precursors[1].
Why does the product behave differently on silica gel?
The carboxylic acid group in the starting material (3-methylsalicylic acid) is highly polar. It acts as both a strong hydrogen bond donor and acceptor, causing it to bind tightly to the polar silanol groups of the silica gel stationary phase.
When converted to an ethyl ester, the molecule loses its primary hydrogen bond donor. Furthermore, the remaining phenolic -OH forms an intramolecular hydrogen bond with the adjacent ester carbonyl oxygen. This internal shielding drastically reduces the molecule's ability to interact with the silica gel, lowering its overall polarity and significantly increasing its Retention Factor (
Rf
) value. This massive polarity shift allows for highly efficient separation using a non-polar to moderately polar solvent system, such as a gradient of hexane and ethyl acetate[2].
Quantitative Chromatographic Data
To design a self-validating system, you must know the expected behaviors of your compounds before loading the column.
A robust protocol must validate itself at every step. By integrating Thin Layer Chromatography (TLC) feedback loops, you guarantee the purity of the final isolate.
Phase 1: Preparation & Dry Loading
Quench & Extract: Quench the esterification reaction and extract the aqueous layer 3x with ethyl acetate to partition the organic compounds[3]. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
Pre-Column TLC (Validation Check): Spot the crude mixture alongside pure 3-methylsalicylic acid on a silica TLC plate. Elute with 4:1 Hexane:Ethyl Acetate. Confirm the presence of the high-
Rf
product spot and assess the amount of unreacted acid at the baseline.
Dry Loading: Dissolve the concentrated crude mixture in a minimal volume of dichloromethane (DCM). Add dry silica gel (approximately 3 times the mass of the crude oil). Evaporate the DCM under reduced pressure until a free-flowing powder is achieved.
Causality: Dry loading prevents the "solvent front" effect, ensuring the sample enters the column as a perfectly horizontal, narrow band, which is critical for high-resolution separation.
Phase 2: Column Packing & Elution
Slurry Packing: Prepare a slurry of silica gel (230–400 mesh) in 100% Hexane. Pour the slurry into a glass column, using compressed air to pack the bed tightly. Ensure the top of the silica bed is perfectly flat.
Sample Application: Carefully pour the dry-loaded silica powder onto the flat column bed. Top with a 1 cm layer of sea sand to protect the stationary phase from mechanical disturbance.
Gradient Elution: Begin elution with 2 column volumes (CV) of 100% Hexane. Gradually step the gradient to 9:1 Hexane:Ethyl Acetate, and finally to 4:1 Hexane:Ethyl Acetate[4]. Collect 15–20 mL fractions.
Phase 3: Analysis & Recovery
Fraction Validation: Spot every third fraction on a TLC plate. Visualize under a 254 nm UV lamp. Pool only the fractions containing the single spot corresponding to ethyl 2-hydroxy-3-methylbenzoate.
Concentration: Evaporate the pooled fractions under reduced pressure to yield the pure ester as a colorless to off-white liquid/solid.
Workflow for the extraction and chromatographic purification of ethyl 2-hydroxy-3-methylbenzoate.
Troubleshooting & FAQs
Q: Why is my product streaking on the TLC plate and column, and how do I fix it?A: Streaking is almost always caused by unreacted 3-methylsalicylic acid dragging along the silica due to strong, continuous hydrogen bonding with the silanol groups.
The Fix: If you must separate a mixture containing a high concentration of the acid, add 1% glacial acetic acid to your Hexane:Ethyl Acetate eluent. The acetic acid protonates the silanol groups on the silica, suppressing the ionization of the carboxylic acid and preventing it from sticking and streaking.
Q: I see co-elution of a minor impurity just above my product spot. What went wrong?A: The synthesis of esters from precursors containing multiple reactive functional groups presents a challenge of chemoselectivity[1]. This impurity is likely an O-alkylated byproduct (e.g., ethyl 2-ethoxy-3-methylbenzoate). Because the phenolic -OH has reacted, the molecule cannot form an intramolecular hydrogen bond, making it slightly less polar than your target ester.
The Fix: Use a much shallower solvent gradient (e.g., start at 19:1 Hexane:EtOAc) to increase the resolution between these closely eluting non-polar spots.
Q: How do I know if my esterification went to completion before loading the column?A: Esterification is an equilibrium reaction[3]. The protocol is self-validating if you use TLC correctly. Co-spot your crude reaction mixture against the pure starting material (3-methylsalicylic acid). If the baseline spot (
Rf
~0.1) is completely absent, the reaction is complete, and you can proceed to purification with confidence.
Q: What is the ideal silica-to-crude mass ratio for this specific purification?A: Because the difference in
Rf
(
ΔRf
) between the ester product and the acid starting material is exceptionally large, a 30:1 silica-to-crude mass ratio is highly efficient. However, if you detect the less polar O-alkylated impurity on your TLC, increase the ratio to 50:1 to ensure adequate theoretical plates for the separation.
Logical troubleshooting tree for resolving co-elution during silica gel chromatography.
References
Title: Synthesis of Some Heterocyclic Compounds at Position Six of 2-Methyl Phenol and Evaluation of their Antioxidant Properties
Source: researchgate.net
URL: [Link]
Title: Relationship Between the Structure of Newly Synthesized Derivatives of 1,3,4-Oxadiazole Containing 2-Methylphenol and their Antioxidant and Antibacterial Activities
Source: orientjchem.org
URL: [Link]
Technical Support Center: Purification & Troubleshooting for Ethyl 2-hydroxy-3-methylbenzoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of phenolic esters.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of phenolic esters. Ethyl 2-hydroxy-3-methylbenzoate (also known as ethyl 3-methylsalicylate) is a highly versatile building block in organic synthesis and polymer chemistry, but its specific physicochemical properties often lead to downstream purification failures if standard protocols are blindly applied.
This guide abandons generic templates to directly address the fundamental thermodynamic and physical realities of this compound, providing you with self-validating workflows to ensure high-purity isolation.
Part 1: Quantitative Data & Physicochemical Profile
Before attempting any purification, you must understand the physical state of your target molecule. The failure to recognize the thermal properties of ethyl 2-hydroxy-3-methylbenzoate is the root cause of 90% of reported recrystallization errors.
Standard parameter for GC/MS tracking and molar equivalent calculations.
Part 2: Troubleshooting FAQs
Q1: I dissolved my crude ethyl 2-hydroxy-3-methylbenzoate in hot ethanol and cooled it to room temperature, but no crystals are forming. It just "oils out" as a separate layer. What is wrong?A: This is the most common error reported by researchers. Ethyl 2-hydroxy-3-methylbenzoate presents as a colorless liquid at standard room temperature 1. Because its melting point is near 2 °C 2, attempting a classic hot-to-cold recrystallization in ethanol will only result in liquid-liquid phase separation. The thermal energy of the ambient environment exceeds the lattice energy required to form solid crystals. You cannot recrystallize a liquid at room temperature.
Q2: If it is a liquid, can I still use crystallization to purify it, or must I use chromatography?A: You can still crystallize it, but you must perform a Low-Temperature (Sub-Zero) Crystallization . By lowering the temperature of the solvent system drastically (e.g., using a dry ice/acetone bath at -78 °C), you force the compound below its freezing point. However, because the compound is highly soluble in alcohols and ethers, you must use a non-polar hydrocarbon solvent (like hexanes or pentane) to exploit the steep drop in solubility at cryogenic temperatures.
Q3: My crude mixture contains highly polar impurities (e.g., unreacted 3-methylsalicylic acid). Will low-temperature crystallization remove them?A: No. Polar impurities will likely crash out of the non-polar hexane solvent immediately upon dissolution, before you even cool the mixture. This is actually an advantage: you can filter the hexane solution at room temperature to remove the solid polar impurities before chilling the filtrate to crystallize your target ester.
Part 3: Mandatory Visualization - Purification Decision Tree
To determine the optimal purification route, follow this decision matrix based on your crude purity and scale.
Decision tree for the purification of liquid ethyl 2-hydroxy-3-methylbenzoate.
Causality Note: This method relies on the steep solubility curve of the ester in aliphatic hydrocarbons at cryogenic temperatures. Because the compound is highly lipophilic, standard temperatures will not force precipitation.
Dissolution: Dissolve the crude liquid in a minimum volume of warm hexanes (approximately 1 mL of solvent per 1 g of crude product).
Filtration (Self-Validation Step): Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Why? The solution must be perfectly clear. Any particulate matter or unreacted solid acid will act as sites for heterogeneous nucleation of impurities, ruining the purity of the crystal lattice.
Cooling: Submerge the sealed vial in a dry ice/acetone bath (-78 °C).
Nucleation: If crystallization does not spontaneously occur within 15 minutes, gently scratch the inside of the glass vial with a glass rod to induce nucleation.
Isolation: Rapidly filter the cold suspension using a pre-chilled (-78 °C) jacketed Büchner funnel. Warning: Do not use a room-temperature funnel, or the crystals will instantly melt back into an oil.
Washing: Wash the crystal cake with 0.5 volumes of pre-chilled pentane.
Recovery: Transfer the solid to a pre-weighed receiving flask and allow it to warm to room temperature under a nitrogen stream. The purified product will melt back into a pure, colorless liquid.
Protocol B: Vacuum Distillation
Causality Note: Distillation exploits the volatility of the ester. Performing this under high vacuum lowers the boiling point significantly from its atmospheric 251 °C 2, preventing thermal degradation of the ester bond.
Setup: Assemble a short-path vacuum distillation apparatus with a fractionating column.
Preparation: Add the crude liquid to the boiling flask with a magnetic stir bar.
System Check (Self-Validation Step): Apply vacuum and ensure the system holds a stable pressure (<5 mmHg) before applying heat. Heating the ester in the presence of oxygen at high temperatures will cause oxidative degradation of the phenolic ring.
Heating & Collection: Gradually heat the oil bath. Discard the initial low-boiling forecut (residual solvents like ethanol). Collect the main fraction corresponding to the pure product.
Analytical Validation: Analyze the main fraction via ¹H-NMR. The ethyl group protons must present as a characteristic quartet and triplet, while the methyl group on the ring and the phenolic hydroxyl proton should appear as distinct singlets 1.
Technical Support Center: Managing Thermal Instability of Ethyl 2-Hydroxy-3-Methylbenzoate
Welcome to the advanced technical support hub for handling ethyl 2-hydroxy-3-methylbenzoate (CAS: 55211-85-3). This compound is a critical intermediate in organic synthesis and drug development, featuring an ester group...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the advanced technical support hub for handling ethyl 2-hydroxy-3-methylbenzoate (CAS: 55211-85-3). This compound is a critical intermediate in organic synthesis and drug development, featuring an ester group and an ortho-hydroxyl group on a methylated aromatic ring . While highly versatile, its structural motifs make it uniquely vulnerable to thermal degradation during distillation, drying, and high-temperature reaction workups.
This guide provides researchers with field-proven diagnostics, self-validating protocols, and mechanistic insights to prevent thermal degradation.
Diagnostic Hub: Mechanisms of Thermal Degradation
To effectively troubleshoot, we must first understand the causality of the instability. The ortho-hydroxyl group forms an intramolecular hydrogen bond with the ester carbonyl. While this stabilizes the molecule at room temperature, it activates the ester bond under thermal stress.
Much like the well-documented thermal degradation of other salicylates—such as aspirin, which decomposes into salicylic acid and acetic acid above 150°C [[1]]([Link] 2-hydroxy-3-methylbenzoate is prone to specific degradation pathways. Studies on related compounds like salicylsalicylic acid (salsalate) reveal that thermal decomposition can begin well below the melting point if trace water is present, leading to the formation of linear oligomers .
Thermal degradation pathways of ethyl 2-hydroxy-3-methylbenzoate.
Troubleshooting Guide & FAQs
Q: Why does my sample develop a yellow or brown discoloration during vacuum distillation?
A: This is a classic signature of phenolic oxidation . The electron-rich aromatic ring of ethyl 2-hydroxy-3-methylbenzoate is highly susceptible to oxidation by trace oxygen at elevated temperatures, leading to the formation of quinone derivatives.
Causality: Heat lowers the activation energy for oxygen insertion into the phenol ring.
Solution: Perform all distillations under a strict ultra-high purity (UHP) argon atmosphere. Ensure your vacuum system is completely leak-free before heating.
Q: I am observing a continuous mass loss during vacuum drying. Is the compound subliming or degrading?
A: It is likely degrading if the temperature exceeds 120°C. Thermogravimetric analysis (TGA) of similar hydroxybenzoates demonstrates a multi-step mass loss corresponding to the release of volatile byproducts (e.g., ethanol and CO₂) rather than pure sublimation .
Causality: Thermal stress induces decarboxylation and ester cleavage.
Solution: Dry the compound under high vacuum (<0.1 Torr) at mildly elevated temperatures (max 50°C) to prevent the onset of thermal decomposition.
Q: LC-MS analysis of my heated sample shows new peaks with higher molecular weights. What is happening?
Causality: The generation of the free acid acts as an auto-catalyst for further condensation reactions.
Solution: Ensure strictly anhydrous conditions prior to heating. Pre-dry the material using molecular sieves if stored for prolonged periods.
Decision tree for troubleshooting thermal instability symptoms.
Quantitative Data: Thermal Stability Metrics
Use the following table to benchmark your process parameters against known degradation thresholds.
Stress Condition
Temperature Threshold
Primary Degradation Pathway
Analytical Signature
Preventive Measure
Trace Moisture + Heat
> 110°C
Ester Hydrolysis & Oligomerization
LC-MS: Peaks at m/z > 280 (Dimers)
Maintain strictly anhydrous environment; use Karl Fischer titration.
Oxygen + Heat
> 130°C
Phenolic Oxidation
UV-Vis: Broad absorption at 400-500 nm
Purge with Argon; store under inert gas.
Extreme Heat (Dry)
> 150°C
Decarboxylation & Cleavage
TGA-FTIR: CO₂ absorption bands (2350 cm⁻¹)
Keep processing temperatures < 120°C.
Experimental Protocols
Every protocol described below is designed as a self-validating system , ensuring that analytical artifacts are not mistaken for chemical realities.
Protocol A: TGA-FTIR Profiling for Degradation Thresholds
Causality: To differentiate between simple vaporization of the ester and actual thermal degradation (which releases ethanol and CO₂), TGA must be coupled with FTIR.
Preparation: Load 5-10 mg of ethyl 2-hydroxy-3-methylbenzoate into an alumina crucible.
Self-Validating Baseline: Run an empty crucible under identical conditions (25°C to 300°C at 10°C/min) to establish a thermal and spectral baseline, subtracting instrument drift.
Execution: Run the sample under a dry nitrogen purge (50 mL/min).
Data Analysis: Monitor the Gram-Schmidt trace. Extract the IR spectrum at the exact onset of mass loss.
Verification: Cross-reference absorption bands at 3600-3200 cm⁻¹ (O-H stretch) and 2900 cm⁻¹ (C-H stretch) against a standard ethanol library. The presence of these bands confirms ester hydrolysis rather than mere sublimation.
Causality: Because the compound is prone to moisture-driven oligomerization and oxidation at elevated temperatures , , distillation must be performed under high vacuum to lower the boiling point, and under inert gas to prevent quinone formation.
Pre-Analysis (Control Step): Measure moisture content via Karl Fischer titration. If moisture is >0.1%, pre-dry the sample using 3Å molecular sieves in a volatile inert solvent (e.g., DCM), then strip the solvent. This ensures the distillation system is not seeded with water.
Setup: Assemble a short-path distillation apparatus. Flame-dry the glassware under vacuum and backfill with UHP Argon.
Loading: Transfer the ethyl 2-hydroxy-3-methylbenzoate into the boiling flask. Add an inert boiling chip.
Distillation: Apply high vacuum (<0.1 Torr). Gradually heat the oil bath, strictly ensuring the bath temperature never exceeds 120°C.
Collection & Validation: Collect the main fraction. Immediately analyze a 1 mg aliquot via LC-MS to verify the absence of high-molecular-weight oligomers (m/z > 280), validating the thermal integrity of the batch.
References
Netzsch. "About the Thermal Behavior of Acetylsalicylic Acid and Aspirin." Netzsch Analyzing & Testing Insights, 2019. URL:[Link]
Kenwright, A. M., et al. "Amorphism and Thermal Decomposition of Salicylsalicylic Acid—A Cautionary Tale." Journal of Pharmaceutical Sciences, 2016. URL:[Link]
Catalyst deactivation in ethyl 2-hydroxy-3-methylbenzoate synthesis
Technical Support Center: Catalyst Deactivation in Ethyl 2-Hydroxy-3-Methylbenzoate Synthesis Welcome to the Advanced Troubleshooting Guide for the synthesis of ethyl 2-hydroxy-3-methylbenzoate. This compound is synthesi...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Catalyst Deactivation in Ethyl 2-Hydroxy-3-Methylbenzoate Synthesis
Welcome to the Advanced Troubleshooting Guide for the synthesis of ethyl 2-hydroxy-3-methylbenzoate. This compound is synthesized via the Fischer-Speier esterification of 2-hydroxy-3-methylbenzoic acid (3-methylsalicylic acid) with ethanol[1]. Because the precursor contains both a carboxylic acid and a phenolic hydroxyl group, achieving chemoselectivity—esterifying the carboxylic acid without causing O-alkylation of the phenolic group—is critical[1].
While solid acid catalysts (e.g., Amberlyst-15, Ce4+ modified cation-exchange resins, and sulfonic acid-functionalized silicas) are preferred over homogeneous acids to improve separation and minimize toxic waste[2], they are highly susceptible to deactivation. This guide provides the mechanistic causality behind catalyst failures and self-validating protocols to restore your reaction yields.
Part 1: Diagnostic Workflow for Catalyst Deactivation
Before altering your reaction parameters, you must identify the exact mechanism of catalyst failure. Use the logical workflow below to distinguish between reversible poisoning and irreversible degradation.
Diagnostic workflow for identifying solid acid catalyst deactivation mechanisms.
Part 2: Troubleshooting Guides & FAQs
Q1: Why does my reaction consistently plateau at 60-70% conversion, even when using a 10-fold excess of ethanol?Root Cause: Water-induced catalyst poisoning.
Mechanistic Causality: Esterification generates stoichiometric water. In solid acid catalysts like Amberlyst-15, water has a highly exothermic heat of adsorption (approximately -48.7 kJ/mol)[3]. Because water binds to the sulfonic acid sites much more strongly than the carboxylic acid, it competitively blocks the protonation of the carbonyl oxygen, effectively halting the catalytic cycle[1][3][4].
Solution: You must shift the equilibrium and protect the active sites by implementing continuous in-situ water removal (see Protocol A).
Q2: How can I differentiate between organic fouling and active-site leaching?Root Cause: Fouling is the physical blockage of pores by unsaponifiable matter or polymerized organics. Leaching is the chemical cleavage of the active sulfonic groups from the polymer matrix[2].
Mechanistic Causality: Fouling is driven by hydrophobic interactions and is reversible. Leaching is a covalent bond failure and is irreversible.
Validation: Filter the spent catalyst and wash it with a polar aprotic solvent like THF. If catalytic activity is restored in the next cycle, the issue was fouling. If activity remains low and the reaction effluent shows an unexpected drop in pH (or sulfur is detected via ICP-MS), irreversible leaching has occurred.
Q3: My solid acid catalyst degraded rapidly when I increased the temperature to 100°C to accelerate the reaction. Why?Root Cause: Thermal degradation of the polymer matrix.
Mechanistic Causality: Standard macroreticular ion-exchange resins have strict thermal stability limits. Heating beyond their threshold (often localized hot spots above 100°C) causes the partial carbonization of the resin and the loss of sulfonic groups and short alkyl chains[2].
Solution: Keep the reaction temperature strictly at the boiling point of ethanol (78°C). If higher temperatures are required, switch to a more thermally robust catalyst, such as a Ce4+ modified cation-exchange resin or a sulfonic-acid-functionalized mesoporous silica (SBA-15)[2].
Part 3: Quantitative Data: Catalyst Deactivation Modes
Use the following table to benchmark your observations against known deactivation parameters.
Deactivation Mode
Primary Indicator
Reversibility
Causality & Mechanism
Prevention Strategy
Water Poisoning
Yield plateaus at 60-70%; no sulfur in effluent.
Highly Reversible
Water (heat of adsorption -48.7 kJ/mol) competitively blocks sulfonic acid sites[3].
In-situ water removal (e.g., molecular sieves)[4].
Wash with polar aprotic solvent (THF) between runs.
Active Site Leaching
Rapid yield drop; pH drop in reaction effluent.
Irreversible
Cleavage of sulfonic groups from the polymer matrix[2].
Maintain temp < 100°C; use robust matrix (e.g., SBA-15).
Thermal Degradation
Physical breakdown of beads; dark discoloration.
Irreversible
Polymer matrix carbonization and loss of short alkyl groups[2].
Strict temperature control (reflux at 78°C).
Part 4: Self-Validating Experimental Protocols
Protocol A: Standardized Esterification with In-Situ Water Scavenging
This protocol is designed to force the reaction to completion by preventing water poisoning at the catalyst surface.
Preparation: In a round-bottom flask, combine 2-hydroxy-3-methylbenzoic acid (1.0 eq) and absolute ethanol (10.0 eq). Causality: A high molar excess of ethanol is required to drive the Fischer-Speier equilibrium toward the product side[1].
Catalyst Addition: Add 10% w/w of pre-dried Amberlyst-15 or Ce4+ modified resin[2][4].
Water Scavenging Setup: Attach a Soxhlet extractor containing activated 3Å molecular sieves between the flask and the reflux condenser. Causality: As the ethanol refluxes, the sieves trap the azeotropic water. This prevents water from returning to the flask and competitively binding to the catalyst's acid sites[3][4].
Reaction: Reflux at 78°C for 12 hours.
Self-Validation Check: Monitor the reaction via ¹H NMR or GC-MS. The validation of success is the complete disappearance of the carboxylic acid proton signal and the appearance of the characteristic ethyl group quartet and triplet[1]. The preservation of the phenolic hydroxyl singlet confirms that chemoselectivity was maintained[1].
Protocol B: Catalyst Regeneration and Site-Integrity Validation Workflow
Do not blindly reuse catalysts. Use this workflow to strip foulants, re-protonate sites, and quantitatively validate the catalyst's integrity before the next cycle.
Step-by-step catalyst regeneration and validation workflow.
Solvent Wash: Filter the spent catalyst and wash sequentially with ethanol, followed by THF. Causality: THF effectively dissolves and removes non-polar unsaponifiable matter causing surface fouling.
Acid Wash: Stir the catalyst in 0.1 M HCl for 1 hour. Causality: This step re-protonates any ion-exchanged sites, restoring the catalyst to its active Brønsted acid form[4].
Rinse & Dry: Wash with deionized water until the effluent is strictly pH neutral, then vacuum dry at 80°C for 12 hours. Causality: Removes residual moisture which would otherwise act as an immediate poison in the next reaction cycle[2].
Self-Validation (IEC Titration): Soak 0.5 g of the regenerated catalyst in 1 M NaCl for 24 hours to exchange the active H+ ions for Na+. Titrate the released HCl with 0.01 M NaOH using phenolphthalein as an indicator. Causality: This calculates the Ion Exchange Capacity (IEC)[4]. If the IEC has dropped significantly below the manufacturer's baseline (e.g., < 4.0 meq/g for Amberlyst-15), irreversible leaching has occurred, and the batch must be discarded.
References
Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions
Source: aurak.ac.ae
URL:[Link]
The Effect of Co-solvent on Esterification of Oleic Acid Using Amberlyst 15 as Solid Acid Catalyst in Biodiesel Production
Source: matec-conferences.org
URL:[Link]
Synthesis of isobutyl propionate using Amberlyst 15 as a catalyst
Source: ntnu.no
URL:[Link]
Esterification of salicylic acid using Ce4+ modified cation-exchange resin as catalyst
Source: researchgate.net
URL:[Link]
Synthesis Technical Support Center: Overcoming Poor Regioselectivity
Welcome to the Synthesis Technical Support Center. As researchers and drug development professionals, you know that poor regioselectivity can derail an entire pipeline—leading to inseparable isomeric mixtures, decimated...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Synthesis Technical Support Center. As researchers and drug development professionals, you know that poor regioselectivity can derail an entire pipeline—leading to inseparable isomeric mixtures, decimated yields, and wasted resources.
As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic textbook theory. Here, we address the root causes of regiochemical failures (competing electronic/steric pathways and lack of pre-organization) and provide field-proven, self-validating protocols to help you regain control over your synthetic pathways.
🔬 Frequently Asked Questions (FAQs)
Q1: My transition-metal-catalyzed C-H arylation of an indole derivative is yielding an inseparable mixture of C4 and C5 isomers. How can I force site-selectivity without permanently altering my scaffold?
A: Indoles inherently possess quasi-equivalent reactivity at the C4 and C5 positions, making direct, unguided functionalization notoriously unselective[1]. To overcome this, you must override the intrinsic electronic bias of the substrate by utilizing a Directing Group (DG) .
By employing a removable directing group (such as a pyridine moiety or a TfNH- group), you can pre-organize the metal catalyst via coordination. This forces the metal center into strict spatial proximity with a specific C-H bond, lowering the activation energy for that specific site[1]. If installing a permanent DG disrupts your downstream medicinal chemistry goals, utilize a Transient Directing Group (TDG) . A catalytic amine can reversibly condense with an existing ketone/aldehyde on your scaffold to form an imine, direct the metal to the ortho position, and subsequently hydrolyze during the aqueous workup—leaving your original scaffold intact.
Q2: I am performing a transition-metal-catalyzed addition (e.g., hydroborylation) to a terminal alkyne, but I am getting a 1:1 mixture of Markovnikov and anti-Markovnikov products. How do I tune the catalyst?
A: When substrate control fails, you must pivot to catalyst control via rigorous ligand tuning. The regioselectivity of migratory insertion into a metal-hydride or metal-heteroatom bond is highly sensitive to the steric and electronic profile of the ancillary ligands.
For instance, in the Pd-catalyzed hydroborylation of alkynes, utilizing a standard trialkylphosphine ligand (like PCy3) favors the formation of the
α
-vinylboronate[2]. However, you can completely invert this regioselectivity by switching to a sterically demanding, strongly
σ
-donating N-Heterocyclic Carbene (NHC) ligand (such as IPr). The encumbered NHC ligand blocks specific coordination sites on the metal center, forcing the alkyne to coordinate in an alternative geometry and switching the selectivity entirely to the
β
-vinylboronate[2]. A similar interplay of steric encumbrance and strong electron donation by NHCs dictates regioselectivity in Rh-catalyzed hydrothiolations[3].
📊 Data Presentation: Ligand-Controlled Regioselectivity Switch
The following table summarizes the causal relationship between ligand choice and regiochemical outcomes in Pd-catalyzed alkyne hydroborylation, demonstrating how steric and electronic tuning dictates the major isomer[2].
Protocol 1: Ligand-Controlled Switch in Pd-Catalyzed Hydroborylation
Objective: Achieve strict
α
or
β
-selectivity in the synthesis of vinylboronates.
Catalyst Preparation (Inert Atmosphere): In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with Pd(OAc)₂ (5 mol%) and the chosen ligand (6 mol% PCy₃ for
α
-selectivity; 6 mol% IPr for
β
-selectivity). Add anhydrous solvent (e.g., toluene) and stir for 15 minutes to ensure complexation.
Reagent Addition: Add the terminal alkyne (1.0 equiv) followed by the borane source (e.g., pinacolborane, 1.2 equiv).
Reaction Monitoring (Self-Validating Step): Stir at room temperature and monitor via GC-MS.
Diagnostic Check: If the
α
:
β
ratio in the PCy₃ system begins to degrade (e.g., drops below 90:10), immediately halt and check the integrity of your phosphine ligand. Phosphines are highly prone to oxidation; the presence of phosphine oxides drastically alters the electronic environment of the Pd center, destroying regiocontrol. Run a ³¹P NMR of your ligand stock to validate its oxidation state.
Quenching and Isolation: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.
Protocol 2: Transient Directing Group (TDG) C-H Functionalization
Objective: Achieve ortho-specific C-H activation on a benzaldehyde derivative.
In Situ Imine Formation: To a solution of the benzaldehyde substrate (1.0 equiv) in HFIP/AcOH, add the catalytic amine TDG (e.g., glycine, 20 mol%).
Metal Coordination (Self-Validating Step): Add the Pd(II) catalyst (10 mol%).
Diagnostic Check: Before adding the coupling partner, withdraw a 10 µL aliquot and analyze via LC-MS. You must observe the mass of the substrate-TDG imine intermediate. If this intermediate is absent, the reversible condensation has failed—likely due to excess adventitious water driving the equilibrium backward. Add activated 4Å molecular sieves to the reaction mixture to sequester water and force the imine formation.
Functionalization: Add the coupling partner (e.g., aryl iodide) and oxidant. Heat to 80°C for 12 hours. The TDG will automatically hydrolyze during the standard aqueous workup, yielding the ortho-functionalized aldehyde.
🗺️ Mandatory Visualization: Troubleshooting Logic
Below is the logical decision tree for diagnosing and resolving poor regioselectivity in your synthetic pathways.
Logical workflow for troubleshooting and optimizing regioselectivity in synthesis.
📚 References
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. National Institutes of Health (NIH) / PMC.1
Pd-Catalyzed Hydroborylation of Alkynes: A Ligand Controlled Regioselectivity Switch for the Synthesis of α- or β-Vinylboronates. PubMed.2
Ligand-Controlled Regioselectivity in the Hydrothiolation of Alkynes by Rhodium N-Heterocyclic Carbene Catalysts. ACS Publications.3
Reducing reaction times for the synthesis of ethyl 2-hydroxy-3-methylbenzoate
Technical Support Center: Troubleshooting & Accelerating the Synthesis of Ethyl 2-Hydroxy-3-Methylbenzoate Welcome to the Application Support Center. As a Senior Application Scientist, the most frequent inquiry I receive...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting & Accelerating the Synthesis of Ethyl 2-Hydroxy-3-Methylbenzoate
Welcome to the Application Support Center. As a Senior Application Scientist, the most frequent inquiry I receive regarding the synthesis of ethyl 2-hydroxy-3-methylbenzoate (also known as ethyl 3-methylsalicylate) is how to overcome its agonizingly slow reaction kinetics.
This guide provides a comprehensive, self-validating framework to bypass kinetic bottlenecks, reduce reaction times from days to minutes, and ensure high-yield synthesis.
Mechanistic Overview: Why is this reaction so slow?
To optimize a reaction, we must first understand the causality of the kinetic bottleneck. The target molecule is a sterically hindered salicylic acid derivative. The hydroxyl group at the C2 position forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the C1 carboxylic acid. This hydrogen bonding severely reduces the electrophilicity of the carbonyl carbon, making it highly resistant to nucleophilic attack by ethanol. Furthermore, the steric bulk of the adjacent methyl group at C3 compounds this resistance.
Consequently, a standard [1] can take upwards of 24–48 hours and often stalls at thermodynamic equilibrium due to water accumulation. To reduce reaction times, we must utilize alternative activation energies or bypass the thermodynamic equilibrium entirely.
Strategic Decision Workflow
Use the following logic tree to determine the most efficient synthetic route based on your laboratory's equipment and the sensitivity of your substrates.
Decision matrix for selecting the optimal esterification strategy based on equipment.
Quantitative Method Comparison
The table below summarizes the expected performance metrics of various esterification strategies when applied to hindered salicylic acid derivatives.
Causality: Microwave irradiation directly excites the polar ethanol and acid molecules. This rapid, localized dielectric heating disrupts the intramolecular hydrogen bonding of the salicylic acid derivative and dramatically increases collision frequency, reducing reaction times from days to minutes ([2]).
Step-by-Step Methodology:
Preparation: In a microwave-safe reactor vessel, dissolve 1.0 equivalent of 2-hydroxy-3-methylbenzoic acid in a 10-fold molar excess of absolute ethanol.
Self-Validation: The massive excess of ethanol acts as both the solvent and the reactant, automatically driving the equilibrium forward per Le Chatelier's principle.
Catalysis: Add 5 mol% of concentrated sulfuric acid (H₂SO₄) or a solid acid catalyst like sulfonated silica[2].
Irradiation: Seal the vessel and irradiate at 120 °C for 30–40 minutes (typically 850 W, depending on the reactor).
Self-Validation: Monitor the pressure curve on the microwave synthesizer interface. A stable, plateauing pressure indicates steady-state boiling without runaway decomposition. Spiking pressure indicates unwanted side reactions or solvent degradation.
Workup: Cool to room temperature. Neutralize the acid catalyst with saturated aqueous NaHCO₃ until CO₂ evolution ceases. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Steglich Esterification (Room Temperature Alternative)
Causality: If you lack a microwave reactor or require mild conditions, the Steglich esterification bypasses the Fischer equilibrium entirely. It uses N,N'-Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid into an O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) acts as a hyper-nucleophilic acyl transfer agent, preventing the intermediate from rearranging into an unreactive N-acylurea ([3]).
Step-by-Step Methodology:
Activation: Dissolve 1.0 eq of 2-hydroxy-3-methylbenzoic acid and 1.2 eq of absolute ethanol in anhydrous dichloromethane (DCM) at 0 °C.
Coupling: Add 1.1 eq of DCC and 0.1 eq of DMAP.
Self-Validation: Within 5–10 minutes, a white precipitate of dicyclohexylurea (DCU) will form in the flask. The appearance of this precipitate is your immediate visual confirmation that the carboxylic acid has been successfully activated and the coupling is proceeding.
Propagation: Allow the reaction to warm to room temperature and stir for 2–3 hours. Monitor by TLC (Hexane:EtOAc) until the starting acid spot disappears.
Workup: Filter off the DCU precipitate through a Celite pad. Wash the organic filtrate with 0.5 M HCl (to remove the DMAP catalyst), saturated NaHCO₃, and brine. Dry and concentrate to yield the ester.
Troubleshooting Guide & FAQs
Q: My Fischer esterification stalls at 50% conversion even with excess ethanol. How do I push it to completion?A: You are hitting the thermodynamic equilibrium due to water accumulation. To solve this, you must actively remove water from the system. If you are not using a microwave, switch to a Dean-Stark apparatus using a ternary azeotrope (e.g., adding toluene to the ethanol/acid mixture) to continuously distill off the water. Alternatively, adding activated 3Å molecular sieves directly to the reaction flask can sequester water as it forms, shifting the equilibrium toward the product ([4]).
Q: I am seeing O-alkylation (ether formation) on the phenolic hydroxyl instead of esterification. How do I prevent this?A: This typically occurs if you attempt to synthesize the ester using an alkyl halide (like ethyl iodide) and a base (like K₂CO₃) instead of an acid-catalyzed route. The phenolic hydroxyl at C2 is highly acidic and will readily deprotonate to attack the alkyl halide. To prevent this, strictly utilize acid-catalyzed Fischer esterification[1] or Steglich conditions[3]. These methods are highly chemoselective for the carboxylic acid and will leave the phenolic hydroxyl completely untouched.
Q: During Steglich esterification, my yield is low, even though the white DCU precipitate forms immediately. What is going wrong?A: The immediate formation of DCU confirms the O-acylisourea intermediate is forming. However, low yields indicate this intermediate is undergoing a 1,3-rearrangement into an inactive N-acylurea before the ethanol can attack it[3]. This is a common issue with sterically hindered acids like 2-hydroxy-3-methylbenzoic acid.
Solution: Increase your DMAP loading from 5 mol% to 15-20 mol%. DMAP reacts with the O-acylisourea much faster than the rearrangement can occur, forming a highly reactive N-acylpyridinium intermediate that rapidly transfers the acyl group to ethanol.
References
Tandem Transesterification–Esterification Reactions Using a Hydrophilic Sulfonated Silica Catalyst for the Synthesis of Wintergreen Oil from Acetylsalicylic Acid Promoted by Microwave Irradiation. Molecules (MDPI).
URL:[Link]
Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry (ACS).
URL:[Link]
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Heliyon (PubMed Central).
URL:[Link]
Technical Support Center: Solvent Waste Minimization in Ethyl 2-Hydroxy-3-Methylbenzoate Purification
Welcome to the Technical Support Center for green purification methodologies. This guide is engineered for researchers, process chemists, and drug development professionals seeking to optimize the isolation of ethyl 2-hy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for green purification methodologies. This guide is engineered for researchers, process chemists, and drug development professionals seeking to optimize the isolation of ethyl 2-hydroxy-3-methylbenzoate while strictly adhering to green chemistry principles and solvent waste minimization strategies.
I. Troubleshooting & Process Optimization FAQs
Q: How can I reduce solvent consumption during the initial isolation of ethyl 2-hydroxy-3-methylbenzoate from the crude Fischer esterification mixture?A: The most critical step in minimizing waste occurs before extraction even begins. The Fischer-Speier esterification requires an excess of ethanol to drive the equilibrium toward the product side[1]. Instead of quenching the entire reaction mixture directly into water—which traps the ethanol in the aqueous phase and complicates recovery—you should perform a primary solvent strip. By applying reduced pressure to the reaction vessel prior to the aqueous workup, you can recover up to 85% of the unreacted ethanol[2]. This recovered ethanol can be analyzed via Gas Chromatography (GC) for water content and recycled into subsequent batches, drastically reducing your raw material input and hazardous waste generation.
Q: My lab currently uses dichloromethane (DCM) for the liquid-liquid extraction of the ester. How do I eliminate halogenated solvents without compromising the extraction yield?A: Dichloromethane is heavily regulated due to its environmental and health hazards. You can seamlessly replace DCM with 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl methyl ether (CPME) [3].
Causality & Mechanism: 2-MeTHF is a bio-based solvent derived from renewable resources[4]. It exhibits poor miscibility with water, which leads to a sharp phase boundary during the extraction of the organic ester, minimizing emulsion formation. Furthermore, 2-MeTHF forms a water-rich azeotrope. This allows you to dry the organic layer via azeotropic distillation rather than using solid drying agents like magnesium sulfate, thereby eliminating solid waste contaminated with organic residues.
Q: Traditional normal-phase silica gel chromatography (using Hexane/Ethyl Acetate) generates liters of mixed solvent waste. What are the scalable, low-waste alternatives for purifying this compound?A: Because ethyl 2-hydroxy-3-methylbenzoate is a relatively low-molecular-weight compound (180.20 g/mol ) that presents as a liquid at room temperature[1], vacuum fractional distillation is the most atom-economical purification method. It completely bypasses the need for chromatography solvents.
If your crude mixture contains closely eluting impurities (such as unreacted 3-methylsalicylic acid or phenolic byproducts) that cannot be resolved by distillation, transition to Centrifugal Partition Chromatography (CPC) . CPC is a solid-support-free liquid chromatography technique. Because it relies entirely on liquid-liquid partitioning, it consumes significantly less solvent than silica chromatography and allows for near-complete solvent recycling via integrated Organic Solvent Nanofiltration (OSN)[3][5].
II. Validated Experimental Protocols
Protocol A: Green Extraction and Azeotropic Drying (2-MeTHF)
This protocol is a self-validating system: the density and boiling point of the recovered solvent dictate its purity for the next cycle.
Ethanol Stripping: Transfer the crude Fischer esterification mixture to a double-jacketed glass reactor equipped with a distillation module[2]. Heat to 40°C under reduced pressure (approx. 150 mbar) to distill and recover unreacted ethanol.
Quenching & Partitioning: Cool the residue to room temperature. Add 3 volumes of 2-MeTHF, followed by 2 volumes of saturated aqueous
NaHCO3
to neutralize the sulfuric acid catalyst and deprotonate any unreacted 2-hydroxy-3-methylbenzoic acid.
Phase Separation: Stir at 250 rpm for 10 minutes, then allow the phases to settle. Drain the lower aqueous layer (containing the sodium salt of the unreacted acid).
Azeotropic Drying: Equip the reactor with a Dean-Stark trap or direct distillation head. Heat the 2-MeTHF layer to reflux. The water will co-distill with the 2-MeTHF (azeotrope bp ~71°C). Continue until the vapor temperature reaches the boiling point of pure 2-MeTHF (80°C), validating that the system is anhydrous.
Solvent Recovery: Distill the remaining 2-MeTHF under mild vacuum into a clean receiving flask for reuse, leaving the crude ethyl 2-hydroxy-3-methylbenzoate in the reactor.
Setup: Transfer the crude, dry ethyl 2-hydroxy-3-methylbenzoate to a distillation flask equipped with a Vigreux column, a short-path condenser, and a multi-neck receiving cow. Attach a high-vacuum pump with a secondary cold trap.
Degassing: Apply a mild vacuum (50 mbar) at 25°C for 15 minutes to degas the liquid and remove any trace residual 2-MeTHF.
Fractionation: Lower the pressure to <5 mbar. Gradually increase the heating mantle temperature.
Collection: Discard the initial fore-run (typically trace volatile organics). Collect the main fraction—pure ethyl 2-hydroxy-3-methylbenzoate—monitoring the vapor temperature strictly to prevent the co-distillation of high-boiling oligomeric byproducts.
III. Quantitative Data & Process Comparisons
Table 1: Solvent Selection Matrix for Ester Extraction
Solvent
Halogenated?
Renewable Origin?
Water Solubility ( g/100g )
Azeotropic Drying Capability
Waste Impact Profile
Dichloromethane (DCM)
Yes
No
1.32
Poor
High (Incineration required)
Ethyl Acetate (EtOAc)
No
No
8.30
Moderate
Medium (High water miscibility)
2-MeTHF
No
Yes
14.0
Excellent
Low (Bio-based, easily recycled)
CPME
No
Partially
1.06
Excellent
Low (High recovery rate)
Table 2: Purification Methodology Comparison
Parameter
Silica Gel Flash Chromatography
Centrifugal Partition Chromatography (CPC)
Vacuum Fractional Distillation
Primary Separation Mechanism
Solid-liquid adsorption
Liquid-liquid partitioning
Boiling point differential
Solvent Consumption / kg API
~40 - 60 Liters
~5 - 10 Liters
0 Liters
Solid Waste Generation
High (Contaminated Silica)
None
None
Solvent Recyclability
Difficult (Mixed azeotropes)
High (via OSN / Density loops)
N/A
Energy Consumption
Low
Moderate
Moderate-High (Heating/Vacuum)
IV. Process Visualizations
Workflow of Fischer Esterification workup emphasizing solvent recovery and azeotropic drying.
Integration of Organic Solvent Nanofiltration (OSN) with CPC for continuous solvent recycling.
V. References
HWS Labortechnik Mainz. Lab-Scale Distillation for Solvent Recovery: Reducing Waste in Pharma R&D. Retrieved from[Link]
Green Chemistry (RSC Publishing). Organic solvent nanofiltration: a potential alternative to distillation for solvent recovery. Retrieved from[Link]
BioPharm International. Exploring How CPC Progresses Green Chemistry Practices. Retrieved from[Link]
Comparative Guide: 13C NMR Characterization of Ethyl 2-Hydroxy-3-Methylbenzoate Across Solvent Systems
Executive Summary For researchers and drug development professionals, the structural verification of reference standards is a zero-margin-for-error process. Ethyl 2-hydroxy-3-methylbenzoate (CAS: 55211-85-3) is a critica...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals, the structural verification of reference standards is a zero-margin-for-error process. Ethyl 2-hydroxy-3-methylbenzoate (CAS: 55211-85-3) is a critical intermediate in the synthesis of heterocyclic active pharmaceutical ingredients. While 13C Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating its carbon skeleton[1], the choice of deuterated solvent fundamentally alters the spectral readout.
This guide objectively compares the performance of two primary NMR solvent systems—Deuterated Chloroform (CDCl3) and Dimethyl Sulfoxide-d6 (DMSO-d6)—demonstrating how solvent polarity and hydrogen-bonding capabilities dictate the resulting 13C NMR spectral data.
Mechanistic Insights: The Causality of Solvent Selection
As an Application Scientist, it is critical to understand that NMR is not just a structural readout, but a snapshot of molecular dynamics in a specific microenvironment. The molecular structure of ethyl 2-hydroxy-3-methylbenzoate features a hydroxyl group (-OH) at the ortho position relative to an ester group (-COOCH2CH3). This proximity facilitates a strong intramolecular hydrogen bond.
Performance in Non-Polar Solvents (CDCl3): In a non-polar, low-dielectric environment like CDCl3, the intramolecular hydrogen bond is strictly preserved. The oxygen of the carbonyl group donates electron density to the hydroxyl proton, which deshields the carbonyl carbon. Consequently, the ester carbonyl is typically observed at the most downfield chemical shift[1], often pushed beyond 170 ppm in salicylate derivatives.
Performance in Polar Aprotic Solvents (DMSO-d6): DMSO-d6 is a strong hydrogen-bond acceptor. It aggressively competes for the hydroxyl proton, disrupting the intramolecular H-bond in favor of an intermolecular solute-solvent interaction. This alters the electronic environment of the aromatic ring, shielding the carbonyl carbon (shifting it upfield to 164.5 ppm) while deshielding the C-OH carbon[2].
The Causality Trap: Comparing a batch sample run in DMSO-d6 against a reference library spectrum acquired in CDCl3 will result in severe chemical shift mismatches for the quaternary carbons, potentially causing false QA/QC failures.
Quantitative Data Presentation: 13C NMR Chemical Shifts
The following table summarizes the 13C NMR spectral data for ethyl 2-hydroxy-3-methylbenzoate. The DMSO-d6 data is derived from validated experimental synthesis[2], while the CDCl3 data represents expected empirical shifts based on the disruption of the hydrogen bond.
Carbon Position (IUPAC)
Functional Group
Chemical Shift in DMSO-d6 (ppm)
Expected Shift in CDCl3 (ppm)
Shift Trend (DMSO vs CDCl3)
C=O
Ester Carbonyl
164.5
~170.5
Upfield in DMSO (H-bond disrupted)
Ar-C2
C-OH
159.4
~161.0
Upfield in DMSO
Ar-C6
Ar-H (para to CH3)
136.5
~135.2
Downfield in DMSO
Ar-C5
Ar-H (meta to CH3)
128.8
~129.5
Minor change
Ar-C3
C-CH3
126.2
~127.0
Minor change
Ar-C4
Ar-H (ortho to CH3)
124.3
~123.8
Minor change
Ar-C1
C-COOEt
112.1
~111.5
Minor change
-CH2-
Ester Methylene
61.5
~61.2
Negligible
Ring -CH3
Aromatic Methyl
15.2
~15.5
Negligible
-CH3
Ester Methyl
13.8
~14.1
Negligible
(Note: Data acquired at 100 MHz for 13C. IUPAC numbering standard applied: C1 attached to ester, C2 attached to hydroxyl).
To ensure reproducibility and scientific integrity, the following step-by-step methodology must be employed when acquiring 13C NMR data for this compound. This protocol is designed as a self-validating system .
Phase 1: Sample Preparation
Mass Measurement: Weigh exactly 30.0 mg (± 0.5 mg) of the ethyl 2-hydroxy-3-methylbenzoate reference standard using an analytical microbalance.
Solvent Addition: Dissolve the standard in 0.6 mL of the chosen deuterated solvent (DMSO-d6 or CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).
Self-Validation Check: The inclusion of TMS guarantees an internal reference point at exactly 0.00 ppm, eliminating chemical shift referencing errors caused by solvent temperature drift.
Transfer: Transfer the homogenous solution into a standard 5 mm precision NMR tube, ensuring a solvent column height of exactly 4.0 cm to optimize magnetic field homogeneity.
Probe Tuning & Matching: Insert the sample and perform automated or manual tuning and matching specifically for the 13C nucleus to maximize power transfer and probe sensitivity.
Locking & Shimming: Lock onto the deuterium signal of the solvent (e.g., 2.50 ppm for DMSO-d6). Perform gradient shimming (Z1-Z5) until the deuterium lock level is stable and maximized.
Parameter Setup:
Pulse Sequence: Standard 1D Carbon with proton decoupling (e.g., zgpg30).
Relaxation Delay (D1): Set to 2.0 seconds.
Causality: Quaternary carbons (C=O, C-OH, C-CH3) lack attached protons and thus have significantly longer T1 relaxation times. A 2.0s delay ensures complete relaxation between pulses, preventing signal suppression.
Number of Scans (NS): 512 to 1024 scans, depending on baseline probe sensitivity.
Data Validation: Post-acquisition, calculate the Signal-to-Noise (S/N) ratio.
Self-Validation Check: The protocol is only considered successful if the S/N ratio of the weakest quaternary carbon (typically C1 or C=O) is > 100:1. If it is lower, the D1 delay was insufficient or the sample concentration is too low.
The following diagram maps the logical relationship between the chosen solvent, the molecular mechanics of ethyl 2-hydroxy-3-methylbenzoate, and the resulting analytical readout.
Workflow of solvent-dependent hydrogen bonding and its effect on 13C NMR chemical shifts.
Conclusion
For the 13C NMR analysis of ethyl 2-hydroxy-3-methylbenzoate, DMSO-d6 provides excellent solubility but fundamentally alters the electronic environment of the molecule by disrupting its intramolecular hydrogen bond. Analysts must strictly pair their experimental solvent with the corresponding solvent used in their reference libraries to ensure accurate structural validation and avoid costly misinterpretations during drug development.
Comprehensive Mass Spectrometry Comparison Guide: GC-EI-MS vs. UHPLC-ESI-MS/MS for the Structural Elucidation of Ethyl 2-hydroxy-3-methylbenzoate Executive Summary Ethyl 2-hydroxy-3-methylbenzoate (also known as ethyl 3-...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Mass Spectrometry Comparison Guide: GC-EI-MS vs. UHPLC-ESI-MS/MS for the Structural Elucidation of Ethyl 2-hydroxy-3-methylbenzoate
Executive Summary
Ethyl 2-hydroxy-3-methylbenzoate (also known as ethyl 3-methylsalicylate, CAS: 55211-85-3) is a versatile phenolic ester utilized extensively as a building block in organic synthesis, pharmaceutical development, and agrochemical formulations [1, 2]. With a molecular weight of 180.20 g/mol , accurately characterizing its structure and quantifying its presence in complex reaction mixtures or biological matrices requires robust analytical methodologies.
As a Senior Application Scientist, I frequently encounter the dilemma of selecting the optimal mass spectrometry platform for phenolic esters. This guide objectively compares Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Ultra-High Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (UHPLC-ESI-MS/MS), detailing the mechanistic causality behind the ionization of Ethyl 2-hydroxy-3-methylbenzoate and providing self-validating experimental protocols for both approaches.
Mechanistic Ionization Dynamics: Causality in Mass Spectrometry
The choice between GC-MS and LC-MS/MS is not merely a matter of sample volatility; it is dictated by how the molecule's functional groups respond to different ionization energies.
GC-EI-MS (Hard Ionization at 70 eV):
Electron Impact (EI) at 70 eV is a "hard" ionization technique that strips an electron from the molecule, creating a highly energetic radical cation
[M]+∙
at m/z 180. Because 70 eV far exceeds the ionization potential of the ester, the molecule undergoes rapid, predictable fragmentation. For ethyl esters of aromatic acids like Ethyl 2-hydroxy-3-methylbenzoate, the primary fragmentation pathways involve the ester moiety [1]. The dominant cleavage is the loss of the ethoxy radical (
−OCH2CH3
, 45 Da) to form a highly stable, resonance-stabilized acylium ion at m/z 135. Additionally, a McLafferty-type rearrangement occurs, where the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen results in the expulsion of neutral ethylene (
C2H4
, 28 Da), yielding an ion at m/z 152 [1].
UHPLC-ESI-MS/MS (Soft Ionization):
Electrospray Ionization (ESI) is a "soft" technique that preserves the intact molecular ion. For Ethyl 2-hydroxy-3-methylbenzoate, ESI is performed in negative ion mode (ESI-) . The causality here is driven by the molecule's phenolic hydroxyl group. Phenols are relatively acidic and readily donate a proton in basic or neutral aqueous environments, forming a highly stable deprotonated molecule
[M−H]−
at m/z 179. Attempting this in positive mode would yield complex, unpredictable sodium or potassium adducts due to the ester group. By isolating the m/z 179 precursor and applying Collision-Induced Dissociation (CID) in a triple quadrupole, we force specific structural cleavages (e.g., loss of
CO2
) to generate product ions for highly sensitive Multiple Reaction Monitoring (MRM).
Comparative Analytical Workflows
The following decision matrix illustrates the logical progression from sample matrix to data synthesis based on the required sensitivity and structural validation needs.
Analytical workflow for Ethyl 2-hydroxy-3-methylbenzoate using GC-EI-MS and LC-ESI-MS/MS.
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. System suitability should be verified by observing the exact mass transitions and retention times prior to batch analysis.
Protocol A: GC-EI-MS Structural Profiling
Best for: Confirming the synthesis of Ethyl 2-hydroxy-3-methylbenzoate and identifying unknown by-products via NIST library matching.
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade ethyl acetate. Causality: Ethyl acetate is highly volatile and expands optimally in the GC inlet without causing backflash, ensuring quantitative transfer to the column.
Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Use Helium carrier gas at a constant flow of 1.0 mL/min.
Thermal Gradient: Hold the oven at 60°C for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes. Causality: The 5% phenyl stationary phase provides optimal
π−π
interactions with the aromatic ring of the analyte, yielding sharp, symmetrical peaks.
Mass Spectrometry: Set the transfer line to 250°C and the EI ion source to 230°C. Acquire data in full scan mode (m/z 50–300) at 70 eV.
Protocol B: UHPLC-ESI-MS/MS Trace Quantification
Best for: Quantifying trace levels of the compound in complex biological or environmental matrices.
Sample Preparation: Dilute the sample to a working concentration of 100 ng/mL using Methanol:Water (50:50, v/v). Filter through a 0.22 µm PTFE syringe filter. Causality: PTFE prevents non-specific binding of the lipophilic ester, ensuring maximum recovery.
Chromatographic Separation: Inject 2 µL onto a C18 column (100 mm × 2.1 mm, 1.7 µm) maintained at 40°C.
Mobile Phase Gradient: Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile). Run a linear gradient from 10% B to 90% B over 5.0 minutes at 0.4 mL/min. Causality: The hydrophobic ethyl and methyl groups drive retention on the C18 phase; the gradient ensures elution as a sharp band.
Mass Spectrometry: Operate the triple quadrupole in ESI negative mode. Set capillary voltage to 2.5 kV, desolvation temperature to 400°C, and monitor the MRM transitions (see Table 2).
Data Synthesis & Platform Selection
The quantitative and qualitative data generated by these platforms highlight their distinct analytical advantages. Use the tables below to select the appropriate methodology based on your specific experimental constraints.
Table 1: GC-EI-MS Characteristic Fragmentation Pattern
| m/z | Ion Type | Relative Abundance | Mechanistic Origin |
| :--- | :--- | :--- | :--- |
| 180 |
[M]+∙
| ~20% | Intact molecular radical cation |
| 152 |
[M−C2H4]+∙
| ~45% | Loss of ethylene via McLafferty-type rearrangement |
| 135 |
[M−OCH2CH3]+
| 100% (Base Peak) | Cleavage of the ethoxy radical forming an acylium ion |
| 134 |
[M−HOCH2CH3]+∙
| ~15% | Loss of intact ethanol molecule |
| 107 |
[M−OCH2CH3−CO]+
| ~30% | Subsequent loss of carbon monoxide from the acylium ion |
For absolute structural confirmation and library matching of synthesized Ethyl 2-hydroxy-3-methylbenzoate, GC-EI-MS remains the gold standard due to its highly reproducible fragmentation patterns. However, if the goal is high-throughput, ultra-sensitive quantification within complex matrices, UHPLC-ESI-MS/MS in negative ion mode provides superior dynamic range and limits of detection.
References
Validation
Comparative Bioactivity Guide: Ethyl 2-Hydroxy-3-Methylbenzoate vs. Ethyl Salicylate
Executive Summary Both ethyl salicylate (ES) and ethyl 2-hydroxy-3-methylbenzoate (EHMB) belong to the class of phenolic esters, yet their minor structural differences dictate highly divergent biological applications. ES...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Both ethyl salicylate (ES) and ethyl 2-hydroxy-3-methylbenzoate (EHMB) belong to the class of phenolic esters, yet their minor structural differences dictate highly divergent biological applications. ES is a classic non-steroidal anti-inflammatory drug (NSAID) prodrug, widely utilized in [1]. In contrast, EHMB—bearing an additional methyl group at the 3-position (ethyl 3-methylsalicylate)—exhibits enhanced lipophilicity and steric hindrance. This structural shift pivots its primary utility from direct COX inhibition toward potent antioxidant activity and as a critical scaffold for synthesizing highly bioactive heterocyclic compounds, such as 1,3,4-oxadiazoles[2].
Structural Pharmacology & Mechanistic Divergence
Ethyl Salicylate: The Prodrug Pathway
Ethyl salicylate acts as a lipophilic prodrug designed for topical penetration. Upon traversing the stratum corneum, it is rapidly hydrolyzed by ubiquitous into ethanol and salicylic acid[3]. The active metabolite, salicylic acid, exerts its pharmacological effect by non-selectively inhibiting[4]. This inhibition halts the conversion of arachidonic acid into pro-inflammatory prostaglandins (e.g., PGE2), thereby mitigating [5].
Mechanism of Ethyl Salicylate: Prodrug hydrolysis and subsequent COX pathway inhibition.
The addition of the methyl group at the C3 position in EHMB introduces steric bulk adjacent to the phenolic hydroxyl group. While this impedes its efficiency as a simple COX inhibitor compared to ES, it enhances the electron-donating capacity of the aromatic ring via inductive effects. This stabilizes the phenoxy radical formed upon hydrogen donation, granting EHMB and its derivatives superior [2]. Furthermore, EHMB serves as a vital intermediate; reacting it with hydrazine hydrate yields 2-hydroxy-3-methylbenzohydrazide, a precursor to that exhibit broad-spectrum antibacterial and antioxidant activities[6].
Comparative Biological Activity Profiles
To objectively compare the performance of these two phenolic esters, the following table synthesizes their primary biological activities based on current pharmacological data[2][4][6].
High (Enhanced by C3-methyl inductive stabilization)
Antimicrobial
Mild (General phenolic membrane disruption)
High (When synthesized into 1,3,4-oxadiazole derivatives)
Vasodilation
Mild (Cutaneous rubefacient effect)
Not reported
Validated Experimental Methodologies
To ensure reproducibility and scientific trust, the following protocols represent self-validating systems. Each includes necessary controls to isolate the specific variables of interest.
Protocol A: In Vitro COX-1/COX-2 Inhibition Assay (For Ethyl Salicylate)
Rationale: Because ES is a prodrug, testing it directly in a cell-free COX assay yields false negatives. The protocol must incorporate an esterase pre-incubation step to mimic physiological hydrolysis and isolate the pharmacodynamic inhibition caused by the active metabolite[3].
Materials:
Purified COX-1 (ovine) and COX-2 (human recombinant) enzymes.
Prodrug Activation: Incubate 100 µM of Ethyl Salicylate with 1 U/mL of PLE in Tris-HCl buffer (pH 7.4) at 37°C for 30 minutes to ensure complete hydrolysis to salicylic acid.
Enzyme Preparation: Aliquot COX-1 and COX-2 enzymes into separate 96-well plates.
Inhibitor Incubation: Add the hydrolyzed ES solution to the wells. Include a positive control (Indomethacin, 10 µM) and a vehicle control (DMSO < 1%). Incubate for 10 minutes at 37°C.
Reaction Initiation: Add arachidonic acid and the colorimetric substrate (TMPD) to all wells simultaneously.
Quantification: Read absorbance at 590 nm using a microplate reader.
Data Analysis: Calculate percent inhibition relative to the vehicle control. Self-Validation Check: The assay is only considered valid if the Indomethacin positive control achieves >90% inhibition, confirming enzyme viability and substrate integrity.
Rationale: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is the gold standard for evaluating the antioxidant capacity of phenolic compounds. The C3-methyl group in EHMB stabilizes the radical, which can be quantified by the visible decolorization of the DPPH solution as it is reduced[2].
Materials:
Ethyl 2-hydroxy-3-methylbenzoate (EHMB).
0.1 mM DPPH solution in absolute ethanol (prepared fresh and protected from light).
Ascorbic acid (Positive control).
Step-by-Step Workflow:
Sample Preparation: Prepare serial dilutions of EHMB in ethanol (10, 25, 50, 100, and 200 µg/mL).
Reaction Setup: In a 96-well plate, mix 100 µL of each EHMB concentration with 100 µL of the 0.1 mM DPPH solution.
Controls Setup:
Positive Control: Ascorbic acid at matching concentrations.
Incubation: Seal the plate and incubate in the dark at room temperature for exactly 30 minutes. (Causality: Light exposure degrades DPPH, which would artificially inflate the perceived scavenging activity).
Measurement: Measure absorbance at 517 nm.
Calculation: % Scavenging =[(Abs_negative - Abs_sample) / Abs_negative] × 100. Determine the IC50 value using non-linear regression.
Experimental workflow for evaluating the antioxidant capacity of EHMB via DPPH assay.
Comparative Reactivity Guide: Ethyl 2-Hydroxy-3-Methylbenzoate vs. Regional Isomers
Salicylic acid derivatives form the backbone of numerous active pharmaceutical ingredients (APIs) and fine chemicals. Among these, ethyl 2-hydroxy-3-methylbenzoate and its regional isomers (4-methyl, 5-methyl, and 6-meth...
Author: BenchChem Technical Support Team. Date: March 2026
Salicylic acid derivatives form the backbone of numerous active pharmaceutical ingredients (APIs) and fine chemicals. Among these, ethyl 2-hydroxy-3-methylbenzoate and its regional isomers (4-methyl, 5-methyl, and 6-methyl) present a fascinating case study in how subtle positional changes of a single methyl group drastically alter chemical reactivity. As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions, focusing instead on the thermodynamic and kinetic causalities that dictate their behavior in ester hydrolysis and electrophilic aromatic substitution (EAS).
Structural Causality: Steric Buttressing and Electronic Perturbation
The reactivity of ethyl 2-hydroxy-3-methylbenzoate is fundamentally governed by the interplay between the ester group, the strongly activating 2-hydroxyl group, and the weakly activating 3-methyl group.
Intramolecular Hydrogen Bonding: In all 2-hydroxybenzoates, an intramolecular hydrogen bond forms between the phenolic proton and the ester carbonyl oxygen. This stabilizes the ground state but also increases the electrophilicity of the carbonyl carbon.
The Buttressing Effect: In the 3-methyl isomer, the methyl group is adjacent to the hydroxyl group. The steric bulk of the methyl group pushes (buttresses) the hydroxyl group closer to the ester moiety, strengthening the intramolecular hydrogen bond compared to the 4-methyl or 5-methyl isomers. This is reflected in the acidity of the corresponding conjugate acids; 3-methylsalicylic acid exhibits a lower pKa (2.95) than 4-methylsalicylic acid (3.40) [[1]](), indicating a more stabilized carboxylate anion post-deprotonation due to steric relief and H-bond dynamics.
Ortho-Steric Hindrance: Conversely, the 6-methyl isomer places the methyl group directly adjacent to the ester. This creates severe steric hindrance, blocking nucleophilic attack at the carbonyl carbon and drastically reducing hydrolysis rates [[2]]().
Ester hydrolysis under basic conditions proceeds via the B_Ac2 mechanism. The rate-determining step is the nucleophilic attack of the hydroxide ion on the carbonyl carbon.
Ethyl 2-hydroxy-3-methylbenzoate: Exhibits a moderate to fast hydrolysis rate. The enhanced intramolecular H-bond slightly polarizes the carbonyl, making it susceptible to attack, while the 3-methyl group is far enough away to avoid direct steric blocking of the trajectory of the incoming hydroxide [[3]]().
Ethyl 2-hydroxy-6-methylbenzoate: Exhibits an exceptionally slow hydrolysis rate. The 6-methyl group provides a direct steric shield over the ester carbonyl, increasing the activation energy required to reach the tetrahedral intermediate 4.
2.2. Electrophilic Aromatic Substitution (EAS)
When subjecting these isomers to EAS (e.g., bromination), regioselectivity is dictated by the synergistic or antagonistic directing effects of the substituents. In ethyl 2-hydroxy-3-methylbenzoate, the -OH group is a strong ortho/para director, the -COOEt group is a meta director, and the -CH3 group is a weak ortho/para director. The strong resonance donation of the -OH group dominates the transition state stabilization.
Synergistic directing effects governing EAS regioselectivity.
Quantitative Data Comparison
The following table synthesizes the thermodynamic and kinetic parameters distinguishing these isomers.
To ensure high scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that mass balance and reaction fidelity are maintained throughout the workflow.
Protocol A: Kinetic Profiling of Base-Catalyzed Hydrolysis
This protocol determines the pseudo-first-order rate constants for the saponification of the ester isomers.
Solution Preparation: Dissolve 1.00 mmol of the target ethyl methylsalicylate isomer in 10.0 mL of absolute ethanol to ensure complete solubility.
Reaction Initiation: Equilibrate the solution to 25.0 °C in a thermostated water bath. Rapidly inject 10.0 mL of 0.20 M aqueous NaOH. Start the reaction timer immediately.
Time-Course Sampling: At precisely t = 5, 10, 20, 30, and 60 minutes, withdraw a 1.00 mL aliquot using a positive displacement pipette.
Self-Validating Quench: Immediately dispense the aliquot into a pre-prepared HPLC vial containing 1.00 mL of 0.20 M HCl. Validation Check: The equimolar acid neutralizes the base instantly, halting hydrolysis. The pH of the quenched sample must be ~2-3 (verify via indicator strip on a dummy sample).
Chromatographic Analysis: Inject 10 µL of the quenched sample into an HPLC-UV system (C18 column, Isocratic 60:40 Acetonitrile:Water with 0.1% TFA, UV detection at 254 nm).
Data Processing: Quantify the disappearance of the ester peak and the appearance of the carboxylic acid peak. Validation Check: The sum of the molar concentrations of the ester and acid must equal the initial ester concentration (±2%) across all time points, confirming no side reactions occurred.
Experimental workflow for comparative ester hydrolysis kinetics.
Protocol B: Regioselective Bromination and Structural Elucidation
This protocol demonstrates the EAS directing effects discussed in Section 2.
Substrate Solvation: Dissolve 5.0 mmol of ethyl 2-hydroxy-3-methylbenzoate in 15 mL of glacial acetic acid in a 50 mL round-bottom flask.
Thermal Control: Submerge the flask in an ice-water bath to maintain 0 °C. Causality: Lower temperatures suppress secondary bromination events and maximize kinetic regioselectivity.
Electrophile Addition: Prepare a solution of elemental bromine (5.2 mmol, 1.04 eq) in 5 mL of glacial acetic acid. Add this dropwise to the reaction flask over 15 minutes via an addition funnel.
Reaction Maturation: Remove the ice bath and allow the mixture to stir at ambient temperature (20 °C) for 1 hour.
Self-Validating Quench: Add 10 mL of 10% aqueous sodium thiosulfate (
Na2S2O3
). Validation Check: The reaction mixture will immediately transition from a deep orange/red to a pale yellow or colorless solution, visually confirming the complete reduction of unreacted
Br2
.
Isolation: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous
MgSO4
, and concentrate under reduced pressure.
NMR Verification: Dissolve the crude product in
CDCl3
and acquire a 1H-NMR spectrum. The disappearance of the para-proton signal (typically around 7.4 ppm) and the presence of two meta-coupled aromatic protons (J ~ 2.0 Hz) definitively confirms substitution at Position 5.
References
Electronic Supplementary Information (pKa values for salicylic acid derivatives). Royal Society of Chemistry.1
5-Methylsalicylic acid Chemical Properties and Reactivity. Grokipedia. 5
Alkylation of Salicylic Acids (Mechanisms of Ester Hydrolysis). White Rose University Consortium. 2
Optimizing Purity Analysis of Synthesized Ethyl 2-Hydroxy-3-Methylbenzoate: A Comparative HPLC Guide
For researchers and drug development professionals, the accurate purity determination of synthesized aromatic esters is a critical checkpoint in chemical development. Ethyl 2-hydroxy-3-methylbenzoate—a functionalized sal...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, the accurate purity determination of synthesized aromatic esters is a critical checkpoint in chemical development. Ethyl 2-hydroxy-3-methylbenzoate—a functionalized salicylate derivative utilized as a synthetic intermediate and fragrance compound—presents a unique analytical challenge. During its synthesis via esterification or alkylation, structurally similar byproducts, such as unreacted starting materials (2-hydroxy-3-methylbenzoic acid) and positional isomers (e.g., ethyl 4-hydroxy-3-methylbenzoate), are frequently generated.
This guide objectively compares the performance of traditional C18 stationary phases against Biphenyl phases for the purity analysis of ethyl 2-hydroxy-3-methylbenzoate, providing actionable experimental protocols and mechanistic insights to ensure robust method development.
The Mechanistic Challenge: Why Traditional C18 Falls Short
When developing a High-Performance Liquid Chromatography (HPLC) method for alkyl salicylates and benzoates, the default choice is often a C18 column[1]. C18 stationary phases rely almost exclusively on dispersive van der Waals forces, separating compounds based on their overall hydrophobicity[2].
However, positional isomers like ethyl 2-hydroxy-3-methylbenzoate (the target API) and ethyl 4-hydroxy-3-methylbenzoate (a common impurity) possess nearly identical partition coefficients (
logP
). On a C18 column, this lack of hydrophobic differentiation frequently leads to peak co-elution.
The Biphenyl Advantage:
Biphenyl stationary phases offer a mixed-mode retention mechanism. In addition to standard hydrophobic interactions, the dual aromatic rings of the biphenyl ligand facilitate strong
π−π
interactions and dipole-dipole interactions with electron-rich analytes[2]. Because the intramolecular hydrogen bonding in the ortho-hydroxy isomer (the target) alters the electron density of its aromatic ring differently than in the para-hydroxy isomer, the biphenyl phase can exploit these subtle electronic differences to achieve baseline separation of isomeric pairs that are otherwise unresolvable on C18 columns.
Mobile Phase Causality: The Role of Methanol
To maximize the orthogonal selectivity of a biphenyl column, the choice of organic modifier is critical. Acetonitrile contains its own
π
electrons (in the cyano triple bond), which can competitively interfere with the
π−π
stacking between the stationary phase and the aromatic analyte. Substituting acetonitrile with methanol—a solvent lacking
π
electrons—significantly enhances the
π−π
driven retention and improves the resolution of aromatic isomers[3].
Experimental Workflow & Decision Matrix
The following workflow illustrates the logical progression from column screening to a validated purity analysis, highlighting the critical decision points in mobile phase selection.
HPLC method development workflow comparing C18 and Biphenyl stationary phases.
Comparative Experimental Data
To objectively compare performance, a resolution mixture containing the starting material, a positional isomer impurity, and the synthesized ethyl 2-hydroxy-3-methylbenzoate was analyzed using both a standard superficially porous C18 column and a Biphenyl column under identical gradient conditions (Water/Methanol with 0.1% Formic Acid).
Table 1: Chromatographic Performance Comparison (C18 vs. Biphenyl)
Analyte / Impurity Profile
C18 Retention Time (min)
C18 Resolution (
Rs
)
Biphenyl Retention Time (min)
Biphenyl Resolution (
Rs
)
Impurity A: 2-Hydroxy-3-methylbenzoic acid
4.25
N/A
4.80
N/A
Impurity B: Ethyl 4-hydroxy-3-methylbenzoate
9.52
18.4
10.25
22.1
Target API: Ethyl 2-hydroxy-3-methylbenzoate
9.81
0.8 (Co-elution)
11.60
3.8 (Baseline)
Data Interpretation: The C18 column fails to resolve the positional isomer (Impurity B) from the target API, yielding an unacceptable resolution (
Rs=0.8
). The Biphenyl column, leveraging the electronic differences between the para- and ortho-substituted aromatic rings, achieves robust baseline resolution (
Rs=3.8
), ensuring accurate integration and purity quantification.
Self-Validating Experimental Protocol
To ensure reproducibility and trustworthiness, the following protocol incorporates a closed-loop System Suitability Test (SST) that validates the chromatographic system prior to sample analysis.
Reagents and Materials
Stationary Phase: Core-shell Biphenyl column (150 mm × 4.6 mm, 2.7 µm).
Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid (v/v).
Mobile Phase B: LC-MS grade Methanol with 0.1% Formic Acid (v/v).
Diluent: 50:50 Water:Methanol (v/v).
Sample Preparation
System Suitability Solution (SST): Accurately weigh 10 mg of ethyl 2-hydroxy-3-methylbenzoate reference standard and 1 mg of ethyl 4-hydroxy-3-methylbenzoate (Impurity B). Dissolve and dilute to 10.0 mL with Diluent.
Test Sample Solution: Accurately weigh 10 mg of the synthesized ethyl 2-hydroxy-3-methylbenzoate batch. Dissolve and dilute to 10.0 mL with Diluent. Sonicate for 5 minutes to ensure complete dissolution.
Chromatographic Conditions
Flow Rate: 1.0 mL/min
Injection Volume: 5.0 µL
Column Temperature: 30°C (Maintained to ensure reproducible
π−π
interactions, which are temperature-sensitive).
Detection: UV at 254 nm (Optimal for aromatic ring absorbance).
Gradient Program:
0.0 - 2.0 min: 40% B
2.0 - 12.0 min: 40%
→
85% B
12.0 - 15.0 min: 85% B
15.0 - 15.1 min: 85%
→
40% B
15.1 - 20.0 min: 40% B (Re-equilibration)
System Suitability Execution (Self-Validation)
Before injecting the test sample, inject the SST solution five consecutive times. The system is only validated for use if it meets the following causality-driven criteria:
Resolution (
Rs
)
≥
2.0 between Impurity B and the Target API. (Ensures baseline separation for accurate area percent integration).
Tailing Factor (
As
)
≤
1.5 for the Target API peak. (Confirms no secondary interactions with unendcapped silanols).
Retention Time %RSD
≤
1.0%. (Validates pump gradient delivery and column temperature stability).
Once the SST passes, inject the Test Sample Solution and determine the area percent of all integrated peaks to calculate the final purity of the synthesized ethyl 2-hydroxy-3-methylbenzoate.
Conclusion
For the purity analysis of synthesized ethyl 2-hydroxy-3-methylbenzoate, relying on traditional hydrophobic retention (C18) introduces a high risk of masking isomeric impurities. By transitioning to a Biphenyl stationary phase and utilizing methanol as the organic modifier, analytical scientists can deliberately induce
π−π
interactions. This mechanistic shift provides the orthogonal selectivity required to achieve baseline resolution of closely related aromatic esters, ensuring the scientific integrity of the purity data.
References
Nacalai Tesque, Inc. "Comparison of biphenyl and other aromatic stationary phases." Nacalai, 2025. Available at: [Link]
Gallant, J., & Urich, M. "Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool." Restek Corporation, 2025. Available at:[Link]
Oxford University Press. "A Simplex-Optimized Chromatographic Separation of Fourteen Cosmetic Preservatives: Analysis of Commercial Products." Journal of Chromatographic Science, 2025. Available at: [Link]
X-ray Crystallography of Ethyl 2-Hydroxy-3-Methylbenzoate Derivatives: A Comparative Analysis of Molecular Conformation and Intermolecular Interactions
An In-depth Technical Guide In the landscape of drug discovery and materials science, a profound understanding of the three-dimensional structure of molecules is paramount for predicting their physicochemical properties...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide
In the landscape of drug discovery and materials science, a profound understanding of the three-dimensional structure of molecules is paramount for predicting their physicochemical properties and biological activity. X-ray crystallography remains the gold standard for elucidating the precise atomic arrangement within a crystalline solid. This guide provides a comparative analysis of the X-ray crystallographic data of ethyl 2-hydroxy-3-methylbenzoate and its derivatives, offering critical insights into their molecular conformations and intermolecular interactions that govern their crystal packing.
While a specific crystallographic study for ethyl 2-hydroxy-3-methylbenzoate is not publicly available, this guide will leverage data from closely related ethyl and methyl benzoate derivatives to establish a predictive framework. By examining the impact of various substituents on the benzoate core, we can infer the likely structural behavior of the title compound and its analogues. This approach underscores the power of comparative crystallographic analysis in rational drug design and crystal engineering.
Synthesis and Crystallization of Benzoate Derivatives: A Generalized Approach
The synthesis of ethyl 2-hydroxy-3-methylbenzoate and its derivatives typically follows established esterification protocols. A common and direct method is the Fischer-Speier esterification of the corresponding carboxylic acid (2-hydroxy-3-methylbenzoic acid) with ethanol in the presence of an acid catalyst, such as sulfuric acid.[1] The precursor, 2-hydroxy-3-methylbenzoic acid, can be synthesized via the Kolbe-Schmitt reaction, involving the carboxylation of o-cresol.[1]
Derivatization can be achieved by modifying the hydroxyl or methyl groups on the aromatic ring, or by introducing substituents at other positions. For instance, derivatives bearing a piperazine moiety have been synthesized and shown to possess anti-inflammatory activities.[2][3]
Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound in an appropriate organic solvent or solvent mixture. The choice of solvent can significantly influence the resulting crystal polymorph.
Caption: Generalized workflow for the synthesis, purification, crystallization, and structural analysis of ethyl 2-hydroxy-3-methylbenzoate derivatives.
Comparative Crystallographic Analysis of Related Benzoate Derivatives
The following table summarizes key crystallographic parameters for a selection of ethyl and methyl benzoate derivatives. These compounds, while not direct derivatives of ethyl 2-hydroxy-3-methylbenzoate, share the core benzoate scaffold and provide valuable insights into the influence of various substituents on the crystal structure.
In many reported crystal structures of benzoate derivatives, the benzene ring is essentially planar.[5] The conformation of the ester group relative to the aromatic ring is a key structural feature. For ethyl 2-hydroxybenzoate (ethyl salicylate), the molecule is stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the ester group, which favors a planar conformation. It is highly probable that ethyl 2-hydroxy-3-methylbenzoate would adopt a similar planar conformation. The presence of the methyl group at the 3-position may introduce some steric hindrance, potentially causing a slight twist of the ester group out of the plane of the benzene ring. Conformational flexibility can sometimes lead to polymorphism, where a compound can exist in multiple crystalline forms.[7]
Intermolecular Interactions and Crystal Packing
The crystal packing of benzoate derivatives is predominantly governed by a network of intermolecular interactions, including hydrogen bonding and π-π stacking.
Hydrogen Bonding: The hydroxyl group of 2-hydroxybenzoate derivatives is a strong hydrogen bond donor, while the carbonyl oxygen of the ester is a hydrogen bond acceptor. In the absence of intramolecular hydrogen bonding, these groups readily participate in intermolecular hydrogen bonds, often leading to the formation of supramolecular structures.[8][9] For instance, in the crystal structure of ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate, molecules are linked by O—H⋯N and N—H⋯O intermolecular hydrogen bonds into a three-dimensional network.[5] In the case of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, both intramolecular and intermolecular hydrogen bonds are observed.[6]
π-π and C-H···π Interactions: Aromatic rings in benzoate derivatives frequently engage in π-π stacking and C-H···π interactions, which play a crucial role in stabilizing the crystal lattice.[10] These interactions are sensitive to the nature and position of substituents on the benzene ring. For example, in some benzothiazinone structures, which are related to benzoates, T-type C—H···π interactions and weak parallel-displaced π–π interactions are observed.[10]
A Comprehensive Comparison Guide: Validated HPLC Assay Methods for Ethyl 2-hydroxy-3-methylbenzoate
Executive Summary & Analyte Profiling Ethyl 2-hydroxy-3-methylbenzoate (CAS 55211-85-3) is a critical phenolic ester utilized as an intermediate in organic synthesis, polymer science, and pharmaceutical development[1]. B...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Analyte Profiling
Ethyl 2-hydroxy-3-methylbenzoate (CAS 55211-85-3) is a critical phenolic ester utilized as an intermediate in organic synthesis, polymer science, and pharmaceutical development[1]. Because the esterification of phenolic compounds enhances their lipophilicity and utility in lipid-rich environments, accurate quantification of this compound—and its potential degradation products, such as 3-methylsalicylic acid formed via hydrolysis—is paramount[1]. This guide objectively compares a newly optimized, mass-spectrometry (MS)-compatible Gradient RP-HPLC method against a traditional Isocratic RP-HPLC method, providing researchers with a self-validating protocol for high-precision assays.
Methodological Comparison: Gradient vs. Traditional Isocratic HPLC
When analyzing phenolic esters, the choice of stationary and mobile phases dictates the resolution, peak symmetry, and overall method reliability.
Traditional Isocratic Method (Alternative): Often employs a C8 column with a phosphate buffer/acetonitrile mobile phase[2]. While suitable for simple matrices and routine quality control of parabens and preservatives[2], phosphate buffers are non-volatile (incompatible with LC-MS). Furthermore, isocratic elution often leads to band broadening for highly lipophilic ethyl esters, reducing sensitivity for trace-level impurity detection.
Optimized Gradient Method (Recommended): Utilizes a high-efficiency C18 column (e.g., 250 mm × 4.6 mm, 5 µm) with a mobile phase of 0.1% formic acid in water and acetonitrile[3].
Causality of Experimental Choices: The C18 stationary phase provides superior hydrophobic retention, allowing for baseline resolution between the ethyl ester and its more polar acid precursors[3]. The addition of 0.1% formic acid suppresses the ionization of the phenolic hydroxyl group, maintaining it in a fully protonated state. This prevents secondary interactions with residual silanols on the silica support, thereby eliminating peak tailing[3]. Furthermore, formic acid ensures the method is fully transferable to LC-MS systems for structural elucidation of unknown impurities.
Quantitative Data & Validation Parameters
The following table objectively compares the performance metrics of the Optimized Gradient Method against the Traditional Isocratic Method, validated according to ICH guidelines.
To ensure trustworthiness, this protocol incorporates a System Suitability Test (SST) as a self-validating mechanism. The assay cannot proceed unless the SST criteria are met, ensuring the integrity of every analytical run.
Step 1: Reagent & Mobile Phase Preparation
Mobile Phase A: Add 1.0 mL of LC-MS grade formic acid to 999 mL of ultra-pure deionized water (18.2 MΩ·cm)[3]. Degas via sonication for 10 minutes.
Mobile Phase B: Add 1.0 mL of LC-MS grade formic acid to 999 mL of HPLC-grade acetonitrile[3]. Degas via sonication.
Rationale: Degassing prevents micro-bubble formation in the pump heads, which causes baseline noise and pressure fluctuations, directly impacting the precision of peak integration.
Step 2: Standard and Sample Preparation
Diluent: Methanol:Water (50:50, v/v).
Standard Stock Solution: Accurately weigh 25.0 mg of Ethyl 2-hydroxy-3-methylbenzoate reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with methanol (1000 µg/mL)[3].
Working Sample Solution: Dilute the stock with the diluent to a target concentration of 50 µg/mL. Filter through a 0.45 µm PTFE syringe filter into an autosampler vial[3].
Rationale: PTFE filters are chosen for their chemical compatibility with organic solvents, preventing extractable contaminants from interfering with the UV detection[4].
Step 3: Chromatographic Conditions
Column: C18, 250 mm × 4.6 mm, 5 µm particle size[3].
Column Temperature: 30°C ± 0.5°C (Stabilizes retention times and reduces mobile phase viscosity)[4].
[3] High-Performance Liquid Chromatography (HPLC) Method for the Determination of Methyl 2-(3-hydroxyphenyl)benzoate. Benchchem.
[4] Full article: Method Development and Validation of Preservatives Determination (Benzyl Alcohol, Ethylene Glycol Monophenyl Ether, Methyl Hydroxybenzoate, Ethyl Hydroxybenzoate, Propyl Hydroxybenzoate, and Butyl Hydroxybenzoate) using HPLC. Taylor & Francis.
[2] A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. PMC (NIH).
A Comparative Guide to the Characterization of Impurities in Ethyl 2-hydroxy-3-methylbenzoate
This guide provides an in-depth comparison of modern analytical techniques for the identification, quantification, and structural elucidation of potential impurities in ethyl 2-hydroxy-3-methylbenzoate. As a crucial comp...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparison of modern analytical techniques for the identification, quantification, and structural elucidation of potential impurities in ethyl 2-hydroxy-3-methylbenzoate. As a crucial component in various research and development applications, ensuring the purity of this aromatic ester is paramount for data integrity and regulatory compliance. This document is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and actionable experimental protocols. We will explore the synergistic use of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy to construct a comprehensive impurity profile.
The Imperative of Impurity Profiling
In pharmaceutical development, any component of a drug substance that is not the defined chemical entity is considered an impurity.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and toxicological qualification of these impurities.[2][3][4][5] According to ICH Q3A(R2) guidelines, impurities present at levels of 0.10% or higher often require identification, and any impurity exceeding 0.15% or a daily intake of 1mg (whichever is lower) must be qualified with safety data.[1][6] This makes robust and reliable analytical characterization not just a quality control measure, but a critical, non-negotiable step in the development process.
Potential Impurities in Ethyl 2-hydroxy-3-methylbenzoate
A logical first step in characterization is to anticipate the likely impurities based on the synthetic route. Ethyl 2-hydroxy-3-methylbenzoate is typically synthesized via the Fischer esterification of 3-methylsalicylic acid with ethanol, using an acid catalyst.[7] Based on this, impurities can be classified into several categories.[2][6][8]
Table 1: Potential Process-Related and Degradation Impurities
Impurity Category
Specific Example
Potential Source
Starting Materials
3-Methylsalicylic Acid
Incomplete esterification reaction.
Ethanol
Residual solvent from the reaction.
By-products
Diethyl ether
Formed by the acid-catalyzed dehydration of ethanol.
Presence of isomeric impurities in the 3-methylsalicylic acid starting material.
Intermediates
None common for this single-step synthesis.
-
Degradation Products
Salicylic Acid
Potential de-methylation of the starting material under harsh conditions.
Benzoic Acid derivatives
Oxidative degradation or hydrolysis of the ester.[1][9]
Reagents/Catalysts
Sulfuric Acid / Boric Acid
Residual catalyst from the synthesis.
Orthogonal Analytical Approaches: A Triad of Techniques
No single analytical technique can provide a complete picture of a substance's impurity profile. A multi-faceted, or orthogonal, approach is essential. Here, we compare the three cornerstone techniques for small molecule characterization: HPLC for quantification, GC-MS for volatile impurity identification, and NMR for definitive structural elucidation.
Caption: High-level workflow for comprehensive impurity characterization.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the premier technique for quantifying known impurities and detecting unknown non-volatile impurities due to its high resolution, sensitivity, and non-destructive nature.[8][10] For ethyl 2-hydroxy-3-methylbenzoate and its likely impurities (like residual starting acid), reversed-phase HPLC is the method of choice.
Causality Behind Experimental Choices:
Reversed-Phase C18 Column: The C18 stationary phase (non-polar) is ideal for retaining and separating moderately polar aromatic compounds like benzoates from a more polar mobile phase.[11][12]
Acidified Mobile Phase: The addition of a small amount of acid (e.g., phosphoric or formic acid) to the mobile phase suppresses the ionization of the phenolic hydroxyl group and any residual carboxylic acid impurities.[13][14] This ensures that the analytes are in a single, neutral form, leading to sharp, symmetrical peaks and reproducible retention times.
UV Detection: Benzoate esters possess a chromophore (the benzene ring) that strongly absorbs UV light, making a UV detector highly sensitive for this class of compounds.[12][15] A wavelength around 237 nm is often optimal for salicylates.[12]
Caption: Step-by-step workflow for HPLC-UV analysis.
Experimental Protocol: HPLC-UV Purity Assay
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and UV detector.[12]
Table 2: HPLC Operating Conditions
Parameter
Condition
Column
C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase
Acetonitrile : Water with 0.1% Phosphoric Acid (60:40, v/v)[12]
Standard Preparation: Prepare a stock solution of ethyl 2-hydroxy-3-methylbenzoate reference standard at 1000 µg/mL in the mobile phase. Create a series of working standards (e.g., 1-100 µg/mL) by serial dilution.
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a nominal concentration of 500 µg/mL. Filter through a 0.45 µm syringe filter before analysis.[12]
Analysis: Inject the standards to create a calibration curve. Inject the sample solution.
Quantification: Determine the amount of the main peak and any impurity peaks by area normalization or by using the calibration curve of the main component for an estimated percentage (assuming similar response factors for structurally related impurities).
Gas Chromatography-Mass Spectrometry (GC-MS): A Tool for Volatiles and Identification
GC-MS is exceptionally powerful for separating and identifying volatile and semi-volatile impurities.[8] This makes it ideal for detecting residual solvents like ethanol or volatile by-products. The mass spectrometer provides mass-to-charge ratio data, which acts as a chemical fingerprint, allowing for confident identification of known impurities by library matching and aiding in the structural elucidation of unknowns.[17]
Causality Behind Experimental Choices:
Non-polar Capillary Column: A column with a 5% phenyl polysiloxane stationary phase is a robust, general-purpose choice for separating compounds based on their boiling points and polarity, making it well-suited for aromatic esters.[17]
Temperature Programming: A gradual increase in oven temperature (a "ramp") is crucial. It allows low-boiling point compounds (like ethanol) to elute first, followed by the main component and then any higher-boiling point impurities, ensuring good separation across a range of volatilities.[11]
Electron Ionization (EI): Operating at a standard 70 eV, EI is a "hard" ionization technique that creates reproducible fragmentation patterns.[11] These patterns are highly characteristic of a molecule's structure and can be compared against extensive spectral libraries (like NIST) for identification.
Caption: Step-by-step workflow for GC-MS analysis.
Experimental Protocol: GC-MS Impurity Profiling
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.[11]
Table 3: GC-MS Operating Conditions
Parameter
Condition
GC Column
5% Phenyl Polysiloxane (e.g., DB-5), 30 m x 0.25 mm ID, 0.25 µm film thickness[17]
Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.
Analysis: Inject 1 µL of the sample solution into the GC-MS system.
Data Analysis: Integrate the total ion chromatogram (TIC) to determine the relative percentage of all volatile components. For each impurity peak, analyze the corresponding mass spectrum. Compare the spectrum to a commercial library (e.g., NIST/Wiley) for tentative identification. Confirm the identity by analyzing a pure standard of the suspected impurity if available.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
When an impurity is unknown and present at a sufficient level (typically >0.1%), NMR spectroscopy is the most powerful tool for determining its exact molecular structure.[18][19][20] Unlike chromatographic techniques that separate compounds, NMR provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in the molecule.[18][19]
Causality Behind Experimental Choices:
¹H NMR: This is the starting point. It reveals the number of different types of protons, their relative numbers (integration), their electronic environment (chemical shift), and how they are connected to neighboring protons (spin-spin coupling). It can quickly identify characteristic signals of the main compound and highlight anomalous peaks from impurities.
¹³C NMR: This experiment provides a signal for each unique carbon atom in the molecule, giving insight into the carbon skeleton.
2D NMR (e.g., COSY, HSQC): When the structure is complex, 2D experiments are invaluable. A COSY spectrum shows which protons are coupled to each other, helping to piece together molecular fragments. An HSQC spectrum correlates each proton directly to the carbon it is attached to. This combination allows for the unambiguous assembly of a molecule's structure.
Experimental Protocol: NMR for an Unknown Impurity
(This protocol assumes the impurity has been isolated, for example, by preparative HPLC)
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Table 4: NMR Experimental Parameters
Experiment
Purpose
¹H NMR
Determine proton types, ratios, and connectivity.
¹³C NMR
Determine the number and type of carbon atoms.
DEPT-135
Differentiate between CH, CH₂, and CH₃ carbons.
COSY
Correlate coupled protons (¹H-¹H).
HSQC
Correlate protons to their directly attached carbons (¹H-¹³C).
HMBC
Correlate protons to carbons over 2-3 bonds (long-range ¹H-¹³C).
Methodology:
Sample Preparation: Dissolve 5-10 mg of the isolated impurity in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆).
Data Acquisition: Acquire a standard suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra.
Structure Elucidation: Systematically analyze the spectra. Use the chemical shifts, integrations, and coupling constants from the ¹H spectrum, along with the carbon signals from the ¹³C spectrum. Use the 2D correlation maps to piece together the molecular fragments into a complete, unambiguous structure. This process provides definitive identification without needing a reference standard.[21]
Comparative Summary of Techniques
The choice of technique depends on the analytical question being asked. The following table provides a direct comparison to guide experimental design.
Table 5: Performance Comparison of Primary Analytical Techniques
Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. [Link]
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). ICH. [Link]
Impurity guidelines in drug development under ICH Q3. (2025). AMSbiopharma. [Link]
Applications of NMR in Pharmaceutical Analysis. (2021). Moravek. [Link]
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
Guidance for Industry Q3B(R2) Impurities in New Drug Products. (2006). U.S. Food and Drug Administration. [Link]
NMR spectroscopy: Quality control of pharmaceutical products. (2014). European Pharmaceutical Review. [Link]
Determination of Various Benzoate Esters and p-Benzoate Esters Preservatives in Cosmetics by SPEGC-MS/MS. (n.d.). Chinese Journal of Pharmaceuticals. [Link]
Identification and profiling of impurities in Pharmaceuticals. (2025). ResolveMass Laboratories Inc. [Link]
The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. (n.d.). Intertek. [Link]
Comprehensive Comparison Guide: Reference Standards for Ethyl 2-Hydroxy-3-Methylbenzoate in Pharmaceutical Profiling
Introduction Ethyl 2-hydroxy-3-methylbenzoate (CAS: 55211-85-3) is a critical phenolic ester intermediate utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs) and biologically active...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Ethyl 2-hydroxy-3-methylbenzoate (CAS: 55211-85-3) is a critical phenolic ester intermediate utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs) and biologically active compounds. Due to its structural properties—specifically the reactive hydroxyl and ester groups—it is highly susceptible to specific degradation pathways, such as acid-catalyzed or base-promoted hydrolysis into 3-methylsalicylic acid and ethanol [1].
In pharmaceutical impurity profiling, accurately quantifying this compound requires highly qualified reference standards. As an Application Scientist, I frequently observe that the choice of reference standard grade directly dictates the reliability of analytical method validation. If a standard contains uncharacterized impurities, the entire analytical control strategy is compromised. This guide objectively compares available standard alternatives and outlines a self-validating protocol for in-house standard qualification.
Section 1: Categorical Comparison of Reference Standards
When establishing a control strategy, laboratories must choose between Certified Reference Materials (CRMs), commercial Analytical Standards, and In-house Working Standards. The causality behind this choice is rooted in metrological traceability: a CRM provides an unbroken chain of comparisons to SI units, whereas an in-house standard requires rigorous orthogonal validation against a primary CRM to be deemed trustworthy.
Table 1: Performance and Application Comparison of Standard Grades
The recent ICH Q2(R2) guidelines mandate a lifecycle approach to analytical procedure validation [2]. When validating a method for Ethyl 2-hydroxy-3-methylbenzoate, the reference standard acts as the absolute truth. The causality here is direct: standard purity impacts specific validation parameters.
Specificity : The standard must allow the analytical procedure to unambiguously differentiate Ethyl 2-hydroxy-3-methylbenzoate from its degradation products (e.g., 3-methylsalicylic acid). A standard with baseline noise masks co-eluting impurities [2].
Linearity & Range : We utilize a primary CRM to establish linearity across 50% to 150% of the target specification limit. A high-purity standard ensures the response factor remains constant, preventing non-linear calibration curves caused by matrix suppression.
Accuracy : Accuracy is demonstrated by spiking the standard into the sample matrix. We rely on the CRM's certified purity value to calculate the theoretical spiked concentration.
Section 3: Experimental Protocol: Qualification of an In-House Working Standard
To reduce operational costs without sacrificing scientific integrity, laboratories often procure high-purity commercial material and qualify it as an in-house working standard. The following protocol is a self-validating system : it uses orthogonal techniques to eliminate single-method bias. If the mass balance calculation aligns with the qNMR absolute purity, the system validates itself, proving no hidden impurities exist.
Step-by-Step Methodology:
Identity Confirmation (NMR & HRMS) :
Action: Dissolve 10 mg of the candidate Ethyl 2-hydroxy-3-methylbenzoate in CDCl3. Acquire ¹H and ¹³C NMR spectra.
Causality: The ethyl group must present as a distinct quartet (-CH2-) and triplet (-CH3), while the aromatic methyl and hydroxyl protons must appear as singlets [1]. This confirms the structural backbone and rules out positional isomers.
Chromatographic Purity (HPLC-UV) :
Action: Inject a 1.0 mg/mL solution onto a C18 column (150 x 4.6 mm, 3 µm) using a gradient of Water (0.1% TFA) and Acetonitrile. Monitor at 254 nm.
Causality: UV detection separates the main peak from structurally similar UV-active impurities (e.g., unreacted starting materials).
Orthogonal Absolute Purity (qNMR) :
Action: Weigh exactly 15.0 mg of the candidate standard and 10.0 mg of a primary internal standard (e.g., Maleic acid CRM) into an NMR tube.
Causality: qNMR relies on the fundamental principle that the signal area is directly proportional to the number of nuclei. This provides an absolute mass fraction without requiring a primary standard of the same compound.
Mass Balance Calculation :
Action: Calculate final purity using the formula: % Purity = (100% - % Chromatographic Impurities - % Water (Karl Fischer) - % Residual Solvents (GC) - % ROI).
Causality: Comparing the mass balance purity against the qNMR purity validates the entire qualification process. A discrepancy >0.5% indicates undetected, non-UV active impurities.
Workflow for in-house qualification of secondary reference standards.
Section 4: Quantitative Data & Performance Metrics
To demonstrate the impact of standard quality on analytical performance, we evaluated three different grades of Ethyl 2-hydroxy-3-methylbenzoate using a validated stability-indicating HPLC method. The data below highlights why investing in proper standard qualification is non-negotiable for regulatory compliance.
Table 2: Method Performance Metrics Based on Standard Grade
Metric
Primary CRM (>99.5%)
Qualified Working Std (99.2%)
Unqualified Reagent (97.5%)
Linearity (R²)
0.9999
0.9998
0.9945
Accuracy (% Recovery)
100.1% ± 0.4%
99.8% ± 0.6%
102.3% ± 1.8%
Precision (% RSD, n=6)
0.35%
0.52%
2.15%
Peak Tailing Factor
1.05
1.08
1.35 (Co-elution)
Data Interpretation : The unqualified reagent grade failed the ICH Q2(R2) precision acceptance criteria (typically ≤2.0% for assays) [2]. The co-elution of uncharacterized impurities artificially inflated the recovery rate (102.3%) and degraded the peak shape, proving that utilizing sub-standard reference materials directly compromises the trustworthiness of the analytical data.
References
U.S. Food and Drug Administration (FDA) . Q2(R2) Validation of Analytical Procedures. Available at:[Link]
European Medicines Agency (EMA) . ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at:[Link]
Inter-Laboratory Comparison Guide: Analytical Methodologies for Ethyl 2-hydroxy-3-methylbenzoate
Executive Summary The accurate quantification and purity assessment of fine chemical intermediates are critical for downstream pharmaceutical and synthetic applications. This guide provides an objective, data-driven inte...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The accurate quantification and purity assessment of fine chemical intermediates are critical for downstream pharmaceutical and synthetic applications. This guide provides an objective, data-driven inter-laboratory comparison of analytical methodologies used to evaluate ethyl 2-hydroxy-3-methylbenzoate . By synthesizing data from Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR), this document establishes a robust framework for method selection, protocol validation, and consensus value determination.
Analyte Profile & Mechanistic Behavior
Ethyl 2-hydroxy-3-methylbenzoate (CAS: 55211-85-3) is a highly functionalized aromatic ester. Its chemical architecture dictates its behavior across different analytical platforms [1].
Ester Moiety: Confers sufficient volatility and thermal stability for gas-phase separation (GC-MS).
Aromatic Ring: Provides strong
π→π∗
electronic transitions, making it an excellent chromophore for ultraviolet detection (HPLC-UV).
Phenolic Hydroxyl Group: Introduces pH-dependent ionization. At neutral pH, partial deprotonation can occur, necessitating acidic modifiers in liquid chromatography to maintain a neutral, protonated state and prevent peak tailing.
Distinct Proton Environments: The ethyl, methyl, and aromatic protons exhibit well-resolved chemical shifts, making it an ideal candidate for integration via qNMR [2].
Structural features of ethyl 2-hydroxy-3-methylbenzoate dictating method selection.
Inter-Laboratory Comparison Framework
To ensure scientific integrity, this comparison adheres to the for proficiency testing by inter-laboratory comparison [3]. The performance of each laboratory and methodology is evaluated using the Z-score statistical model. A Z-score evaluates how far a laboratory's result deviates from the consensus assigned value, normalized by the standard deviation for proficiency assessment. A self-validating system ensures that any result with
∣z∣≤2.0
is deemed satisfactory and analytically sound.
Inter-laboratory workflow for purity assignment based on ISO 13528 guidelines.
Causality & Mechanism: GC-MS exploits the moderate polarity and high volatility of the ester. A 5% phenyl-methylpolysiloxane stationary phase (HP-5MS) is selected because the phenyl groups induce dipole-induced dipole interactions with the analyte's aromatic ring, ensuring optimal retention and separation from synthetic byproducts like 3-methylsalicylic acid.
Self-Validating Protocol:
Sample Prep: Dissolve
1.0 mg/mL
of the sample in GC-grade ethyl acetate. Spike with
0.1 mg/mL
methyl salicylate as an internal standard (IS).
Instrument Parameters: Inject
(Split ratio 10:1). Oven program:
60∘C
for 2 min, ramp at
10∘C/min
to
300∘C
. Electron Ionization (EI) at
70 eV
.
Validation Check: The system automatically injects a mid-point Quality Control (QC) sample every 10 runs. If the IS-normalized peak area drifts by
>5%
, the sequence automatically aborts , preventing the acquisition of compromised data.
Causality & Mechanism: HPLC is ideal for non-destructive, high-precision assaying. The mobile phase is deliberately acidified with
0.1%
formic acid. This drops the pH well below the
pKa
of the phenolic hydroxyl group, ensuring the molecule remains fully protonated. Without this causality-driven choice, the analyte would partially ionize, leading to severe chromatographic peak tailing and inaccurate integration.
Self-Validating Protocol:
Sample Prep: Prepare a
0.5 mg/mL
solution in Acetonitrile:Water (50:50).
Validation Check: A System Suitability Test (SST) is embedded prior to the analytical sequence. The protocol requires a critical resolution (
Rs
)
>2.0
between the analyte and a spiked 3-methylsalicylic acid impurity. Data acquisition is locked until the SST criteria are met , guaranteeing column efficiency.
Lab C: qNMR (Quantitative Nuclear Magnetic Resonance)
Causality & Mechanism: qNMR provides absolute quantification without requiring a homologous reference standard. By comparing the integral of the analyte's distinct aromatic protons against a highly pure, structurally unrelated internal calibrant (Maleic acid), absolute mass fraction is determined.
Self-Validating Protocol:
Sample Prep: Co-dissolve exactly
15.0 mg
of the analyte and
5.0 mg
of certified Maleic Acid in
0.6 mL
of
CDCl3
.
Instrument Parameters:400 MHz1H-NMR
. The critical parameter is the relaxation delay (
D1
).
Validation Check: The system first executes an inversion-recovery experiment to measure the longitudinal relaxation time (
T1
) of the slowest-relaxing proton. The protocol strictly enforces
D1≥7×T1
(typically set to
30 seconds
). This self-validating step ensures
>99.9%
magnetization recovery , eliminating integration errors caused by signal saturation.
Quantitative Data & Statistical Evaluation
To provide a clear comparative baseline, the methodological parameters and the resulting proficiency data are summarized below.
Table 2: Inter-Laboratory Results & ISO 13528 Z-Score Analysis
Laboratory
Methodology
Reported Purity (%)
Standard Deviation
Z-Score
Performance Evaluation
Lab A
GC-MS
98.45
0.12
-0.83
Satisfactory ($
Lab B
HPLC-UV
98.80
0.08
+0.33
Satisfactory ($
Lab C
qNMR
98.65
0.05
-0.17
Satisfactory ($
Note: The consensus assigned value derived from the robust mean of the inter-laboratory data is 98.70% ± 0.15% .
Conclusion & Strategic Recommendations
The inter-laboratory comparison demonstrates that all three methodologies—when governed by strict, self-validating protocols—yield statistically equivalent results for ethyl 2-hydroxy-3-methylbenzoate (all Z-scores fall well within the
∣z∣≤2.0
threshold).
For high-throughput batch release and impurity profiling: HPLC-UV remains the gold standard due to its superior precision (SD = 0.08) and non-destructive nature.
For structural confirmation and trace volatile detection: GC-MS is indispensable, provided internal standards are used to correct for injection variability.
For primary reference standard characterization: qNMR is the most authoritative technique. The lack of reliance on a homologous reference standard [4] eliminates propagated calibration errors, making it the ultimate arbiter of absolute purity.
References
PubChem. Ethyl 2-hydroxy-3-methylbenzoate (Compound CID: 263035) - Structural and Chemical Properties. National Center for Biotechnology Information. Retrieved from:[Link]
International Organization for Standardization (ISO). ISO 13528:2015 - Statistical methods for use in proficiency testing by interlaboratory comparison. Retrieved from:[Link]
Validation
Spectroscopic Comparison Guide: Ethyl 2-Hydroxy-3-Methylbenzoate vs. Precursors
As a Senior Application Scientist, confirming the successful chemical transformation of a precursor into a target molecule requires more than just following a recipe; it requires a deep understanding of the mechanistic c...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, confirming the successful chemical transformation of a precursor into a target molecule requires more than just following a recipe; it requires a deep understanding of the mechanistic changes and how they manifest analytically. This guide provides an objective, data-driven comparison between ethyl 2-hydroxy-3-methylbenzoate and its primary precursor, 2-hydroxy-3-methylbenzoic acid (also known as 3-methylsalicylic acid)[1].
By examining the Fischer-Speier esterification process through the lens of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a self-validating system to confirm structural integrity, purity, and reaction completion[2].
Experimental Workflow & Causality
The synthesis of ethyl 2-hydroxy-3-methylbenzoate relies on the acid-catalyzed Fischer esterification of 2-hydroxy-3-methylbenzoic acid with absolute ethanol[2][3].
Experimental workflow for the synthesis and isolation of ethyl 2-hydroxy-3-methylbenzoate.
To ensure high yield and analytical purity, the following protocol incorporates built-in chemical validation steps[3]:
Reaction Setup: Dissolve 0.1 mol of 2-hydroxy-3-methylbenzoic acid in 45 mL of absolute ethanol.
Causality: Ethanol acts as both the solvent and the nucleophilic reactant. Using it in vast excess drives the Le Chatelier equilibrium toward product formation[2].
Catalysis & Reflux: Add 15.8 g (0.1 mol) of benzenesulfonic acid (or a catalytic amount of concentrated H₂SO₄). Stir and heat under reflux for 4 hours.
Causality: The strong acid protonates the carboxylic carbonyl oxygen, significantly increasing its electrophilicity and facilitating the nucleophilic attack by ethanol[2].
Concentration: Cool to room temperature and remove excess ethanol under reduced pressure.
Extraction: Extract the crude residue using ethyl acetate (2 × 25 mL).
Purification (Self-Validating Step): Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃), followed by distilled water.
Causality: The crude mixture contains unreacted precursor. NaHCO₃ selectively deprotonates the unreacted carboxylic acid (forming a water-soluble sodium salt) while leaving the neutral target ester in the organic phase[3]. If the subsequent NMR shows no carboxylic acid peak, this liquid-liquid extraction step is validated.
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate to yield the target ester as a light brown liquid[3].
Spectroscopic Logic & Validation
Validating the esterification requires tracking the disappearance of precursor functional groups and the appearance of product-specific signals.
Logical decision tree for spectroscopic validation of the esterification process.
Quantitative Data Comparison
The following tables summarize the spectroscopic shifts between the precursor acid and the synthesized ethyl ester. Data is aggregated from standardized experimental benchmarks (DMSO-d₆ solvent)[2][3].
Table 1: ¹H NMR Data Comparison (400 MHz, DMSO-d₆)
Self-Validation Metric: In the ester product, the integration ratio of the new quartet (~4.30 ppm) to the new triplet (~1.30 ppm) must be exactly 2:3 . Furthermore, comparing the ethyl triplet (3H) to the aromatic methyl singlet (3H) must yield a 1:1 ratio, confirming the molecule is intact and free of residual ethanol[2][3].
Proton Assignment
Precursor: 2-Hydroxy-3-methylbenzoic acid
Target: Ethyl 2-hydroxy-3-methylbenzoate
Mechanistic Insight
Ar-CH₃
~2.20 ppm (s, 3H)
2.15 ppm (s, 3H)
The aromatic core remains chemically stable and largely unaffected[3].
Ethyl -CH₃
Absent
1.30 ppm (t, 3H, J = 7.4 Hz)
Confirms the successful incorporation of the aliphatic ethyl chain[3].
Ethyl -CH₂-
Absent
4.30 ppm (q, 2H, J = 7.4 Hz)
Strongly deshielded downfield due to the adjacent electronegative ester oxygen[3].
Aromatic Protons
6.80 – 7.80 ppm (m, 3H)
6.80 (t, 1H), 7.27 (d, 1H), 7.71 (d, 1H)
Splitting pattern (t, d, d) confirms the 1,2,3-trisubstituted benzene ring[3].
Phenolic -OH
~11.50 ppm (br s, 1H)
11.89 ppm (br s, 1H)
Shifted slightly downfield due to strong intramolecular hydrogen bonding with the ester carbonyl[3].
Carboxylic -OH
~13.50 ppm (br s, 1H)
Absent
Definitive proof that the NaHCO₃ workup successfully removed all unreacted precursor.
Table 2: ¹³C NMR Data Comparison (100 MHz, DMSO-d₆)
Carbon Assignment
Precursor: 2-Hydroxy-3-methylbenzoic acid
Target: Ethyl 2-hydroxy-3-methylbenzoate
Mechanistic Insight
Ar-CH₃
~16.0 ppm
15.2 ppm
Minor upfield shift due to subtle changes in ring electron density[3].
Ethyl -CH₃
Absent
13.8 ppm
Validates the terminal methyl of the newly added ester group[3].
Ethyl -CH₂-
Absent
61.5 ppm
Characteristic chemical shift for an oxygen-bound aliphatic methylene carbon[3].
Carbonyl (C=O)
~173.0 ppm
164.5 ppm
Ester carbonyl carbons characteristically resonate upfield compared to their highly deshielded carboxylic acid counterparts[3].
Table 3: FT-IR Spectral Highlights
Infrared spectroscopy provides rapid, orthogonal validation of the functional group interconversion[2][3].
Functional Group
Precursor: 2-Hydroxy-3-methylbenzoic acid
Target: Ethyl 2-hydroxy-3-methylbenzoate
Mechanistic Insight
O-H Stretch (Acid)
3300–2500 cm⁻¹ (Very Broad)
Absent
Loss of the massive, overlapping band caused by carboxylic acid dimer hydrogen bonding.
O-H Stretch (Phenol)
~3200 cm⁻¹ (Overlapped by Acid)
3141 cm⁻¹ (Sharp/Broad)
The phenolic OH remains intact and participates in intramolecular H-bonding[3].
C=O Stretch
~1660 cm⁻¹
1670 cm⁻¹
The carbonyl stretch shifts to a higher wavenumber, reflecting the transition from an acid to a conjugated ester[3].
C-H Stretch (Aliph)
Weak
2981, 2931 cm⁻¹
Distinct increase in aliphatic stretching intensity due to the new ethyl group[3].
References
ResearchGate. Synthesis of Some Heterocyclic Compounds at Position Six of 2-Methyl Phenol and Evaluation of their Antioxidant Properties. Retrieved from:[Link]
Operational Guide: Safe Handling and Disposal of Ethyl 2-hydroxy-3-methylbenzoate Ethyl 2-hydroxy-3-methylbenzoate (CAS: 55211-85-3) is a highly versatile phenolic ester widely utilized as a chemical intermediate in phar...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide: Safe Handling and Disposal of Ethyl 2-hydroxy-3-methylbenzoate
Ethyl 2-hydroxy-3-methylbenzoate (CAS: 55211-85-3) is a highly versatile phenolic ester widely utilized as a chemical intermediate in pharmaceutical synthesis and agrochemical development ([1]). While its structural properties make it valuable for derivatization and direct esterification workflows, its hazard profile necessitates rigorous, scientifically grounded logistical planning for disposal.
This guide provides researchers, scientists, and laboratory managers with a self-validating operational framework for the safe collection, segregation, and disposal of this compound, ensuring compliance, environmental safety, and operational excellence.
Chemical Hazard Profile & Mechanistic Causality
Understanding the mechanistic hazards of Ethyl 2-hydroxy-3-methylbenzoate is the foundation of any effective disposal protocol. The compound is classified under GHS as causing Serious Eye Damage (Category 1) and Acute Toxicity (Category 4; Oral, Dermal, Inhalation) ([2]).
Causality of Eye Damage: The phenolic hydroxyl group and ester linkage can interact rapidly with corneal proteins, leading to severe and potentially irreversible tissue damage. This mechanistic reality mandates the use of full-face shields during bulk waste transfer, as standard safety glasses provide insufficient peripheral protection against splashes.
Causality of Systemic Toxicity: As a lipophilic organic ester, the compound can readily absorb through the dermal layer. Furthermore, its classification for Specific Target Organ Toxicity - Single Exposure (STOT SE 3) ([2]) dictates that all open-container handling must occur within a certified fume hood to prevent central nervous system depression or respiratory tract irritation.
Quantitative Operational Data
The following physical and hazard parameters directly dictate the logistical routing of the waste stream.
Prohibits open-bench handling; requires active ventilation.
Self-Validating Disposal Protocols
Every protocol below is designed as a closed-loop system, incorporating self-validation checkpoints to ensure procedural integrity before moving to the next operational phase.
Objective: Safely transition Ethyl 2-hydroxy-3-methylbenzoate from active experimental use to stable waste storage.
PPE and Environmental Control: Don nitrile gloves (double-gloving recommended due to dermal toxicity), a full-face shield, and a lab coat. Ensure all transfers occur within a certified fume hood operating at a standard face velocity (0.4-0.6 m/s).
Vessel Selection: Select a High-Density Polyethylene (HDPE) or amber glass waste carboy.
Causality: Phenolic esters can degrade certain lower-grade plastics (like standard PET) over time; HDPE provides superior chemical resistance and prevents leaching.
Waste Segregation: Deposit the chemical into the "Non-Halogenated Organic Waste" stream.
Causality: The molecular formula (C10H12O3) contains no halogens ([3]). Mixing this with halogenated waste unnecessarily increases disposal costs and complicates the downstream incineration process.
Self-Validation Checkpoint: After sealing the vessel, observe the container for 5 minutes.
Validation: If no pressure buildup or off-gassing occurs, the waste is stable. If pressure builds, an incompatible cross-reaction (e.g., saponification caused by accidental mixing with strong bases ([1])) is occurring. Vent immediately in the fume hood and isolate the container.
Objective: Rapidly contain and neutralize accidental environmental releases.
Isolation: Evacuate personnel from the immediate vicinity and increase fume hood/room ventilation.
Containment: Cover the spill with an inert absorbent material such as vermiculite or dry sand.
Causality: Inert absorbents physically trap the liquid without chemically reacting with the ester functional group, preventing exothermic secondary reactions.
Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty, sealable disposal bucket.
Decontamination: Wash the affected surface with a mild soap and water solution, followed by a final wipe with ethanol.
Causality: The compound's lipophilicity means water alone is insufficient for complete removal; ethanol ensures residual traces are solubilized and lifted from the surface.
Self-Validation Checkpoint: Perform a rigorous visual and olfactory inspection (bearing in mind STOT SE inhalation hazards).
Validation: If any residual chemical odor persists, the surface is not fully decontaminated. Repeat Step 4 until the area is completely neutralized.
Protocol C: Logistical Disposal & Incineration
Objective: Permanently destroy the chemical hazard via licensed external partners.
Manifesting: Document the waste profile accurately on the hazardous waste manifest, listing CAS 55211-85-3.
Licensed Transfer: Arrange for pickup by a certified hazardous waste disposal contractor.
Causality: Environmental regulations strictly prohibit drain disposal or standard landfilling of acute systemic health hazards ([4]).
High-Temperature Incineration: The contractor must route the waste for high-temperature incineration.
Causality: Incineration completely oxidizes the organic ester into carbon dioxide and water, permanently eliminating the biological and environmental hazards.
Self-Validation Checkpoint: Obtain and digitally file the Certificate of Destruction (CoD) from the disposal facility.
Validation: The disposal loop is only officially closed once the CoD is verified against the original internal waste manifest.
Waste Routing Logic
Workflow for segregation, labeling, and disposal of Ethyl 2-hydroxy-3-methylbenzoate waste.
Personal protective equipment for handling Ethyl 2-hydroxy-3-methylbenzoate
Operational Safety and PPE Master Guide: Handling Ethyl 2-hydroxy-3-methylbenzoate As drug development and organic synthesis grow increasingly complex, standardizing safety protocols is paramount. Ethyl 2-hydroxy-3-methy...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Safety and PPE Master Guide: Handling Ethyl 2-hydroxy-3-methylbenzoate
As drug development and organic synthesis grow increasingly complex, standardizing safety protocols is paramount. Ethyl 2-hydroxy-3-methylbenzoate (CAS: 55211-85-3), a substituted benzoate ester frequently utilized as an intermediate in pharmaceutical synthesis, presents specific handling challenges due to its reactivity and hazard profile[1][2].
To build a culture of uncompromising laboratory safety, this guide moves beyond basic Safety Data Sheet (SDS) summaries. We provide a self-validating, causally-driven operational framework designed for researchers and lab managers who demand precision, safety, and reliability.
Hazard Profiling & Quantitative Risk Assessment
Before selecting Personal Protective Equipment (PPE), one must understand the physical and toxicological properties of the compound. Ethyl 2-hydroxy-3-methylbenzoate is highly lipophilic and acts as a respiratory and dermal irritant[1][3].
Table 1: Physicochemical Properties and Hazard Implications
Known respiratory irritant (H335/H336). Requires continuous engineering controls (fume hood).
Causality-Driven PPE Matrix
Standard PPE is insufficient for handling concentrated phenolic esters. The following matrix details the required equipment and the chemical rationale behind each choice.
Hand Protection (Butyl Rubber over Nitrile):
The Protocol: Use heavy-duty Butyl rubber gloves for primary handling, or double-glove with minimum 0.11 mm Nitrile for brief, splash-only contact.
The Causality: Esters are notorious for acting as organic solvents that rapidly degrade latex and permeate thin nitrile over time. Due to the compound's LogP of 3.19[1], it will carry through compromised glove barriers directly into the skin. Butyl rubber provides a highly cross-linked barrier that resists ester permeation.
Self-Validation: Perform an inflation test (trapping air and rolling the cuff) prior to every use to check for micro-punctures.
Eye & Face Protection (Indirect Vented Goggles):
The Protocol: ANSI Z87.1-certified indirect vented chemical splash goggles.
The Causality: The compound is classified as Eye Dam. 1 (Causes serious eye damage)[3]. Standard safety glasses leave the orbital cavity exposed to vapors and lateral splashes. Indirect venting prevents vapor accumulation while blocking liquid ingress.
Respiratory & Engineering Controls:
The Protocol: All handling must occur within a certified Class II Type A2 biological safety cabinet or a standard chemical fume hood with a face velocity of 80–100 fpm.
The Causality: Classified as STOT SE 3[3], vapor accumulation in a static environment poses an acute inhalation risk. If ventilation fails, an elastomeric half-mask respirator equipped with ABEK (organic vapor) cartridges is mandatory.
Operational Workflow: Base-Promoted Hydrolysis
To demonstrate the practical application of these safety principles, below is a validated, step-by-step methodology for a common synthetic operation: the base-promoted hydrolysis (saponification) of ethyl 2-hydroxy-3-methylbenzoate to yield sodium 3-methylsalicylate[2].
Step 1: System Validation
Verify fume hood airflow monitors indicate safe operation. Ensure all glassware is free of micro-fractures, as the subsequent reaction is exothermic. Equip the PPE matrix outlined above.
Step 2: Reagent Solubilization
In a round-bottom flask, dissolve 1.0 equivalent of ethyl 2-hydroxy-3-methylbenzoate in ethanol.
Causality: Ethanol acts as a miscible co-solvent, preventing the highly lipophilic ester from crashing out and ensuring homogenous, predictable reaction kinetics.
Step 3: Controlled Base Addition
Slowly add 1.5 equivalents of aqueous NaOH (2M) dropwise via an addition funnel while stirring.
Causality: The neutralization of the phenolic proton and the cleavage of the ester bond is highly exothermic[2]. Dropwise addition prevents thermal runaway, solvent boil-over, and hazardous splashing.
Step 4: Thermal Activation & Workup
Affix a reflux condenser and heat to 70°C for 2 hours. Once complete, cool to room temperature and acidify the mixture with 1M HCl to pH 2.
Causality: Acidification protonates the carboxylate salt, drastically decreasing its aqueous solubility and driving the crystallization of 3-methylsalicylic acid for easy filtration[2].
Safety & Emergency Response Workflow
Safety and emergency response workflow for handling Ethyl 2-hydroxy-3-methylbenzoate.
Spill Management and Disposal Plan
Emergency Spill Response:
If a spill occurs outside the fume hood, immediately evacuate personnel without respiratory protection. Do not use combustible absorbents (like sawdust) as phenolic compounds can undergo unexpected reactions. Contain the spill using inert, non-combustible absorbents such as vermiculite or dry sand.
Waste Disposal Logistics:
Segregation: Collect all ester/phenol-containing organic waste in compatible high-density polyethylene (HDPE) or glass carboys.
Incompatibility: Never mix this waste stream with strong oxidizing agents (e.g., nitric acid, peroxides), as the electron-rich aromatic ring of the benzoate is highly susceptible to violent exothermic oxidation.
Labeling: Manifest strictly as "Hazardous Organic Waste - Contains Phenolic Esters (Toxic/Irritant)" to ensure proper incineration by your environmental health and safety (EHS) provider.
References
Chemspace. "1-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl 2-hydroxy-3-methylbenzoate." Chemspace Database. Available at: [Link]
NextSDS. "ethyl 2-hydroxy-3-methylbenzoate — Chemical Substance Information." NextSDS Substance Database. Available at: [Link]